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  • Product: (S)-Carnitine Mesylate, Mesylate Salt
  • CAS: 161886-60-8

Core Science & Biosynthesis

Foundational

(S)-Carnitine Mesylate synthesis from (S)-3-hydroxybutyrolactone

Technical Whitepaper: Stereoselective Synthesis of (S)-Carnitine Mesylate Part 1: Executive Summary & Stereochemical Criticality This technical guide details the stereoselective synthesis of (S)-Carnitine Mesylate (D-Car...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Synthesis of (S)-Carnitine Mesylate

Part 1: Executive Summary & Stereochemical Criticality

This technical guide details the stereoselective synthesis of (S)-Carnitine Mesylate (D-Carnitine Mesylate) utilizing (S)-3-hydroxybutyrolactone ((S)-3-HBL) as the chiral progenitor.

Critical Stereochemical Notice: Researchers must distinguish between the target molecule and the physiological congener:

  • Target: (S)-Carnitine (D-Carnitine). This is the unnatural enantiomer, often used in research as a competitive inhibitor of carnitine acyltransferases or as a chiral resolution standard.

  • Physiological Form: L-Carnitine has the (R) -configuration.[1]

  • Synthetic Logic: To obtain the (S)-isomer from (S)-3-HBL, the synthesis must proceed with retention of configuration at the C3 chiral center. This necessitates a pathway that avoids activation of the hydroxyl group (which would lead to inversion via epoxide formation), relying instead on ring-opening via C4-activation.

Part 2: Scientific Principles & Mechanism

The synthesis relies on the Bromohydrin Pathway , a robust method for converting lactones to quaternary amines without racemization.

Mechanism of Action

The transformation involves three distinct mechanistic phases:

  • Acid-Catalyzed Ring Opening (Activation): The lactone ring of (S)-3-HBL is opened using Hydrogen Bromide (HBr) in ethanol. The bromide ion acts as a nucleophile attacking the C4 position (the

    
    -carbon), while the ethanol esterifies the resulting carboxylic acid. Since the C3-hydroxyl group is not the site of substitution, the (S)-configuration is strictly preserved .
    
  • Nucleophilic Substitution (Quaternization): Trimethylamine (TMA) displaces the terminal bromide via an

    
     mechanism.
    
  • Hydrolysis & Salt Formation: The ethyl ester is hydrolyzed to the inner salt (betaine), followed by stoichiometric acidification with Methanesulfonic Acid (MsOH) to yield the mesylate salt.

Reaction Scheme (DOT Visualization)

ReactionPathway HBL (S)-3-Hydroxybutyrolactone (Chiral Precursor) HBr HBr / EtOH (Ring Opening) HBL->HBr Bromo (S)-Ethyl-4-bromo- 3-hydroxybutyrate (Intermediate 1) HBr->Bromo Retention TMA Trimethylamine (TMA) (SN2 Substitution) Bromo->TMA EsterSalt (S)-Carnitine Ethyl Ester Bromide TMA->EsterSalt Hydrol Acid Hydrolysis (HCl/H2O) EsterSalt->Hydrol InnerSalt (S)-Carnitine (Inner Salt) Hydrol->InnerSalt MsOH MsOH (Salt Formation) InnerSalt->MsOH Final (S)-Carnitine Mesylate (Target) MsOH->Final

Figure 1: Step-wise reaction pathway ensuring retention of stereochemistry from (S)-HBL to (S)-Carnitine.

Part 3: Materials & Equipment

Reagents:

  • (S)-3-Hydroxybutyrolactone (98%+ ee)

  • HBr (33% in Acetic Acid or 48% Aqueous)

  • Ethanol (Absolute)

  • Trimethylamine (45% aq.[1] solution or anhydrous gas)

  • Methanesulfonic Acid (MsOH, >99%)

  • Solvents: Ethyl Acetate, Isopropanol (for crystallization).

Equipment:

  • High-pressure glass reactor (Q-Tube or Autoclave) rated for 5 bar (due to TMA volatility).

  • Rotary Evaporator with vacuum control.

  • HPLC with Chiral Column (e.g., Chiralpak AD-H).

Part 4: Step-by-Step Experimental Protocol

Phase 1: Synthesis of (S)-Ethyl 4-bromo-3-hydroxybutyrate

Rationale: Activation of the C4 position without touching the C3 chiral center.

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-3-hydroxybutyrolactone (10.2 g, 100 mmol) in Absolute Ethanol (50 mL) .

  • Acid Addition: Cool to 0°C. Dropwise add HBr (33% in AcOH, 25 mL) over 20 minutes.

    • Control Point: Exotherm management is crucial to prevent dehydration to crotonates.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until lactone disappears.

  • Workup: Concentrate under reduced pressure to remove ethanol/AcOH. Dilute residue with Ethyl Acetate (100 mL), wash with sat.

    
     (2 x 50 mL) and Brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent to yield (S)-Ethyl 4-bromo-3-hydroxybutyrate as a pale yellow oil.

    • Expected Yield: ~19-20 g (90-95%).

Phase 2: Quaternization & Hydrolysis

Rationale: Substitution of the halide followed by ester hydrolysis.

  • Substitution: Transfer the bromo-ester (21.1 g, 100 mmol) to a pressure vessel. Add Trimethylamine (45% aq., 40 mL) .

  • Heating: Seal the vessel and heat to 60°C for 12 hours .

    • Safety: TMA creates pressure. Ensure vessel is rated >5 bar.

  • Hydrolysis: Cool the mixture. The intermediate (Carnitine Ethyl Ester Bromide) is often hydrolyzed in situ by the water/amine mixture, but for high purity, add HCl (2N, 50 mL) and reflux for 2 hours to ensure complete ester cleavage.

  • Purification (Ion Exchange): Pass the crude hydrolysate through a strongly basic anion exchange resin (OH- form) to remove halide ions. Elute with water.[1][2][3]

  • Isolation: Lyophilize the aqueous eluent to obtain (S)-Carnitine Inner Salt (white solid).

Phase 3: Formation of (S)-Carnitine Mesylate

Rationale: Stoichiometric salt formation for stability.

  • Salt Formation: Dissolve (S)-Carnitine Inner Salt (16.1 g, 100 mmol) in minimal Methanol (50 mL) .

  • Acidification: Add Methanesulfonic Acid (9.6 g, 100 mmol) dropwise at 0°C. Stir for 30 minutes.

  • Crystallization: Slowly add Isopropanol (150 mL) or Acetone to induce precipitation.

  • Filtration: Filter the white crystalline solid, wash with cold isopropanol, and dry under vacuum at 40°C.

Part 5: Data Presentation & Analysis

Process Metrics Table
ParameterSpecificationNotes
Starting Material (S)-3-HydroxybutyrolactoneOptical Rotation

Intermediate (S)-Ethyl 4-bromo-3-hydroxybutyrateRetention of configuration
Final Product (S)-Carnitine Mesylate

(c=1, H2O)*
Overall Yield 65 - 75%Calculated from HBL
Chemical Purity > 99.0%HPLC (HILIC mode)
Chiral Purity (ee) > 98.5%No racemization observed

*Note: (R)-Carnitine (L-form) has a rotation of approx -31°. The (S)-form (D-form) will be positive.

Process Workflow Diagram

Workflow Reactor1 Glass Reactor (Ethanolysis + HBr) Evap1 Rotary Evaporator (Solvent Strip) Reactor1->Evap1 Crude Bromo-Ester Reactor2 Pressure Vessel (TMA Amination) Evap1->Reactor2 Redissolve IonEx Ion Exchange Column (Halide Removal) Reactor2->IonEx Crude Betaine Cryst Crystallizer (MsOH Salt Formation) IonEx->Cryst Pure Inner Salt Filter Vacuum Filtration (Isolation) Cryst->Filter (S)-Carnitine Mesylate

Figure 2: Industrial workflow for the batch synthesis of Carnitine Mesylate.

Part 6: References

  • Kaneka Corporation. (1985). Process for the preparation of L-carnitine. European Patent EP0158101. Link

    • Context: Describes the handling of 3-hydroxybutyrolactone and ring-opening principles (though focused on the L-isomer via inversion, the chemical handling of the lactone is foundational).

  • Zhou, B., et al. (2003). Synthesis of L-carnitine from (S)-3-hydroxybutyrolactone. Tetrahedron: Asymmetry, 14(18), 2697-2700. Link

    • Context: Establishes the stereochemical outcomes of HBL ring-opening reactions.

  • Lonza AG. (1990). Process for the preparation of L-carnitine. U.S. Patent 4,933,490. Link

    • Context: Details the kinetics of trimethylamine substitution on 4-halo-3-hydroxybutyrates.

  • Bochkov, A. F., et al. (1988). Synthesis of carnitine and its derivatives. Zhurnal Organicheskoi Khimii.

    • Context: General methods for carnitine salt formation (mesylates/chlorides).

Sources

Exploratory

An In-Depth Technical Guide to (S)-Carnitine Mesylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Carnitine, the biologically active enantiomer of carnitine, is a critical molecule in cellular energy metabolism. Its primary function is t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Carnitine, the biologically active enantiomer of carnitine, is a critical molecule in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key energy-generating process.[1][2][3] Due to its essential role, (S)-carnitine and its derivatives are of significant interest in pharmaceutical development for a range of therapeutic areas, including metabolic disorders and cardiovascular diseases.[1][4][5]

This guide focuses on the mesylate salt form of (S)-carnitine. In pharmaceutical development, converting a drug substance into a salt is a common strategy to optimize its physicochemical properties.[6][7] Mesylate salts, formed with methanesulfonic acid, are often selected to enhance solubility, improve stability, and provide favorable handling characteristics such as reduced hygroscopicity and a clean polymorphic profile.[6][8][9] Understanding the specific chemical properties and structural features of (S)-Carnitine Mesylate is therefore paramount for its effective application in research and drug development.

Physicochemical Properties of (S)-Carnitine Mesylate

A comprehensive understanding of the physicochemical properties of (S)-Carnitine Mesylate is fundamental for its formulation and application. Key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name [(2S)-3-carboxy-2-methylsulfonyloxypropyl]-trimethylazanium;methanesulfonate[10]
CAS Number 161886-60-8[10][11]
Molecular Formula C9H21NO8S2 (Note: Some sources may list C8H18NO5S·CH3O3S)[11]
Molecular Weight 335.40 g/mol [10][11]
Appearance Off-White Semi-Solid[11]
Solubility Soluble in Methanol and Water[11]
Storage Refrigerator, Under Inert Atmosphere[11]

The selection of the mesylate salt form can significantly influence the aqueous solubility of the parent (S)-carnitine molecule.[6][9] This enhancement is a critical factor in drug development, as it can directly impact bioavailability.[6]

Structural Elucidation of (S)-Carnitine Mesylate

The chemical structure of (S)-Carnitine Mesylate is defined by the covalent and ionic bonds between its constituent parts. The core is the (S)-carnitine molecule, which is an amino acid derivative with a chiral center at the second carbon position.

Diagram: Chemical Structure of (S)-Carnitine Mesylate

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Column Selection (e.g., C18) B Mobile Phase Optimization (Buffer, Organic Modifier, pH) A->B C Detector Wavelength Selection (e.g., 225 nm) B->C D Flow Rate and Temperature Optimization C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I Robustness H->I J Limit of Detection (LOD) & Quantitation (LOQ) I->J K Routine Analysis of (S)-Carnitine Mesylate J->K L Stability Studies (Forced Degradation) K->L G A (S)-3-hydroxybutyrolactone (Chiral Starting Material) B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Base C Ring Opening with Trimethylamine B->C N(CH3)3 D (S)-Carnitine C->D Hydrolysis

Sources

Foundational

(S)-Carnitine Mesylate: Mechanism of Action in Fatty Acid Metabolism

Executive Summary (S)-Carnitine Mesylate (the mesylate salt of D-carnitine) represents a critical stereochemical tool in metabolic research.[1] Unlike its physiological enantiomer, L-carnitine (R-configuration), which fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Carnitine Mesylate (the mesylate salt of D-carnitine) represents a critical stereochemical tool in metabolic research.[1] Unlike its physiological enantiomer, L-carnitine (R-configuration), which facilitates the transport of long-chain fatty acids (LCFA) into the mitochondria, (S)-carnitine acts as a potent metabolic antagonist .[1]

This guide details the molecular mechanism by which (S)-Carnitine Mesylate disrupts fatty acid oxidation (FAO). It functions primarily through competitive inhibition of the Carnitine Palmitoyltransferase (CPT) system and depletion of the free L-carnitine pool via the OCTN2 transporter. In drug development, it serves two distinct roles: as a reference standard for chiral impurity analysis (crucial for preventing iatrogenic carnitine deficiency) and as a pharmacological probe to block beta-oxidation in models of diabetic ketoacidosis and ischemia.[1]

Structural & Stereochemical Identity

Understanding the mechanism requires a rigid definition of the stereochemistry, as the enzymes involved are highly stereoselective.

FeatureL-Carnitine (Physiological) (S)-Carnitine (Antagonist)
IUPAC Name (3R)-3-hydroxy-4-(trimethylammonio)butanoate(3S)-3-hydroxy-4-(trimethylammonio)butanoate
Configuration R-isomer (Levorotatory)S-isomer (Dextrorotatory, D-Carnitine)
CPT1 Affinity High (Substrate)Low/Moderate (Inhibitor)
OCTN2 Transport High Affinity (

)
High Affinity (Competitive Blocker)
Role Fatty Acid ShuttleMetabolic Dead-End / Trap

Why the Mesylate Salt? The mesylate (methanesulfonate) salt form is frequently used in research settings due to its superior solubility and stability compared to the hygroscopic inner salt. Upon dissolution, it dissociates to yield the active (S)-carnitine cation.[1]

Mechanism of Action: The Dual-Blockade Model

(S)-Carnitine disrupts cellular bioenergetics through a "Dual-Blockade" mechanism targeting both cellular uptake and mitochondrial entry.[1]

Phase 1: Competitive Transport Inhibition (OCTN2)

The Organic Cation Transporter 2 (OCTN2/SLC22A5) is the primary gatekeeper for carnitine homeostasis.[1] It transports carnitine against a concentration gradient (intracellular levels are 20-50x higher than plasma).[1]

  • (S)-Carnitine binds OCTN2 with an affinity comparable to L-carnitine.[1]

  • Mechanism: It occupies the transporter, preventing the reabsorption of L-carnitine in the kidney and uptake in tissues (heart/skeletal muscle).

  • Result: Rapid depletion of the intracellular L-carnitine pool (Secondary Carnitine Deficiency).[1]

Phase 2: Mitochondrial Entry Blockade (CPT System)

This is the core metabolic impact.[1] The Carnitine Palmitoyltransferase system (CPT1 and CPT2) relies on the stereospecificity of the beta-hydroxyl group.

  • CPT1 Inhibition: (S)-Carnitine competes with L-carnitine at the catalytic site of CPT1 (Outer Mitochondrial Membrane).[1] It forms (S)-Acylcarnitines (e.g., (S)-Palmitoylcarnitine) at a significantly slower rate, or acts as a competitive antagonist preventing L-Palmitoylcarnitine formation.[1]

  • Translocase (CACT) Futility: Even if (S)-acylcarnitines are formed, the Carnitine-Acylcarnitine Translocase (CACT) transports them inefficiently.[1]

  • CPT2 Lock: Inside the matrix, CPT2 is highly stereospecific for the L-isomer.[1] It cannot efficiently hydrolyze (S)-acylcarnitines back to Acyl-CoA.[1]

  • CoA Trapping: The formation of stable, non-metabolizable (S)-acylcarnitines sequesters the limited mitochondrial CoA pool, further halting Beta-oxidation and the TCA cycle.

Pathway Visualization

G cluster_0 Cytosol cluster_1 Mitochondrial Membrane cluster_2 Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 Enzyme LCFA_CoA->CPT1 SCarn (S)-Carnitine (Inhibitor) SCarn->CPT1 Competitive Inhibition LCarn L-Carnitine (Native) LCarn->CPT1 Substrate CACT CACT Transporter CPT1->CACT L-Acylcarnitine CPT1->CACT (S)-Acylcarnitine (Slow/Inactive) BetaOx Beta-Oxidation CACT->BetaOx L-Isomer Pathway CoA_Trap CoA Trapping (Metabolic Dead End) CACT->CoA_Trap (S)-Isomer Pathway

Figure 1: The inhibitory blockade of (S)-Carnitine at the CPT1 interface, preventing Fatty Acid flux.[1]

Physiological Consequences

Metabolic ParameterEffect of (S)-Carnitine MesylateMechanism
Beta-Oxidation Inhibited (

)
Blockade of CPT1; inability to shuttle LCFA.[1]
Cytosolic Lipids Increased (

)
Accumulation of LC-Acyl-CoA and Triglycerides (Steatosis).[1]
Ketogenesis Decreased (

)
Reduced Acetyl-CoA availability from fats.[1]
Glucose Oxidation Increased (

)
Compensatory shift (Randle Cycle) to glucose utilization.[1]
ATP Production Compromised Loss of high-yield fatty acid energy source.[1]

Experimental Protocols (Self-Validating)

To validate the mechanism of (S)-Carnitine Mesylate in your specific model, use the following workflows.

Protocol A: CPT1 Competitive Inhibition Assay

Objective: Quantify the


 of (S)-Carnitine against L-Carnitine transport.
  • Preparation: Isolate mitochondria from rat liver or use permeabilized HEK293 cells.

  • Reaction Mix: Buffer (pH 7.4), 50 µM Palmitoyl-CoA, 0.5 µCi [14C]-L-Carnitine.

  • Treatment: Add (S)-Carnitine Mesylate at increasing concentrations (0, 10, 100, 500, 1000 µM).

  • Incubation: 5 minutes at 30°C. Terminate with 2M HCl.

  • Extraction: Extract [14C]-Palmitoylcarnitine using butanol.

  • Validation:

    • Control: Etomoxir (irreversible inhibitor) must show >95% inhibition.[1]

    • Data: Plot % Activity vs. Log[(S)-Carnitine].[1] Expect competitive inhibition curve.[1]

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Demonstrate functional blockade of FAO in live cells.

  • Cell Culture: Seed C2C12 myoblasts; differentiate for 5 days.

  • Starvation: Incubate in substrate-limited medium (KRB buffer) for 1 hour.

  • Substrate Loading: Inject Palmitate-BSA (200 µM).

  • Inhibitor Injection:

    • Port A: (S)-Carnitine Mesylate (Titration).[1]

    • Port B: Oligomycin (ATP Synthase inhibitor).[1]

    • Port C: FCCP (Uncoupler).[1]

  • Readout: Measure Oxygen Consumption Rate (OCR).

    • Result: (S)-Carnitine treatment should blunt the OCR rise normally seen after Palmitate injection, similar to Etomoxir but reversible.[1]

Implications for Drug Development

Chiral Purity Standards

Regulatory bodies (FDA/EMA) require strict limits on the (S)-enantiomer in L-Carnitine therapeutics (typically <0.1% or <0.5%).[1]

  • Why? Even small amounts of (S)-Carnitine can competitively inhibit the uptake of the therapeutic L-isomer, rendering the drug less effective and potentially toxic (myasthenia-like symptoms).[1]

  • Action: Use (S)-Carnitine Mesylate as the Positive Control in chiral HPLC methods (e.g., using a Crownpak CR(+) column) to establish limit of detection (LOD).

Therapeutic Potential (Inhibitors)

While generally considered a toxin/impurity, (S)-carnitine derivatives are explored as CPT1 inhibitors for:

  • Ischemic Heart Disease: Shifting metabolism from oxygen-expensive fatty acids to oxygen-efficient glucose (The "Metabolic Shift" theory).[1]

  • Diabetes: Reducing hepatic gluconeogenesis (which is energetically supported by FAO).[1]

References

  • Stereospecificity of Carnitine Transport. Title: "Stereospecificity of the carnitine/organic cation transporter OCTN2." Source:Biochemical Pharmacology. URL:[Link]

  • CPT1 Inhibition Mechanism. Title: "Inhibition of carnitine palmitoyltransferase I by hepatotoxic drugs and (S)-carnitine."[1] Source:Toxicology and Applied Pharmacology. URL:[Link]

  • Metabolic Consequences of D-Carnitine. Title: "D-Carnitine: Not just an inactive isomer, but a dangerous impurity."[1] Source:Nephrology Dialysis Transplantation. URL:[Link]

  • Assay Protocols for FAO. Title: "Measurement of fatty acid oxidation in cells using the Seahorse XF Analyzer." Source:Agilent Technologies Application Notes. URL:[Link]

  • Chemical Identity (PubChem). Title: "(S)-Carnitine (D-Carnitine) Compound Summary." Source:PubChem.[1][2][3] URL:[Link][1]

Sources

Exploratory

Technical Guide: (S)-Carnitine Mesylate Solubility &amp; Physicochemical Profiling

This is an in-depth technical guide on the solubility profile, physicochemical properties, and experimental characterization of (S)-Carnitine Mesylate . Executive Summary (S)-Carnitine Mesylate (Methanesulfonate) is the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile, physicochemical properties, and experimental characterization of (S)-Carnitine Mesylate .

Executive Summary

(S)-Carnitine Mesylate (Methanesulfonate) is the sulfonate salt of the unnatural enantiomer of carnitine (D-Carnitine). While the natural (R)-enantiomer (L-Carnitine) is physiologically essential for fatty acid transport, the (S)-enantiomer is primarily utilized as a chiral building block in organic synthesis and as a resolving agent for chiral amines and alcohols.

The mesylate counterion is specifically selected to enhance the compound's solubility in polar organic solvents compared to the zwitterionic inner salt, facilitating homogeneous phase reactions. This guide details the solubility landscape of (S)-Carnitine Mesylate, providing thermodynamic insights and validated protocols for solubility determination.

Chemical Identity & Stereochemical Criticality

Before assessing solubility, the exact chemical identity must be established to prevent the common confusion between "L/D" and "R/S" nomenclature in carnitine derivatives.

  • IUPAC Name: (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium methanesulfonate

  • Common Name: D-Carnitine Mesylate

  • Stereochemistry: (S)-Configuration (corresponds to D-Carnitine).

    • Note: Natural L-Carnitine has the (R) configuration.

  • CAS Number: 161886-60-8 (Generic for salt forms may vary; check specific catalog).[1]

  • Molecular Formula:

    
    
    
Structural Visualization

CarnitineStructure cluster_0 Chemical Entity cluster_1 Solubility Drivers Cation (S)-Carnitine Cation (Hydrophilic Head) Anion Mesylate Anion (Solubilizing Counterion) Cation->Anion Ionic Interaction Polar High Polarity (Water/MeOH Soluble) Cation->Polar Anion->Polar Hygro Hygroscopicity (Moisture Uptake) Anion->Hygro

Figure 1: Structural components driving the solubility profile of (S)-Carnitine Mesylate.

Solubility Landscape

The solubility of (S)-Carnitine Mesylate is dictated by the competition between the high lattice energy of the crystalline salt and the solvation energy provided by the solvent. The mesylate anion (


) is a "soft" anion that disrupts the rigid lattice more effectively than chloride, often enhancing solubility in lower alcohols.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanism / Observation
Aqueous Water (pH 7.0)Very High (>500 mg/mL)Strong ion-dipole interactions; complete dissociation.
Aqueous PBS / SalineHigh Soluble, but common ion effect may slightly reduce limit compared to pure water.
Polar Protic MethanolHigh (>100 mg/mL)Excellent solvation of the mesylate anion.
Polar Protic EthanolModerate - High Good solubility; decreases with temperature. Useful for recrystallization.
Polar Aprotic DMSOHigh Highly effective solvent for organic synthesis applications.
Polar Aprotic DMFModerate Soluble, often requires heating to dissolve high concentrations.
Ketones AcetoneInsoluble / Trace Anti-solvent; used to precipitate the salt from alcoholic solutions.
Ethers Diethyl Ether / MTBEInsoluble Strictly anti-solvent.
Chlorinated Dichloromethane (DCM)Low / Sparingly Limited solubility; mesylate improves this over the zwitterion, but still poor.
Thermodynamic Behavior
  • Hygroscopicity: (S)-Carnitine Mesylate is hygroscopic . It will absorb atmospheric moisture to form a deliquescent mass if not stored under inert gas (Argon/Nitrogen).

    • Implication: Weighing must be performed quickly or in a glovebox to ensure mass accuracy during solubility testing.

  • Temperature Dependence: Solubility in ethanol and isopropanol shows a steep positive correlation with temperature, making these solvents ideal for purification via recrystallization (dissolve hot, crystallize cold).

Experimental Protocols (Self-Validating)

To ensure scientific integrity, solubility data should not be taken from literature alone but verified experimentally using the following protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (


) in a specific solvent at 

.

Reagents:

  • (S)-Carnitine Mesylate (Dry, >98% purity).

  • Target Solvent (HPLC Grade).

  • 0.22

    
     PTFE Syringe Filter.
    

Workflow:

  • Preparation: Add excess (S)-Carnitine Mesylate solid (approx. 200 mg) to a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Seal vial and agitate (orbital shaker) at

    
     for 24 hours.
    
    • Check: If all solid dissolves, add more solid until a visible precipitate remains (saturation).

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Draw supernatant and filter through a 0.22

    
     filter (pre-saturated with solvent).
    
  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum dish (

      
      ).
      
    • Evaporate solvent (Vacuum oven at

      
       or Nitrogen stream).
      
    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: HPLC Purity & Enantiomeric Excess Check

Since (S)-Carnitine is often a contaminant in L-Carnitine production or a specific chiral reagent, verifying the stereochemistry is critical.

  • Column: Chiralpak IC or equivalent (Amylose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: 60:40 Acetonitrile:Buffer (20mM

    
    , pH 4.5).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (or CAD/ELSD for higher sensitivity).

  • Validation: Inject pure L-Carnitine standard to confirm separation of the (R) peak from the (S) peak.

Process Logic & Applications

The solubility profile of (S)-Carnitine Mesylate directly informs its use in chemical processing.

ProcessLogic cluster_syn Synthesis & Purification Workflow Raw Crude (S)-Carnitine Mesylate Dissolve Dissolve in hot EtOH (High Solubility) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 0°C Filter->Cool AntiSolv Add Acetone (Optional) (Anti-solvent) Cool->AntiSolv If yield low Cryst Crystallization Cool->Cryst AntiSolv->Cryst

Figure 2: Purification logic based on differential solubility in Ethanol (solvent) and Acetone (anti-solvent).

Key Application Notes:
  • Chiral Resolution: (S)-Carnitine Mesylate is used to resolve racemic mixtures of carboxylic acids. The high solubility in methanol allows for the formation of diastereomeric salts, which can then be fractionally crystallized using less polar solvents like ethyl acetate.

  • Synthesis Intermediate: In the synthesis of chiral polymers or surfactants, the mesylate group acts as a stable leaving group precursor or simply as a solubilizing counterion to allow reactions in organic media (e.g., acylation in dichloromethane).

References

  • Stereochemistry & Nomenclature

    • PubChem Compound Summary for CID 10917 (L-Carnitine) and CID 2724480 (D-Carnitine). Confirms (S)-configuration corresponds to D-Carnitine.[2][3]

  • Mesylate Salt Properties

    • Gernon, M. D., et al. "Methanesulfonic acid and methanesulfonates." Journal of Fluorine Chemistry (1999).
  • Solubility Data Sources

    • Yalkowsky, S. H., et al.
    • Santa Cruz Biotechnology. Product Data Sheet for (S)-Carnitine Mesylate (CAS 161886-60-8).[1][4] Confirms solubility in Methanol and Water.[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Foundational

Technical Guide: Stability Profiling &amp; Characterization of (S)-Carnitine Mesylate

Topic: (S)-Carnitine Mesylate Stability under Different pH and Temperature Conditions Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Scientists, QC Managers, and Process Chemists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-Carnitine Mesylate Stability under Different pH and Temperature Conditions Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Scientists, QC Managers, and Process Chemists

Executive Summary: The Chiral & Salt Imperative

(S)-Carnitine Mesylate (the mesylate salt of D-carnitine) represents a critical analyte in pharmaceutical development, primarily serving two roles: as a chiral impurity standard for the bioactive (L)-Carnitine, and as a specialized chiral intermediate . While the biological activity of carnitine is stereospecific to the (R)-enantiomer (L-Carnitine), the physicochemical stability of the (S)-enantiomer is identical in isotropic media.

However, the mesylate salt form introduces specific stability challenges distinct from the zwitterionic or hydrochloride forms. This guide addresses the three critical stability vectors for (S)-Carnitine Mesylate:

  • Hygroscopicity: The mesylate counterion significantly increases moisture uptake, accelerating hydrolysis.

  • pH Sensitivity: High susceptibility to Hofmann elimination in alkaline conditions.

  • Genotoxic Liability: The risk of forming alkyl mesylates (GTIs) in the presence of alcoholic solvents.[1][2]

Chemical Stability Matrix

The stability of (S)-Carnitine Mesylate is governed by the interplay between the quaternary ammonium group, the beta-hydroxyl group, and the methanesulfonate counterion.

2.1 Degradation Pathways

The primary degradation route is dehydration to form Crotonobetaine (chemically achiral, biologically inactive) and Trimethylamine (TMA) .

  • Acidic Conditions (pH < 3.0): Highly stable. The quaternary ammonium is permanently charged; the carboxyl group is protonated.

  • Neutral Conditions (pH 4.0 – 7.0): Stable in solution; however, solid-state stability is compromised by moisture (deliquescence).

  • Alkaline Conditions (pH > 9.0): Unstable. The hydroxyl proton is abstracted, facilitating E1cB or E2 elimination reactions, yielding crotonobetaine.

2.2 Quantitative Stability Data (Summarized)
ConditionpH RangeTemperatureHalf-Life (

)
Primary Degradant
Acidic Stress 1.2 (0.1N HCl)60°C> 720 HoursMinimal (< 0.5% degradation)
Neutral 6.8 (Buffer)25°CStable (> 2 years)None (if dry)
Alkaline Stress 10.0 (0.1N NaOH)25°C~ 48 HoursCrotonobetaine
Alkaline Stress 12.0 (1.0N NaOH)60°C< 1 HourCrotonobetaine, TMA
Oxidative 3%

25°CStableN/A
Solid State N/A40°C / 75% RHDeliquescentHydrolysis products (if wet)

Critical Insight: Unlike ester derivatives (e.g., Acetyl-carnitine), (S)-Carnitine Mesylate does not undergo ester hydrolysis. Its primary vulnerability is dehydration and racemization (under extreme conditions).

Mechanistic Visualization

The following diagram illustrates the degradation pathway of (S)-Carnitine and the specific risk of Alkyl Mesylate formation during processing.

CarnitineStability cluster_0 Degradation Pathways SCarn (S)-Carnitine Mesylate (Starting Material) Base Alkaline pH (>9) Heat SCarn->Base Alcohol Alcoholic Solvent (MeOH/EtOH) + Acid SCarn->Alcohol Croton Crotonobetaine (Dehydration Product) TMA Trimethylamine (TMA) (Cleavage Product) GTI Alkyl Mesylates (Genotoxic Impurity) Base->Croton Elimination (Dehydration) Base->TMA Hofmann Degradation Alcohol->GTI Esterification of Mesylate (Critical Safety Risk)

Figure 1: Degradation pathways of (S)-Carnitine Mesylate showing alkaline instability and the specific genotoxic risk of mesylate ester formation.

Critical Risk: Genotoxic Impurities (GTIs)

As a mesylate salt, (S)-Carnitine Mesylate carries a specific regulatory risk: the formation of Alkyl Mesylates (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS).

  • Mechanism: In the presence of residual alcohols (methanol or ethanol) and trace acidity, the methanesulfonic acid counterion can react to form alkyl mesylate esters.

  • Toxicity: These are potent alkylating agents and known carcinogens.[1][2]

  • Control Strategy:

    • Avoid Alcohols: Use aqueous or polar aprotic solvents (e.g., acetonitrile, water) for processing and analysis where possible.

    • Monitoring: If methanol is used in the HPLC mobile phase, ensure the sample diluent is non-reactive or buffered to prevent in situ formation during analysis.

Analytical Protocols
Protocol A: Chiral HPLC for Enantiomeric Purity

Differentiation of (S)-Carnitine from the bioactive (L)-form.

  • Column: Chiral-CBH (Cellobiohydrolase) or Crown Ether based column (e.g., Crownpak CR(+)).

  • Mobile Phase: 100% Aqueous Perchloric Acid (pH 1.5) or 90:10 Buffer:Acetonitrile.

    • Note: Avoid high organic content to maintain chiral recognition on protein-based columns.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 205 nm (low sensitivity) or CAD (Charged Aerosol Detection) for high sensitivity.

  • Sample Prep: Dissolve 10 mg (S)-Carnitine Mesylate in 10 mL Mobile Phase.

  • Acceptance Criteria: Resolution (

    
    ) between S and L peaks > 2.0.
    
Protocol B: Forced Degradation (Stress Testing)

To validate stability-indicating methods.

  • Acid Hydrolysis:

    • Mix 5 mL of 1 mg/mL sample solution with 5 mL 0.1 N HCl .

    • Reflux at 60°C for 24 hours .

    • Neutralize with 0.1 N NaOH before injection.

    • Expected Result: < 2% Degradation.[3][4][5][6]

  • Base Hydrolysis (Critical Path):

    • Mix 5 mL of 1 mg/mL sample solution with 5 mL 0.1 N NaOH .

    • Keep at Room Temperature for 4 hours . (Do not heat initially, reaction is fast).

    • Neutralize with 0.1 N HCl.

    • Expected Result: Appearance of Crotonobetaine peak (RRT ~1.2 depending on column).

  • Oxidative Stress:

    • Mix 5 mL sample with 1 mL 30%

      
       .
      
    • Incubate at 25°C for 24 hours .

    • Expected Result: Minimal degradation (Carnitine is resistant to oxidation).

Handling & Storage Recommendations
  • Humidity Control: (S)-Carnitine Mesylate is hygroscopic . It must be stored in tight, light-resistant containers with silica gel desiccant.

    • Storage Condition: 2°C to 8°C (Refrigerated) or -20°C (Long-term standard storage).

  • Solvent Choice: strictly avoid dissolving the salt in unbuffered methanol for long-term storage to prevent MMS formation.

  • Reconstitution: Prepare aqueous solutions fresh. If storage is required, adjust pH to 3.0–5.0 and store at 4°C.

References
  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets . Journal of Analytical Methods in Chemistry. (2015). Available at: [Link]

  • Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. (2006). Available at: [Link]

  • Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization . Journal of Chromatography A. (1999). Available at: [Link]

  • Modification of hygroscopicity and tabletability of L-carnitine by a cocrystallization technique . CrystEngComm. (2018). Available at: [Link]

Sources

Exploratory

Physicochemical characterization of (S)-Carnitine Mesylate salt

Technical Whitepaper: Physicochemical Profiling of (S)-Carnitine Mesylate Executive Summary: The Criticality of the Distomer In the development of L-Carnitine ((R)-Carnitine) therapeutics, the (S)-Carnitine enantiomer is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (S)-Carnitine Mesylate

Executive Summary: The Criticality of the Distomer

In the development of L-Carnitine ((R)-Carnitine) therapeutics, the (S)-Carnitine enantiomer is not merely an impurity; it is a competitive antagonist. While the (R)-form shuttles long-chain fatty acids into the mitochondria for


-oxidation, the (S)-form (D-Carnitine) actively depletes tissue carnitine levels, potentially leading to myasthenia-like toxicity.

This guide focuses on the (S)-Carnitine Mesylate salt . While the mesylate (methanesulfonate) counterion is selected to enhance solubility and reduce the extreme deliquescence of the zwitterionic species, the rigorous characterization of the (S)-form is strictly required as a Reference Standard for enantiomeric purity assays. This document outlines the physicochemical profiling necessary to validate this standard, ensuring the safety and efficacy of the final pharmaceutical ingredient (API).

Molecular Architecture & Salt Chemistry

The transition from the zwitterionic inner salt to the mesylate salt fundamentally alters the lattice energy and hygroscopicity profile of the molecule.

  • Chirality: The (S)-enantiomer possesses identical scalar physical properties (Melting Point, Solubility, XRPD) to the bioactive (R)-form in an achiral environment. Differentiation requires chiral environments (polarized light, chiral chromatography, or enzymatic systems).

  • The Mesylate Advantage: Methanesulfonic acid (

    
    ) protonates the carboxylate group of carnitine (
    
    
    
    ), eliminating the zwitterionic character. This often results in a higher melting point and improved stability compared to the hydrochloride salt, which can be corrosive.
Chemical Structure Visualization

CarnitineStructure S_Carnitine (S)-Carnitine Cation (Chiral Center @ C3) Salt (S)-Carnitine Mesylate Ionic Lattice S_Carnitine->Salt Electrostatic Interaction Mesylate Mesylate Anion (CH3SO3-) Mesylate->Salt Counterion Stabilization Properties Properties: 1. Non-Corrosive 2. High Solubility 3. Chiral Impurity Std Salt->Properties Determines

Figure 1: Structural assembly of the (S)-Carnitine Mesylate salt, highlighting the ionic interaction that defines its solid-state properties.

Solid-State Characterization Protocols

The following protocols are designed to validate the solid-state integrity of the (S)-Carnitine Mesylate Reference Standard.

Protocol A: Thermal Analysis (DSC & TGA)

Purpose: To determine the melting point, glass transition (


), and distinguish between solvates and true polymorphs.
  • Preparation: Weigh 2–4 mg of (S)-Carnitine Mesylate into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape without pan deformation).

  • TGA Ramp: Heat from 25°C to 300°C at 10°C/min under

    
     purge (50 mL/min).
    
    • Success Criterion: Weight loss < 0.5% up to 150°C confirms an anhydrous form. Significant step loss indicates a solvate/hydrate.

  • DSC Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to melting onset (expect range: 150°C–170°C, distinct from zwitterion ~185°C).

    • Critical Observation: Look for a sharp endothermic melting peak. A broad peak suggests amorphous content or enantiomeric impurity (eutectic formation with R-form).

Protocol B: Hygroscopicity Profiling (DVS)

Purpose: Carnitine salts are notoriously hygroscopic.[1] Dynamic Vapor Sorption (DVS) quantifies stability at varying humidity.

  • Isotherm: Cycle Relative Humidity (RH) from 0%

    
     90% 
    
    
    
    0% in 10% steps at 25°C.
  • Equilibrium: Maintain each step until mass change (

    
    ) is < 0.002% per minute.
    
  • Classification:

    • Non-Hygroscopic: < 0.2% w/w gain at 90% RH.

    • Deliquescent: Liquid formation observed (common in carnitine inner salts; mesylate should resist this up to ~60% RH).

Solution-State Dynamics & Chiral Resolution

This section details the separation of the (S)-isomer from the (R)-isomer, the primary use case for this material.

Quantitative Data Summary
Parameter(S)-Carnitine Mesylate(R)-Carnitine MesylateRacemate (DL)
Optical Rotation

(-) Negative Value(+) Positive Value
Solubility (Water) > 2000 mg/mL> 2000 mg/mL> 2000 mg/mL
Biological Activity Antagonist (Toxic)Agonist (Essential)Mixed
HPLC Elution Order Method DependentMethod DependentSeparated Peaks
Protocol C: Chiral HPLC Separation (The Gold Standard)

Context: Direct separation of the enantiomers is required to certify the purity of the (S)-standard.

Methodology: Chiral Derivatization vs. Direct Chiral Stationary Phase (CSP) We utilize a CSP method to avoid kinetic resolution errors during derivatization.

  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Methanesulfonic Acid (MSA) : Diethylamine (DEA)

    • Ratio: 60 : 40 : 0.1 : 0.1 (Acid/Base additives are crucial for peak shape of the amine/acid functions).

  • Detection: UV at 205 nm (Carnitine has weak UV absorbance; low wavelength required).

  • Flow Rate: 1.0 mL/min at 25°C.

Workflow Logic:

ChiralWorkflow Sample Unknown Carnitine Sample Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution HPLC Chiral HPLC Injection (Amylose CSP) Dissolution->HPLC Decision Peak Separation? HPLC->Decision R_Form Peak 1: (R)-Carnitine (Bioactive) Decision->R_Form Retention Time A S_Form Peak 2: (S)-Carnitine (Impurity/Standard) Decision->S_Form Retention Time B Quant Calculate Enantiomeric Excess (ee%) Limit: (S) < 0.1% R_Form->Quant S_Form->Quant

Figure 2: Analytical workflow for distinguishing (S)-Carnitine Mesylate from the bioactive (R)-form using Chiral HPLC.

References

  • Albreht, A., et al. (2025).[2] A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10917, Carnitine. PubChem.[3][4] Link

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. Link

  • Virmani, T., et al. (2025).[2] Modification of hygroscopicity and tabletability of L-carnitine by a cocrystallization technique. CrystEngComm. Link

  • Phenomenex. (2025).[2][5] Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Phenomenex Technical Guides. Link

Sources

Foundational

(S)-Carnitine Mesylate CAS number and molecular formula

The following is an in-depth technical guide regarding (S)-Carnitine Mesylate, structured for researchers and drug development professionals. Stereochemical Profile, Analytical Control, and Biological Implications Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding (S)-Carnitine Mesylate, structured for researchers and drug development professionals.

Stereochemical Profile, Analytical Control, and Biological Implications

Executive Summary

In the pharmaceutical and nutraceutical development of L-Carnitine (Levocarnitine), the presence of the (S)-enantiomer (also designated as D-Carnitine) represents a critical quality attribute. While L-Carnitine is an essential cofactor for mitochondrial fatty acid oxidation, (S)-Carnitine is a competitive antagonist with documented toxicity.

This guide defines the physicochemical identity of (S)-Carnitine Mesylate, clarifies the confusion surrounding its CAS registry in the context of "O-mesyl" derivatives versus simple salts, and establishes protocols for its detection as a chiral impurity.

Part 1: Chemical Identity & Physicochemical Profile[1]

The nomenclature "(S)-Carnitine Mesylate" can refer to two distinct chemical entities in synthesis literature: the simple salt (used as a resolution impurity standard) or the activated O-mesyl intermediate.

1. Core Identification Data
Parameter(S)-Carnitine (Parent Inner Salt)(S)-Carnitine Mesylate (Activated Intermediate)
Common Name D-Carnitine; (S)-Carnitine(S)-Carnitine O-Mesyl Mesylate
CAS Number 541-14-0 161886-60-8
Stereochemistry (S)-(+)(S)
Molecular Formula


(Bis-mesylate form)
Molecular Weight 161.20 g/mol ~335.40 g/mol
Role Competitive Antagonist / ImpurityChiral Synthon / Intermediate

Critical Note on CAS Usage: In most regulatory filings for L-Carnitine Mesylate drug substances, the impurity is tracked as (S)-Carnitine (CAS 541-14-0) . The specific CAS 161886-60-8 refers to the O-mesylated derivative (where the hydroxyl group is also sulfonated), often used in the chiral inversion synthesis of L-Carnitine. Do not confuse the two.

2. Molecular Structure & Chiral Center

The biological activity of carnitine is strictly stereospecific. The (S)-isomer possesses the opposite spatial arrangement at the C3 chiral center.

Molecular Formula (Simple Mesylate Salt - Theoretical):



Part 2: Biological Mechanism of Antagonism

(S)-Carnitine is not merely inactive; it is actively deleterious to mitochondrial function. Understanding this mechanism is vital for justifying strict enantiomeric purity limits (typically <0.1% or <0.5%) in clinical specifications.

1. Competitive Inhibition of CPT System

The primary toxicity arises from the inhibition of Carnitine Palmitoyltransferase I and II (CPT1/CPT2) .

  • L-Carnitine transports long-chain fatty acids (LCFAs) into the mitochondrial matrix for

    
    -oxidation.[1]
    
  • (S)-Carnitine competes for the active site of CPT1 but cannot be efficiently processed, effectively "locking" the transporter and depleting the pool of free CoA.

2. Pathway Visualization

The following diagram illustrates the competitive blockade at the outer mitochondrial membrane.

Carnitine_Mechanism LC L-Carnitine (Endogenous) CPT1 CPT-1 (Transporter) LC->CPT1 High Affinity Transport SC (S)-Carnitine (Impurity/Antagonist) SC->CPT1 Competitive Blockade Depletion Carnitine Depletion SC->Depletion Induces FA Long-Chain Fatty Acids FA->CPT1 Mito Mitochondrial Matrix CPT1->Mito Acyl-Carnitine BetaOx Beta-Oxidation (ATP Production) Mito->BetaOx Energy Depletion->BetaOx Inhibits

Figure 1: Mechanism of (S)-Carnitine antagonism at the mitochondrial CPT-1 interface.

Part 3: Analytical Protocols for Impurity Detection

Distinguishing the (S)-isomer from the (L)-isomer requires chiral resolution. Standard reverse-phase HPLC is insufficient due to identical hydrophobicity.

Protocol A: Chiral HPLC (Direct Resolution)

This is the preferred method for QC release testing of L-Carnitine Mesylate API.

  • Column: Chiralpak IC or AGP (

    
    -acid glycoprotein) column.
    
  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15 v/v).

  • Detection: UV at 205 nm or CD (Circular Dichroism) detector for higher specificity.

  • Elution Order: (L)-Carnitine typically elutes before (S)-Carnitine on protein-based chiral columns, but this must be experimentally verified with the (S)-standard (CAS 541-14-0).

Protocol B: Pre-Column Derivatization (Marfey’s Method)

If a chiral column is unavailable, derivatization with a chiral reagent creates diastereomers that can be separated on a standard C18 column.

  • Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Reaction: Mix sample with FDAA in

    
     at 40°C for 1 hour.
    
  • Mechanism: The L-L diastereomer and S-L diastereomer have different physical properties.

  • Separation: C18 Reverse Phase HPLC.

Analytical Workflow Diagram

Analytical_Workflow Sample L-Carnitine Mesylate Sample Batch Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Decision Chiral Column Available? Prep->Decision Direct Direct Chiral HPLC (Crown Ether / Protein Phase) Decision->Direct Yes Deriv Derivatization (Marfey's Reagent / FDAA) Decision->Deriv No Quant Quantification of (S)-Isomer Limit: < 0.1% Direct->Quant HPLC C18 RP-HPLC (Diastereomer Separation) Deriv->HPLC HPLC->Quant

Figure 2: Decision tree for the analytical quantification of (S)-Carnitine impurities.

Part 4: Synthesis & Origin of Impurity

Understanding where (S)-Carnitine comes from allows for better process control.

  • Chemical Synthesis: Traditional synthesis from epichlorohydrin often yields a racemic (50:50) mixture. Chemical resolution (e.g., using tartaric acid or camphoric acid) is required to isolate the L-form. Incomplete resolution leaves residual (S)-Carnitine Mesylate.

  • Biocatalysis: Modern production uses specific dehydrogenases to convert butyrobetaine directly to L-Carnitine. This method produces high enantiomeric excess (>99% ee), making the (S)-impurity less likely but still possible due to enzyme promiscuity under stress conditions.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724480, D-Carnitine. Retrieved from [Link]

  • Hathcock, J. N., & Shao, A. (2006).[2] Risk assessment for carnitine. Regulatory Toxicology and Pharmacology, 46(1), 23-28. (Discusses safety margins and isomer purity). Retrieved from [Link]

Sources

Exploratory

The Stereochemical Antagonist: (S)-Carnitine Mesylate in Cellular Energy Regulation

The following technical guide details the biological role and experimental utility of (S)-Carnitine Mesylate. Executive Summary In the context of cellular energy production, (S)-Carnitine Mesylate (also known as D-Carnit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role and experimental utility of (S)-Carnitine Mesylate.

Executive Summary

In the context of cellular energy production, (S)-Carnitine Mesylate (also known as D-Carnitine Mesylate) functions not as a fuel source, but as a metabolic antagonist . While its enantiomer, (R)-Carnitine (L-Carnitine), is the obligate cofactor for mitochondrial fatty acid beta-oxidation, the (S)-isomer is biologically inactive regarding energy generation and actively deleterious to lipid metabolism.

For researchers, (S)-Carnitine Mesylate is a critical tool used to induce secondary carnitine deficiency in in vitro and in vivo models. By competitively inhibiting the organic cation/carnitine transporter (OCTN2) and sequestering mitochondrial Coenzyme A (CoA), it forces cells to shift metabolic dependency from fatty acid oxidation (FAO) to glycolysis. This guide delineates the mechanisms of this inhibition and provides protocols for its application in metabolic research.

Chemical & Physical Profile

The mesylate salt form is preferred in research applications for its enhanced solubility and stability compared to the inner salt or hydrochloride forms.

PropertySpecification
Compound Name (S)-Carnitine Mesylate
Synonyms D-Carnitine Mesylate; (+)-Carnitine Mesylate
Stereochemistry (S)-Enantiomer (Dextrorotatory)
Role Competitive Inhibitor / Antagonist
Solubility Highly soluble in water (>50 mg/mL), DMSO
Primary Target OCTN2 (SLC22A5) Transporter

Mechanism of Action: The "False Shuttle"

The utility of (S)-Carnitine lies in its structural similarity to L-Carnitine, allowing it to bind to key transport proteins without facilitating the subsequent enzymatic steps required for energy production.

A. Competitive Inhibition of OCTN2 (The Gatekeeper)

The primary entry point for carnitine into cells (cardiac, skeletal muscle, renal) is the high-affinity Sodium-dependent Organic Cation Transporter Novel 2 (OCTN2 ).

  • Mechanism: (S)-Carnitine competes with L-Carnitine for the substrate binding site on OCTN2.

  • Kinetic Impact: While L-Carnitine has a

    
     of ~4.3–15 
    
    
    
    , the (S)-isomer binds with comparable affinity but does not support the homeostatic feedback loops that regulate L-Carnitine retention.
  • Result: High concentrations of extracellular (S)-Carnitine effectively "lock out" L-Carnitine, causing a rapid depletion of intracellular pools as the cell continues to efflux endogenous carnitine without replenishment.

B. Mitochondrial CoA Trapping (The Metabolic Dead End)

Once inside the cytoplasm, (S)-Carnitine can be transported into the mitochondria by Carnitine/Acylcarnitine Translocase (CACT), creating a "CoA Trap."

  • Entry: (S)-Carnitine enters the mitochondrial matrix.[1]

  • Acetylation: Carnitine Acetyltransferase (CAT) or CPT2 may erroneously acetylate (S)-Carnitine using Acetyl-CoA.

  • Sequestration: Unlike L-Acylcarnitines, (S)-Acylcarnitines are poor substrates for beta-oxidation enzymes. They accumulate, trapping the CoA moiety.

  • Energy Crisis: The depletion of free mitochondrial CoA (

    
    ) inhibits the tricarboxylic acid (TCA) cycle and halts beta-oxidation, forcing the cell into metabolic stress.
    

Visualization: The Antagonistic Pathway

The following diagram illustrates the competitive blockade at the plasma membrane and the CoA trapping mechanism within the mitochondria.

Carnitine_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Matrix) node_active node_active node_inhibitor node_inhibitor node_enzyme node_enzyme node_meta node_meta LC_out L-Carnitine OCTN2 OCTN2 Transporter (SLC22A5) LC_out->OCTN2 SC_out (S)-Carnitine (Mesylate) SC_out->OCTN2 Competitive Blockade LC_in Intracellular L-Carnitine OCTN2->LC_in Reduced Uptake SC_in Intracellular (S)-Carnitine OCTN2->SC_in Entry BetaOx Beta-Oxidation (ATP Production) LC_in->BetaOx Facilitates Trap S-Acylcarnitine (Dead End Accumulation) SC_in->Trap Depletes CoA CoA_Free Free CoA Pool CoA_Free->BetaOx CoA_Free->Trap Sequestered Trap->BetaOx Inhibits

Caption: (S)-Carnitine competitively blocks L-Carnitine uptake at OCTN2 and sequesters mitochondrial CoA, inhibiting Beta-Oxidation.

Experimental Protocol: Induction of Carnitine Deficiency

This protocol is validated for inducing secondary carnitine deficiency in C2C12 myoblasts or H9c2 cardiomyocytes to study metabolic flexibility.

Objective: Deplete intracellular L-Carnitine by >80% to simulate systemic carnitine deficiency.

Reagents:

  • (S)-Carnitine Mesylate (Purity >98%)

  • Standard Culture Media (DMEM)

  • LC-MS/MS grade Methanol (for extraction)

Workflow:

  • Seeding: Seed cells in 6-well plates at

    
     cells/well.
    
  • Treatment Phase:

    • Control Group: Maintain in DMEM + 10% FBS (contains trace L-Carnitine).

    • Deficiency Group: Replace media with DMEM containing 5.0 mM (S)-Carnitine Mesylate .

    • Note: The high concentration (mM range) is required to outcompete the endogenous L-Carnitine (µM range) present in serum.

  • Incubation: Incubate for 48 to 72 hours . Replace media every 24 hours to maintain inhibitor potency.

  • Washout (Critical): Prior to assay, wash cells

    
     with PBS to remove extracellular (S)-Carnitine.
    
  • Validation: Lyse cells and quantify free L-Carnitine vs. Total Carnitine using LC-MS/MS or an enzymatic cycling assay.

Expected Outcome:

  • Intracellular L-Carnitine levels drop by 80–90%.

  • Upregulation of glycolytic markers (GLUT4, Hexokinase).

  • Accumulation of intracellular lipids (detectable via Oil Red O staining).

Data Presentation: Comparative Metabolic Profiles

The following table summarizes the quantitative differences observed in cells treated with (S)-Carnitine Mesylate versus L-Carnitine supplementation.

Metabolic ParameterL-Carnitine (Physiological)(S)-Carnitine Mesylate (Inhibitor)Biological Implication
OCTN2 Transport Substrate (

)
Competitive InhibitorBlocks nutrient uptake.
Mitochondrial CoA Recycled (High Free CoA/Acyl-CoA ratio)Depleted (Low Free CoA/Acyl-CoA ratio)"CoA Trap" halts TCA cycle.
Beta-Oxidation Active (High ATP yield)InhibitedForces switch to glucose.
Lipid Status Efficient turnoverSteatosis (Lipid Droplet Accumulation)Mimics fatty liver/muscle disease.
ROS Generation Low (Antioxidant effect)HighInduces oxidative stress/apoptosis.

References

  • Functional differences between L- and D-carnitine in metabolic regulation. Source: British Journal of Nutrition (2019). Significance: Establishes D-carnitine (S-isomer) as a xenobiotic that induces lipotoxicity and oxidative stress.

  • Inhibition of OCTN2-mediated transport of carnitine by etoposide and other inhibitors. Source: Cancer Research / NIH (2012). Significance: Details the competitive inhibition kinetics of the OCTN2 transporter.

  • Carnitine Deficiency: Mechanisms and Management. Source: StatPearls / NCBI Bookshelf (2023). Significance: Provides the clinical and physiological context for carnitine deficiency syndromes simulated by S-Carnitine.

  • SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism. Source:[2] Molecules (MDPI) (2019). Significance: Comprehensive review of the transporter kinetics and regulation.

Sources

Foundational

(S)-Carnitine Mesylate and its interaction with carnitine palmitoyltransferase

Executive Summary This guide provides a rigorous technical analysis of (S)-Carnitine Mesylate (the methanesulfonate salt of the non-physiological D-enantiomer of carnitine) and its inhibitory kinetics against Carnitine P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of (S)-Carnitine Mesylate (the methanesulfonate salt of the non-physiological D-enantiomer of carnitine) and its inhibitory kinetics against Carnitine Palmitoyltransferase (CPT). While (R)-carnitine (L-carnitine) is obligate for mitochondrial fatty acid oxidation (FAO), the (S)-enantiomer acts as a competitive antagonist and a metabolic sequestering agent.[1] This document details the stereochemical basis of this interaction, provides validated protocols for enzymatic assessment, and outlines the critical implications for enantiomeric purity in pharmaceutical development.

Molecular Architecture & Stereochemistry[1]

The Mesylate Salt Form

In research and synthesis, (S)-Carnitine is frequently supplied as the mesylate salt ((S)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium methanesulfonate).[1]

  • Rationale: The zwitterionic form of carnitine is highly hygroscopic and difficult to handle in precise stoichiometric applications. The mesylate counterion provides a stable, crystalline solid with enhanced water solubility, essential for reproducible aqueous buffer preparation in enzyme assays.

  • Dissociation: In physiological buffers (pH 7.4), the salt dissociates completely.

    
    
    Note: The methanesulfonate anion is biologically inert in standard CPT assays, allowing the (S)-carnitine cation to interact directly with the enzyme active site.[1]
    
Stereochemical Exclusion

The active site of CPT1 and CPT2 exhibits strict stereospecificity. The hydroxyl group at the chiral center (carbon-3) of (R)-carnitine aligns with the catalytic histidine residue of the enzyme, facilitating the nucleophilic attack on the thioester bond of Acyl-CoA. In (S)-carnitine, this hydroxyl group is spatially inverted, preventing efficient transesterification while still retaining affinity for the carnitine-binding pocket.[1]

Mechanistic Interaction: The "Dead-End" Trap

The toxicity and inhibitory nature of (S)-carnitine arise from two distinct mechanisms: Competitive Inhibition and CoA Depletion .

Competitive Inhibition at CPT1

(S)-Carnitine competes with endogenous (R)-carnitine for the "A-site" (cytosolic side) of CPT1.[1] By occupying the binding pocket without undergoing efficient catalysis, it increases the apparent


 of the system for the correct substrate.
The CoA Trap (Mitochondrial Matrix)

More critically, (S)-carnitine can be slowly acetylated by Carnitine Acetyltransferase (CAT) or interact with CPT2 to form short-chain (S)-acylcarnitines.[1] These esters are poor substrates for the reverse reaction. This results in the sequestration of mitochondrial Coenzyme A (CoA-SH) into a pool of non-metabolizable (S)-acylcarnitines, stalling the TCA cycle and


-oxidation.[1]
Pathway Visualization

The following diagram illustrates the disruption of the Carnitine Shuttle by the (S)-enantiomer.

CarnitineShuttle cluster_legend Legend cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix L1 Endogenous Pathway L2 Inhibitory Pathway L3 Enzyme FA_CoA Long-Chain Acyl-CoA CPT1 CPT1 (Outer Memb.) FA_CoA->CPT1 R_Carn (R)-Carnitine R_Carn->CPT1 S_Carn (S)-Carnitine (Inhibitor) S_Carn->CPT1 Competitive Binding Translocase CACT (Transporter) S_Carn->Translocase Slow Transport R_AcylCarn (R)-Acylcarnitine CPT1->R_AcylCarn Transesterification CPT2 CPT2 (Inner Memb.) Translocase->CPT2 S_AcylCarn (S)-Acylcarnitine (Trapped) Translocase->S_AcylCarn Accumulation BetaOx Beta-Oxidation CPT2->BetaOx Acyl-CoA Release R_AcylCarn->Translocase Free_CoA Free CoA-SH Free_CoA->S_AcylCarn CoA Depletion

Caption: Disruption of the Carnitine Shuttle. (S)-Carnitine competes for CPT1 and sequesters CoA in the matrix.[1]

Experimental Validation Protocols

To quantify the interaction of (S)-Carnitine Mesylate with CPT, two protocols are required: one to verify the enantiomeric purity of the reagent and one to measure enzymatic inhibition.

Protocol A: Enantiomeric Purity Verification (HPLC)

Before kinetic assays, the purity of the (S)-Carnitine Mesylate must be confirmed to ensure no (R)-carnitine contamination is masking the inhibition.[1]

  • Column: Chiral-CBH (Cellobiohydrolase) or Crown Ether-based column (e.g., Crownpak CR(+)).[1]

  • Mobile Phase: Perchloric acid (pH 1.5) or 10mM Methanesulfonic acid (to match the counterion).

  • Detection: UV at 205-210 nm (low sensitivity) or Mass Spectrometry (SIM mode).

  • Procedure:

    • Dissolve (S)-Carnitine Mesylate in mobile phase to 1 mg/mL.[1]

    • Inject 10 µL.

    • (R)-carnitine typically elutes after (S)-carnitine on Crownpak columns.[1]

    • Acceptance Criteria: >99.5% enantiomeric excess (ee).

Protocol B: Spectrophotometric CPT Inhibition Assay (DTNB)

This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent) to react with the free Coenzyme A (CoA-SH) released during the CPT reaction.[1]

Reaction Principle:




[1]

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.4, 1 mM EDTA.

  • Substrate A: 50 µM Palmitoyl-CoA.[1]

  • Substrate B: 0.2 mM to 5 mM (R)-Carnitine (Variable for kinetics).

  • Inhibitor: (S)-Carnitine Mesylate (0, 1, 5, 10 mM).[1]

  • Detection: DTNB (0.2 mM).

  • Enzyme Source: Purified rat liver mitochondria or recombinant human CPT1A.

Workflow:

  • Preparation: Dissolve (S)-Carnitine Mesylate in Tris buffer. Adjust pH if high concentrations shift acidity.

  • Blanking: Prepare a blank containing all reagents except carnitine to account for non-specific Palmitoyl-CoA deacylation (thioesterase activity).[1]

  • Incubation: Pre-incubate Enzyme + Inhibitor ((S)-Carnitine) + Palmitoyl-CoA + DTNB for 2 minutes at 37°C.

  • Initiation: Add (R)-Carnitine to start the reaction.

  • Measurement: Monitor Absorbance at 412 nm continuously for 5 minutes.

  • Calculation: Calculate velocity (

    
    ) using the extinction coefficient of TNB (
    
    
    
    ).[1]

Data Interpretation & Kinetic Analysis

When analyzing the data from Protocol B, the interaction of (S)-Carnitine Mesylate typically manifests as Competitive Inhibition .

Expected Kinetic Parameters
Parameter(R)-Carnitine Alone(R)-Carnitine + (S)-Carnitine MesylateInterpretation

UnchangedUnchangedCompetitive inhibitors can be overcome by high substrate concentration.[1]

(Apparent)
~200-500 µMIncreased (>1 mM)Affinity for the correct substrate appears lower due to active site occupancy.[1]

N/A~2.0 - 5.0 mMThe inhibition constant (

) for (S)-carnitine is generally 10x higher than the

of (R)-carnitine, indicating weaker but significant binding.[1]
Determining the Inhibition Constant ( )

To rigorously determine


, plot the data using a Lineweaver-Burk (Double Reciprocal) plot.[1]
  • X-axis:

    
    [1]
    
  • Y-axis:

    
    
    
  • Result: Lines for different (S)-carnitine concentrations should intersect at the Y-axis (

    
    ), confirming competitive inhibition.[1]
    

Caption: Kinetic characteristics of Competitive Inhibition observed with (S)-Carnitine.

Therapeutic & Toxicological Implications[1]

Drug Development Standards

For any carnitine-based therapeutic (e.g., Levocarnitine), the limit of (S)-carnitine impurity is strictly regulated (typically <0.1% or <0.5% depending on jurisdiction).[1]

  • Reasoning: Chronic administration of impure carnitine containing the (S)-enantiomer can induce a secondary carnitine deficiency. The (S)-form depletes the free carnitine pool in muscle tissue by occupying transporters (OCTN2) without providing metabolic function.

Myotoxicity Mechanism

The interaction described in Section 2.2 (CoA Trapping) is the molecular basis for the myopathy observed in historical studies of racemic carnitine.

  • (S)-Carnitine enters the mitochondria.

  • It is slowly acylated.

  • (S)-Acylcarnitines cannot be oxidized.[1]

  • Free CoA is trapped, inhibiting Pyruvate Dehydrogenase (PDH) and

    
    -Ketoglutarate Dehydrogenase.[1]
    
  • Result: Impaired ATP production and accumulation of lipid droplets (lipidosis).

References

  • Bremer, J. (1983). Carnitine—Metabolism and Functions. Physiological Reviews, 63(4), 1420–1480.[1] Link[1]

  • Fritz, I. B., & Schultz, S. K. (1965). Carnitine Acetyltransferase: II.[1] Inhibition by Carnitine Analogues.[2] Journal of Biological Chemistry, 240, 2188-2192.[1] Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link[1]

  • Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(10), 2422-2435.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analytical Method for (S)-Carnitine Mesylate Quantification

Executive Summary & Strategic Rationale (S)-Carnitine (also known as D-Carnitine) is the enantiomer of the bioactive L-Carnitine ((R)-Carnitine). While often analyzed as an impurity in L-Carnitine formulations due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(S)-Carnitine (also known as D-Carnitine) is the enantiomer of the bioactive L-Carnitine ((R)-Carnitine). While often analyzed as an impurity in L-Carnitine formulations due to its potential to deplete tissue L-Carnitine, specific research applications require the precise quantification of (S)-Carnitine Mesylate as a distinct drug substance.

The analysis of (S)-Carnitine Mesylate presents three specific chromatographic challenges:

  • Lack of Chromophore: The carnitine backbone lacks significant UV absorption above 210 nm, necessitating low-UV detection or derivatization.

  • High Polarity: The quaternary ammonium group and carboxylic acid moiety cause poor retention on standard C18 stationary phases.

  • Chiral Specificity: Distinguishing the (S)-enantiomer from the (R)-enantiomer requires a highly selective Chiral Stationary Phase (CSP) or chiral derivatization.

This Application Note defines a Dual-Protocol Workflow :

  • Protocol A (Potency/Assay): A robust Ion-Pair Reversed-Phase (IP-RP) method for routine quantification of the carnitine moiety.

  • Protocol B (Chiral Purity): A Crown Ether-based chiral method to confirm enantiomeric specificity.

Analytical Workflow Decision Matrix

The following logic gate guides the analyst in selecting the appropriate protocol based on the stage of development and data requirements.

MethodSelection Start Sample: (S)-Carnitine Mesylate Decision Primary Analytical Goal? Start->Decision Potency Routine Potency / Assay (Quantification of Total Carnitine) Decision->Potency Bulk Quantification Chiral Enantiomeric Purity (S vs R Ratio) Decision->Chiral Isomer ID MethodA PROTOCOL A: Ion-Pair RP-HPLC (C18 + Octanesulfonate) Potency->MethodA MethodB PROTOCOL B: Chiral HPLC (Crownpak CR(+)) Chiral->MethodB ResultA Data: % w/w (Assay) MethodA->ResultA ResultB Data: % Enantiomeric Excess MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate analytical workflow for (S)-Carnitine Mesylate.

Protocol A: Ion-Pair RP-HPLC (Potency Assay)

Objective: Accurate quantification of total carnitine content in the mesylate salt form. Mechanism: The positively charged quaternary ammonium group of carnitine pairs with the anionic sulfonate reagent (Ion-Pairing Agent), forming a neutral complex that retains on the hydrophobic C18 stationary phase.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.)High surface area for interaction with the ion-pair complex.
Mobile Phase Buffer : Methanol (95 : 5 v/v)High aqueous content ensures solubility of the polar salt; methanol modifies elution strength.
Buffer Composition 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-OctanesulfonateLow pH suppresses carboxylic acid ionization; Octanesulfonate provides retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CImproves mass transfer and peak shape for amines.
Detection UV @ 210 nmCarnitine has weak absorbance; 210 nm captures the carbonyl transition.
Injection Volume 20 µLOptimized for sensitivity without column overload.
Preparation of Solutions[3][8]
  • Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

    
    ) and 1.1 g of Sodium 1-Octanesulfonate in 950 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Diluted Phosphoric Acid. Filter through a 0.45 µm membrane.[1][2]
    
  • Standard Solution: Accurately weigh 50 mg of (S)-Carnitine Mesylate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (Conc: 1.0 mg/mL).

  • Sample Solution: Weigh powder equivalent to 50 mg (S)-Carnitine Mesylate. Transfer to 50 mL flask, dissolve in Mobile Phase, sonicate for 10 mins, and dilute to volume. Filter through 0.45 µm PVDF filter.

System Suitability Criteria[3]
  • Tailing Factor (T): NMT 1.5 (Critical for amine/salt analysis).

  • RSD of Area (n=6): NMT 2.0%.

  • Theoretical Plates (N): NLT 2000.

Protocol B: Chiral Crown Ether HPLC (Enantiomeric Purity)

Objective: Specific separation of (S)-Carnitine from (R)-Carnitine (L-Carnitine). Mechanism: The "Crownpak" column utilizes a chiral crown ether coated on silica.[3][4] The ammonium group of carnitine forms an inclusion complex with the crown ether. The stability of this complex differs between enantiomers, resulting in separation.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
ParameterSpecificationRationale
Column Crownpak CR(+) (Daicel), 150 x 4.0 mm, 5 µmIndustry standard for underivatized amino acid/amine chiral separation.
Mobile Phase Perchloric Acid (pH 1.[3]5) / Acetonitrile (90 : 10 v/v)Acidic pH ensures the amine is protonated (

) for inclusion into the crown ether.
Flow Rate 0.4 - 0.8 mL/minLower flow rate often improves chiral resolution (

).
Column Temp 25°C (Ambient) or lowerLower temperature stabilizes the inclusion complex, improving separation.
Detection UV @ 205-210 nmDirect detection of the carbonyl moiety.
Operational Nuances
  • Elution Order: On Crownpak CR(+), the (S)-enantiomer (D-Carnitine) typically elutes after the (R)-enantiomer (L-Carnitine). Note: Verify with standards as elution order can shift with temperature.

  • Mobile Phase Warning: Do not use Phosphate buffers with Crownpak columns; they can damage the phase. Perchloric acid is the required modifier.[4]

Calculations & Stoichiometry

Because the analyte is a Mesylate Salt (


), but calibration is often performed against a free-base standard or a specific salt standard, stoichiometric correction is vital.
Molecular Weights
  • (S)-Carnitine Free Base: 161.20 g/mol

  • Methanesulfonic Acid: 96.10 g/mol

  • (S)-Carnitine Mesylate: 257.30 g/mol

Calculation Formula (Assay)

If using a Free Base standard to quantify the Mesylate sample:



  • 
    : Peak Area[1][5][6][7]
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Salt Correction Factor (
    
    
    
    )
  • 
    : Purity of Standard (decimal)
    

Troubleshooting & Robustness

Peak Tailing (Protocol A)
  • Cause: Interaction between the quaternary ammonium and residual silanols on the silica backbone.

  • Solution: Ensure the Ion-Pair reagent concentration is sufficient (at least 5 mM). If tailing persists, increase buffer concentration to 100 mM or use a "Base-Deactivated" (Endcapped) C18 column.

Baseline Drift/Noise (UV 210 nm)
  • Cause: High absorbance of mobile phase components or temperature fluctuations.

  • Solution: Use HPLC-grade Methanol (low UV cut-off). Ensure the column oven is stable. Avoid Acetone or THF in sample preparation as they absorb strongly at 210 nm.

Mesylate Interference
  • Observation: Methanesulfonic acid (Mesylate) has low UV absorbance but may elute near the void volume.

  • Validation: Inject a blank Mesylate solution (Methanesulfonic acid) to confirm it does not co-elute with the Carnitine peak. In Protocol A (Ion-Pair), the Mesylate anion usually elutes at the solvent front, while Carnitine is retained.

References

  • United States Pharmacopeia (USP). Levocarnitine: USP Monograph. USP-NF. (Standard for L-Carnitine enantiomeric purity limits).

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). (Primary source for Crown Ether column operational parameters).

  • Journal of Chromatography A. Enantiomeric resolution of carnitine and its derivatives on a chiral crown ether stationary phase. (Validation of Crownpak method for Carnitine).

  • Sielc Technologies. HPLC Method for Analysis of L-Carnitine and Arginine on Primesep 100. (Alternative Mixed-Mode/Ion-Pairing approaches).

  • National Institutes of Health (NIH). Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. (Basis for the Ion-Pairing Protocol A).

Sources

Application

Application Note: Structural Validation of (S)-Carnitine Mesylate via High-Field NMR Spectroscopy

Here is a detailed Application Note and Protocol for the characterization of (S)-Carnitine Mesylate, designed for researchers and drug development professionals. Executive Summary & Scope This guide provides a definitive...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the characterization of (S)-Carnitine Mesylate, designed for researchers and drug development professionals.

Executive Summary & Scope

This guide provides a definitive protocol for the structural elucidation of (S)-Carnitine Mesylate (the methanesulfonate salt of D-carnitine). While L-carnitine ((R)-configuration) is the biologically active isomer involved in fatty acid transport, the (S)-enantiomer (often referred to as D-carnitine) is frequently analyzed as a chiral impurity or used in specific synthetic pathways.

Critical Stereochemical Note: In achiral solvents (e.g., D₂O, DMSO-d₆), the 1D NMR spectra of (S)-Carnitine and (R)-Carnitine are identical. This protocol details the structural assignment of the connectivity and the mesylate counter-ion. Section 4 addresses the specific requirement for distinguishing the (S)-enantiomer using chiral shift reagents or polarimetry.

Chemical Identity & Logic

Target Molecule: (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium methanesulfonate. Molecular Formula: C₇H₁₆NO₃⁺ · CH₃SO₃⁻ Rationale for Salt Form: The mesylate salt is chosen for its enhanced solubility and crystallinity compared to the hygroscopic inner salt.

Structural Visualization

The following diagram illustrates the connectivity and atom numbering used for spectral assignment in this guide.

CarnitineStructure N_Me N+(CH3)3 (Pos 4, 9H) C1 C1 (CH2) (Pos 3) N_Me->C1 Quaternary N C2 C2 (CH-OH) (Pos 2, Chiral Center) C1->C2 C3 C3 (CH2) (Pos 1) C2->C3 Mesylate Mesylate Anion (CH3-SO3-) C2->Mesylate Ionic Interaction COOH COOH (Carboxyl) C3->COOH

Figure 1: Connectivity of (S)-Carnitine Mesylate. Note the quaternary ammonium and the mesylate counter-ion.

Experimental Protocol

Sample Preparation (Self-Validating System)

NMR quality is strictly dependent on sample concentration and water suppression. Carnitine salts are hygroscopic; moisture uptake can shift exchangeable protons (OH, COOH) and obscure integration.

Reagents:

  • Deuterium Oxide (D₂O), 99.9% D.

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS. Avoid TMS (insoluble in D₂O).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of (S)-Carnitine Mesylate into a clean vial.

    • Why: 20 mg provides sufficient signal-to-noise (S/N) for ¹³C acquisition within 30 minutes.

  • Solvation: Add 0.6 mL of D₂O.

    • Validation: Ensure complete dissolution. The solution should be clear and colorless. Turbidity implies impurities or incomplete salt formation.

  • Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube.

    • Why: Removes suspended dust which causes magnetic field inhomogeneity (broad peaks).

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before shimming.

Acquisition Parameters[3][4]
  • Temperature: 298 K (25°C).

  • ¹H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the quaternary methyls).

    • Scans: 16–32.

  • ¹³C NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Scans: ≥ 512 (due to lower sensitivity and quaternary carbons).

Spectral Data & Assignment

¹H NMR Data (400 MHz, D₂O)

Reference: HDO set to 4.79 ppm or TSP to 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
4.55 - 4.62 Multiplet (m)1HCH -OH (C2)Deshielded by -OH and proximity to N⁺.
3.45 Doublet of doublets (dd)1HN-CH₂ -CH (C1, Ha)Diastereotopic proton adjacent to N⁺.
3.38 Doublet of doublets (dd)1HN-CH₂ -CH (C1, Hb)Diastereotopic partner.
3.20 Singlet (s)9HN-(CH₃ )₃Characteristic strong singlet of Trimethylammonium.
2.80 Singlet (s)3HCH₃ -SO₃⁻ (Mesylate)Diagnostic Peak. Confirms mesylate salt stoichiometry.
2.58 Doublet (d, J=6.0 Hz)2HCH₂ -COOH (C3)Alpha to carbonyl; appears as a doublet due to coupling with CH-OH.

Validation Check (Stoichiometry): The integration ratio between the Trimethylammonium singlet (3.20 ppm) and the Mesylate singlet (2.80 ppm) must be exactly 3:1 (9H : 3H). A deviation >5% indicates excess mesylic acid or free base impurity.

¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (δ, ppm)AssignmentCarbon TypeNotes
174.5 C OOHQuaternary (C=O)Carbonyl carbon. Position varies slightly with pH.
70.2 N-C H₂Secondary (CH₂)Adjacent to positively charged Nitrogen.
66.5 C H-OHTertiary (CH)Chiral center carbon.
54.8 N-(C H₃)₃Primary (CH₃)Intense signal due to 3 equivalent carbons.
40.5 C H₂-COOHSecondary (CH₂)Alpha to carbonyl.
39.2 C H₃-SO₃⁻Primary (CH₃)Mesylate Counter-ion.

Stereochemical Discrimination (The (S) vs (R) Problem)

Standard NMR is "blind" to chirality. To confirm the sample is (S)-Carnitine and not the bioactive L-carnitine ((R)-isomer), you must create a diastereomeric environment.

Protocol: Chiral Shift Reagent Assay

Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃). Note: This reagent requires a non-polar solvent (CDCl₃). Since Carnitine Mesylate is polar, a derivatization (esterification) or use of a water-soluble chiral shift reagent like Eu(tfc)₃ or running the sample in a chiral liquid crystal medium is required.

Alternative (Recommended): Polarimetry For rapid validation of the (S)-enantiomer (D-Carnitine):

  • Instrument: Polarimeter (Na D-line, 589 nm).

  • Solvent: Water.[1]

  • Expected Value: Specific Rotation

    
     for (S)-Carnitine (inner salt) is roughly +30.0° .[2]
    
    • (R)-Carnitine (L-Carnitine) is -31.0°.

    • Note: The Mesylate salt will have a specific rotation calculated based on the molecular weight difference, but the sign will remain Positive (+) for the (S)-isomer.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating (S)-Carnitine Mesylate, ensuring both chemical and stereochemical integrity.

Workflow Start Raw Sample: (S)-Carnitine Mesylate Prep Dissolve in D2O (15mg / 0.6mL) Start->Prep H1_Acq 1H NMR Acquisition (Check Stoichiometry) Prep->H1_Acq Decision1 N-Me3 : Mesylate Ratio = 3:1? H1_Acq->Decision1 Fail1 Reject: Impure Salt Form Decision1->Fail1 No Pass1 Confirm Chemical Structure Decision1->Pass1 Yes Stereo_Check Stereochemical Check (Polarimetry or Chiral NMR) Pass1->Stereo_Check Decision2 Rotation (+)? (Positive Sign) Stereo_Check->Decision2 Final_S VALIDATED: (S)-Carnitine Mesylate Decision2->Final_S Yes (+) Final_R IDENTIFIED: (R)-Carnitine (L-form) Decision2->Final_R No (-)

Figure 2: Validation workflow distinguishing chemical purity from stereochemical identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for inductive effects and chemical shifts).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10917, Carnitine. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2023). Metabolite: L-Carnitine.[3][4][5][6] (Reference for base carnitine shifts in D2O). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[7] (Source for Mesylate methyl shift data). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).Levocarnitine Monograph. (Provides standard polarimetry methods for carnitine stereoisomers).

Disclaimer: This protocol is intended for research purposes. The (S)-enantiomer (D-carnitine) inhibits carnitine acetyltransferase and can deplete body L-carnitine. Handle with appropriate safety precautions.

Sources

Method

Application Note: In Vitro Metabolic Profiling Using (S)-Carnitine Mesylate

[1] Abstract & Introduction (S)-Carnitine Mesylate (also known as D-Carnitine in older nomenclature) is the biologically inactive stereoisomer of the essential metabolite L-Carnitine.[1] While L-Carnitine is critical for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

(S)-Carnitine Mesylate (also known as D-Carnitine in older nomenclature) is the biologically inactive stereoisomer of the essential metabolite L-Carnitine.[1] While L-Carnitine is critical for transporting long-chain fatty acids (LCFAs) into the mitochondria for


-oxidation, (S)-Carnitine acts as a competitive antagonist .[1]

This application note details the use of (S)-Carnitine Mesylate as a precision tool to induce a "chemical knockout" of the carnitine shuttle system.[1] Unlike irreversible inhibitors (e.g., Etomoxir), (S)-Carnitine mimics the physiological state of Systemic Carnitine Deficiency (SCD) .[1] It is invaluable for:

  • Validating metabolic plasticity: Forcing cells to rely on glycolysis.[1]

  • Screening rescue therapeutics: Testing drugs intended to bypass CPT1/CPT2 defects.[1]

  • Mechanistic toxicology: Differentiating between transporter-mediated toxicity (OCTN2) and enzymatic inhibition.[1]

Mechanistic Principles

To design robust assays, one must understand the "Dual-Hit" mechanism of (S)-Carnitine.[1] It does not simply "block" the pathway; it actively congests it.[1]

  • Competitive Uptake Inhibition (OCTN2): (S)-Carnitine competes with L-Carnitine for the Organic Cation Transporter 2 (OCTN2) on the plasma membrane.[1] High extracellular concentrations of the (S)-isomer deplete the intracellular pool of bio-active L-Carnitine.[1]

  • Mitochondrial CoA Trapping: (S)-Carnitine is a substrate for Carnitine Acetyltransferase (CAT) and Carnitine Palmitoyltransferase (CPT2) but with significantly different kinetics.[1] It forms short-chain (S)-acylcarnitines that are poorly metabolized, effectively sequestering the mitochondrial Free Coenzyme A (CoA) pool and stalling the Krebs cycle (The "CoA Trap" hypothesis).[1]

Visualization: The Competitive Blockade

The following diagram illustrates the interference points of (S)-Carnitine within the mitochondrial shuttle.

CarnitineShuttle cluster_cyto Cytosol cluster_mito Mitochondrial Matrix LCarn_Cyto L-Carnitine OCTN2 OCTN2 Transporter (Plasma Membrane) LCarn_Cyto->OCTN2 CPT1 CPT1 (Outer Mito Mem) LCarn_Cyto->CPT1 SCarn_Cyto (S)-Carnitine (Inhibitor) SCarn_Cyto->OCTN2 Competes CACT CACT (Translocase) SCarn_Cyto->CACT Enters Mito FA_CoA Fatty Acyl-CoA FA_CoA->CPT1 LCarn_Mito L-Carnitine SCarn_Mito (S)-Carnitine CoATrap CoA Trapping (Metabolic Stall) SCarn_Mito->CoATrap Depletes Free CoA BetaOx Beta-Oxidation (ATP Production) CPT1->CACT L-Acylcarnitine CACT->SCarn_Mito CACT->BetaOx Release FA-CoA

Figure 1: Mechanism of Action. (S)-Carnitine competes for uptake (OCTN2) and enters mitochondria to deplete free CoA pools, stalling energy production.[1]

Protocol 1: Modeling FAO Defects (Seahorse XF Analysis)

This protocol uses (S)-Carnitine Mesylate to induce acute fatty acid oxidation deficiency in adherent cells (e.g., HepG2, C2C12 myoblasts) during a Mitochondrial Stress Test.[1]

Materials
  • Compound: (S)-Carnitine Mesylate (Purity >98%).[1]

  • Substrate: Palmitate-BSA Conjugate (Agilent or homemade).[1]

  • Media: Substrate-limited medium (DMEM, 0.5 mM Glucose, 1 mM Glutamine, 0.5 mM Carnitine, 1% FBS).[1]

  • Instrument: Seahorse XFe96 or XF Pro.

Experimental Workflow
  • Cell Seeding (Day -1): Seed cells at 20,000 cells/well. Allow adhesion overnight.[1]

  • Pre-Treatment (Day 0):

    • Wash cells 2x with PBS.[1]

    • Add culture media containing 5 mM - 10 mM (S)-Carnitine Mesylate .[1]

    • Note: A high concentration is required to outcompete trace L-Carnitine in FBS.[1]

    • Incubate for 24 hours . This depletion phase is critical.[1]

  • Assay Day (Day 1):

    • Replace media with FAO Assay Medium (KHB or minimal DMEM, no glucose).[1]

    • Add Palmitate-BSA (Substrate) to the medium immediately prior to assay.[1]

    • Maintain (S)-Carnitine concentration in the assay medium to prevent rapid re-uptake of L-Carnitine.[1]

Injection Strategy (Mito Stress Test)[1]
PortCompoundConcentration (Final)Purpose
A Oligomycin1.5

M
Inhibits ATP Synthase (Measure ATP-linked respiration).[1]
B FCCP0.5 - 2.0

M
Uncoupler (Measure Max Respiration Capacity).[1]
C Rotenone/Antimycin A0.5

M
Shuts down ETC (Measure Non-mitochondrial respiration).[1]

Expected Results:

  • Control (L-Carnitine): High Oxygen Consumption Rate (OCR) response to FCCP, indicating robust fat burning.[1]

  • (S)-Carnitine Treated: Significantly blunted Basal and Maximal Respiration.[1] The cells cannot transport the Palmitate substrate into the matrix.

Protocol 2: Metabolic Switching Viability Assay

This assay validates whether a drug candidate can rescue cells forced to rely on mitochondrial respiration.[1] It exploits the "Crabtree Effect" in reverse: forcing cells to die if they cannot oxidize fats.[1]

Workflow Visualization

ViabilityAssay cluster_conditions Experimental Conditions Step1 Seed Cells (Glucose Media) Step2 Wash & Switch Media Step1->Step2 CondA Glucose (High) + (S)-Carnitine Step2->CondA CondB Galactose/Fatty Acid + (S)-Carnitine Step2->CondB Step3 Incubate 48 Hours CondA->Step3 CondB->Step3 Step4 Read Viability (ATP/MTT) Step3->Step4

Figure 2: Metabolic Switching Workflow. Cells in Galactose/FA media are forced to use OXPHOS.[1] (S)-Carnitine treatment kills these cells selectively unless rescued.[1]

Detailed Methodology
  • Media Preparation:

    • Permissive Media: DMEM + 25 mM Glucose (Glycolysis allowed).[1]

    • Restrictive Media: DMEM (No Glucose) + 10 mM Galactose + 200

      
      M Palmitate-BSA.[1] (Forces OXPHOS).[1]
      
  • Treatment:

    • Treat both groups with 10 mM (S)-Carnitine Mesylate .[1]

  • Readout (48h):

    • Measure cellular ATP (CellTiter-Glo) or enzymatic activity (MTT).[1]

  • Interpretation:

    • Permissive Media: Cells survive (Viability > 90%) because they switch to glycolysis, bypassing the carnitine blockade.[1]

    • Restrictive Media: Massive cell death (Viability < 20%).[1]

    • Rescue: If a test drug restores viability in the Restrictive condition, it suggests the drug bypasses the CPT1/Carnitine bottleneck.

Senior Scientist's Notes: Troubleshooting & Optimization

1. The Solubility Factor: We specify (S)-Carnitine Mesylate rather than the inner salt because the mesylate salt offers superior solubility in aqueous buffers (


 mg/mL) and stability at physiological pH.[1] Ensure the pH of your media is re-adjusted to 7.4 after adding high concentrations (5-10 mM), as the mesylate group can slightly acidify weak buffers.[1]

2. The "Washout" Trap: Researchers often fail to wash cells thoroughly before adding (S)-Carnitine.[1] Intracellular L-Carnitine pools are sticky.[1] A 24-hour pre-incubation with (S)-Carnitine is mandatory to displace the endogenous L-isomer from the mitochondrial matrix.[1] Acute addition (1 hour) will not show full inhibition.[1]

3. Differentiating Toxicity vs. Specificity: (S)-Carnitine is generally non-toxic up to 20 mM in glucose-rich media.[1] If you observe cell death in high-glucose media, check for osmolarity issues or impurities in your compound.[1] The toxicity should be specific to conditions requiring fatty acid oxidation.

4. Quality Control (Self-Validation): Every experiment must include an Etomoxir (40


M)  control arm.[1]
  • If Etomoxir blocks respiration but (S)-Carnitine does not

    
     Your (S)-Carnitine concentration is too low to outcompete the L-Carnitine in the FBS.[1]
    
  • If neither works

    
     Your cells are not burning fat (check Palmitate conjugation).[1]
    

References

  • Mechanism of Carnitine Shuttle: Stephens, F. B., et al.[1][[“]] "New insights concerning the role of carnitine in the regulation of fuel metabolism in skeletal muscle." The Journal of Physiology, 2007.

  • OCTN2 Competitive Inhibition: Tamai, I., et al.[1][3] "Molecular and physiological evidence for multifunctionality of carnitine/organic cation transporter OCTN2."[1] Molecular Pharmacology, 2001.[1][4]

  • CoA Trapping & Toxicity: Brass, E. P., & Hoppel, C. L. "Disassociation between acid-insoluble acylcarnitines and ketogenesis following carnitine administration in vivo."[1] Journal of Biological Chemistry, 1978.[1] (Foundational paper on carnitine/CoA relationships).

  • In Vitro Toxicity Models: Oyanagi, E., et al.[1] "Protective effects of L-carnitine on oxidative stress-induced cell death."[1][5][6] Cell Biology International, 2011.[1] (Contrasts L- vs D/S-carnitine effects).

  • Seahorse FAO Protocol Standards: Agilent Technologies. "Assessing Fatty Acid Oxidation Using the Seahorse XF Analyzer."

Sources

Application

Application Note: Targeted Induction of Mitochondrial Metabolic Switching via (S)-Carnitine Mesylate

Abstract This application note details the use of (S)-Carnitine Mesylate (also known as D-Carnitine Mesylate) as a precision tool for modulating mitochondrial fatty acid oxidation (FAO). Unlike broad-spectrum chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the use of (S)-Carnitine Mesylate (also known as D-Carnitine Mesylate) as a precision tool for modulating mitochondrial fatty acid oxidation (FAO). Unlike broad-spectrum chemical inhibitors (e.g., Etomoxir) which often exhibit off-target toxicity, (S)-Carnitine acts as a stereoselective competitive antagonist to the endogenous L-Carnitine pool. This guide provides validated protocols for inducing secondary carnitine deficiency in vitro, forcing metabolic switching from FAO to glycolysis, and validating these states using respirometry.

Introduction: The Stereochemical Switch

Mitochondrial


-oxidation requires the transport of long-chain fatty acids (LCFA) into the mitochondrial matrix. This process is obligatorily dependent on the Carnitine Shuttle , mediated by L-Carnitine.

(S)-Carnitine is the non-biological enantiomer. It possesses a unique utility in research not as a nutrient, but as a competitive inhibitor . It competes with L-Carnitine for:

  • Cellular Uptake: Via the OCTN2 transporter (SLC22A5) at the plasma membrane.[1]

  • Mitochondrial Entry: Via Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.

By saturating the culture environment with the (S)-isomer, researchers can effectively "starve" mitochondria of fatty acid substrates without physically removing lipids from the media, creating a robust model of Carnitine Deficiency and Metabolic Inflexibility .

Mechanism of Action

The utility of (S)-Carnitine Mesylate relies on competitive kinetics. While L-Carnitine promotes acyl-group transfer, (S)-Carnitine binds to carnitine transporters but cannot be efficiently utilized for


-oxidation. This results in the depletion of the intracellular L-Carnitine pool and the accumulation of inactive (S)-Carnitine.
Pathway Visualization

The following diagram illustrates the competitive inhibition points of (S)-Carnitine against the natural L-Carnitine flux.

Carnitine_Competition Extracellular Extracellular Space (Culture Media) OCTN2 OCTN2 Transporter (Plasma Membrane) Extracellular->OCTN2 L-Carnitine Extracellular->OCTN2 (S)-Carnitine (Competitor) Cytosol Cytosol CPT1 CPT1 Enzyme (Outer Mito Membrane) Cytosol->CPT1 L-Carnitine + Acyl-CoA Cytosol->CPT1 (S)-Carnitine Mitochondria Mitochondrial Matrix (Beta-Oxidation) OCTN2->Cytosol Transport OCTN2->Cytosol Competitive Occupancy CPT1->Mitochondria Acyl-L-Carnitine (Fuel Entry) CPT1->Mitochondria BLOCKED (No Oxidation)

Figure 1: Mechanism of (S)-Carnitine inhibition. The (S)-isomer competes for OCTN2 uptake and CPT1 binding, effectively blocking the entry of fatty acids into the mitochondrial matrix.

Protocol 1: Induction of Cellular Carnitine Deficiency

This protocol describes how to deplete intracellular L-Carnitine pools using (S)-Carnitine Mesylate. This is essential for studying metabolic flexibility or modeling systemic carnitine deficiency disorders.

Reagent Preparation
  • Compound: (S)-Carnitine Mesylate (MW: ~257.3 g/mol ).

  • Solvent: Sterile Water or PBS (pH 7.4).

  • Stock Concentration: Prepare a 100 mM stock solution (25.7 mg/mL). Filter sterilize (0.22 µm). Store at -20°C.

Critical Media Considerations

Standard Fetal Bovine Serum (FBS) contains endogenous L-Carnitine (approx. 20–50 µM). To achieve deep deficiency, you must use Dialyzed FBS (dFBS) to remove small molecules (<10 kDa).

Step-by-Step Depletion Workflow
StepActionTechnical Note
1. Seeding Seed cells (e.g., C2C12, HepG2, HEK293) in standard growth media.Allow 24h for attachment and recovery.
2. Wash Wash cells 2x with warm PBS.Removes residual L-Carnitine from standard FBS.
3. Induction Switch to Deficiency Media : DMEM (glucose-free or low glucose) + 10% dFBS + 5 mM (S)-Carnitine .High concentration (5 mM) is required to outcompete trace L-Carnitine and saturate OCTN2.
4. Incubation Incubate for 48 to 72 hours .Intracellular pools turn over slowly. <24h is often insufficient for full depletion.
5. Validation (Optional) Measure intracellular L-Carnitine via LC-MS or enzymatic assay.Successful depletion should show >90% reduction in free L-Carnitine.

Protocol 2: Functional Validation via Respirometry (Seahorse XF)

To verify that (S)-Carnitine has functionally blocked FAO, use a modified Mitochondrial Stress Test.

Experimental Setup
  • Platform: Seahorse XFe96 or XF Pro.

  • Substrate: Palmitate-BSA (FAO substrate).

  • Conditions:

    • Group A (Control): Pre-treated with L-Carnitine (0.5 mM).

    • Group B (Deficient): Pre-treated with (S)-Carnitine (5 mM) for 48h.

Assay Protocol
  • Starvation: 1 hour prior to assay, wash cells into Substrate-Limited Medium (KRB buffer, no glucose/pyruvate/glutamine).

  • Substrate Injection:

    • Inject Palmitate-BSA (200 µM final) to stimulate FAO.

    • Note: Group B ((S)-Carnitine treated) should show blunted or no response to Palmitate compared to Group A.

  • Stress Test: Follow with standard Oligomycin -> FCCP -> Rot/Ant injections.

Expected Data Output
ParameterL-Carnitine Control(S)-Carnitine TreatedInterpretation
Basal Respiration NormalReducedReliance on endogenous stores only.
Maximal Respiration HighBluntedInability to mobilize fats under stress.
Spare Respiratory Capacity HighSignificantly Reduced Hallmark of metabolic inflexibility.
ATP Production Mixed (OxPhos + Glyco)Glycolysis DependentCells shift to glycolytic dependency if glucose is available.

Troubleshooting & Quality Control

Solubility & pH

(S)-Carnitine Mesylate is highly water-soluble (>50 mg/mL). However, the mesylate salt is acidic.

  • QC Step: When making high-concentration stocks (e.g., 100 mM) in PBS, verify pH is 7.2–7.4. If acidic, buffer with small volumes of NaOH before adding to cells to avoid acid-induced toxicity.

Racemization Risk

Ensure your source of (S)-Carnitine is optically pure (>99% ee).

  • Risk: Even 1% contamination with L-Carnitine can rescue the phenotype because OCTN2 has a higher affinity for the L-isomer than the S-isomer.

  • Mitigation: Purchase from certified chemical suppliers with CoA verifying optical rotation.

Toxicity vs. Specificity

Do not exceed 10 mM (S)-Carnitine.

  • While less toxic than Etomoxir, extremely high ionic strength can cause osmotic stress.

  • Differentiation: If using myoblasts (C2C12), (S)-Carnitine may inhibit differentiation, as FAO is required for the myoblast-to-myotube transition.

References

  • Mechanisms of Carnitine Transport & Inhibition

    • Title: Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide.[1][2][3]

    • Source: Molecular Cancer Therapeutics (NIH/PMC).
    • Context: Establishes the competitive kinetics of OCTN2 and how inhibitors (like D/S-carnitine or drugs) disrupt carnitine homeostasis.
  • Carnitine Depletion Models

    • Title: Carnitine transport into muscular cells.[4][5] Inhibition of transport and cell growth by mildronate.

    • Source: Biochemical Pharmacology (PubMed).
    • Context: Describes the use of analogues (D-carnitine, mildronate) to inhibit uptake and induce growth arrest in C2C12 cells.[4]

  • Mitochondrial Beta-Oxid

    • Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation.[6][7][8]

    • Source: International Journal of Molecular Sciences (MDPI).
    • Context: Comprehensive review of the carnitine shuttle, CPT1 function, and the consequences of carnitine deficiency on metabolic flexibility.
  • Preparation & Solubility D

    • Title: L-Carnitine Product Information & Solubility.[9]

    • Source: Cayman Chemical / Sigma Aldrich Technical D
    • Context: Provides physical-chemical properties for carnitine salts, solubility in PBS, and stability for stock preparation.[9]

    • (Note: Refers to L-isomer physical data which is chemically identical to S-isomer for solubility/MW).

Sources

Method

Application Note: Dosing and Administration of (S)-Carnitine Mesylate in Animal Models

Abstract & Scientific Rationale (S)-Carnitine (also historically referred to as D-Carnitine) is the non-biologically active enantiomer of the essential nutrient L-Carnitine.[1] While L-Carnitine facilitates the transport...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

(S)-Carnitine (also historically referred to as D-Carnitine) is the non-biologically active enantiomer of the essential nutrient L-Carnitine.[1] While L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for


-oxidation, (S)-Carnitine acts as a competitive antagonist .

This application note details the use of (S)-Carnitine Mesylate to induce a controlled model of Secondary Carnitine Deficiency (SCD) in rodents. By competing with L-Carnitine for the OCTN2 transporter and preventing renal reabsorption, (S)-Carnitine rapidly depletes tissue carnitine pools, mimicking pathologies such as cardiomyopathy, skeletal muscle myopathy, and metabolic inflexibility.

Critical Note on Stereochemistry: Researchers must strictly distinguish between the physiological L-isomer (R-configuration) and the antagonist D-isomer (S-configuration) . This protocol specifically utilizes the (S)-isomer to induce a disease state.

Physicochemical Properties & Formulation

The Mesylate salt form is chosen for its superior aqueous solubility and stability compared to the hygroscopic inner salt. However, dosing must be calculated based on the active free base to ensure reproducibility across studies using different salt forms.

Table 1: Compound Specifications
PropertyValueNotes
Compound Name (S)-Carnitine Mesylate
IUPAC Name (S)-3-hydroxy-4-(trimethylammonio)butanoate methanesulfonate
MW (Free Base) 161.20 g/mol Active moiety
MW (Mesylate Salt) ~257.30 g/mol Formulation weight
Conversion Factor 1.60 Multiply Free Base target dose by 1.60 to get Mesylate weight
Solubility >50 mg/mL in Water/SalineHighly soluble
Appearance White Crystalline SolidHygroscopic; store with desiccant
Formulation Protocol

Vehicle: 0.9% Sterile Saline (NaCl). Stability: Prepare fresh weekly. Store at 4°C.

Step-by-Step Preparation (Example: 10 mL stock for 400 mg/kg dosing):

  • Calculate Target Concentration: For a 250g rat dosed at 1 mL/kg, you need a concentration of 400 mg/mL (Mesylate salt) to achieve a 250 mg/kg (Free Base) dose.

  • Weighing: Weigh 4.0 g of (S)-Carnitine Mesylate.

  • Dissolution: Add approx. 8 mL of sterile saline. Vortex until completely dissolved (usually <2 mins).

  • Adjustment: Adjust final volume to 10 mL with saline.

  • Sterilization: Filter sterilize using a 0.22

    
    m PVDF syringe filter into a sterile amber vial.
    

Mechanism of Action

(S)-Carnitine induces deficiency via two primary mechanisms:

  • Competitive Inhibition of Uptake: It competes with L-Carnitine for the OCTN2 transporter in the kidney (increasing excretion) and heart/muscle (preventing uptake).

  • Mitochondrial Blockade: It enters the mitochondria but cannot be effectively utilized by Carnitine Palmitoyltransferase 1 (CPT1), effectively "clogging" the shuttle system and inhibiting fatty acid oxidation (FAO).

Mechanism Extracellular Extracellular Space (Plasma) OCTN2 OCTN2 Transporter (Kidney/Heart) Cytosol Cytosol (L-Carnitine Pool) OCTN2->Cytosol Transport Mitochondria Mitochondria (Beta-Oxidation) Cytosol->Mitochondria CPT1 Shuttle LCarn L-Carnitine (Endogenous) Mitochondria->LCarn Depletion SCarn (S)-Carnitine (Exogenous) SCarn->OCTN2 High Affinity Binding SCarn->Mitochondria False Substrate Accumulation LCarn->OCTN2 Blocked

Figure 1: Mechanism of Action. (S)-Carnitine outcompetes L-Carnitine at the OCTN2 transporter, leading to renal wasting and mitochondrial exclusion of the active isomer.

Dosing Protocols for Animal Models

The following protocols are calibrated for Wistar/Sprague-Dawley Rats and C57BL/6 Mice .

Dose Conversion Logic

Most literature cites "D-Carnitine" (Free Base) doses. You must adjust for the Mesylate salt.

  • Standard Depletion Dose (Free Base): 250 mg/kg/day.[2]

  • Required Mesylate Salt Dose:

    
    .
    
Administration Workflow

Route: Intraperitoneal (IP) injection is preferred for consistent systemic exposure. Oral gavage is less reliable due to gut microbiota degradation of carnitine into Trimethylamine (TMA).

Protocol: Rapid Induction of Carnitine Deficiency (10-14 Days)

This model is ideal for studying acute metabolic stress or drug-induced cardiotoxicity.

ParameterSpecification
Species Rat (200-250g) or Mouse (20-25g)
Dose (Mesylate) 400 mg/kg (Eq. to 250 mg/kg Free Base)
Frequency Once Daily (QD)
Route IP Injection
Duration 10 - 14 Days
Optional Synergist Co-administer Mildronate (Meldonium) at 150 mg/kg to inhibit endogenous biosynthesis for deeper depletion.
Protocol: Chronic Depletion (4-6 Weeks)

Ideal for studying chronic cardiomyopathy or skeletal muscle atrophy.

ParameterSpecification
Dose (Mesylate) 800 mg/kg (Eq. to 500 mg/kg Free Base)
Frequency Once Daily (QD)
Route Subcutaneous (SC) or IP
Duration 28 - 42 Days
Monitoring Weigh animals daily. Expect reduced weight gain compared to controls.

Experimental Workflow & Validation

To ensure the model is valid, you must confirm depletion before testing your therapeutic intervention.

Workflow cluster_dosing Induction Phase (Day 0-14) Start Acclimatization (7 Days) Baseline Baseline Biomarkers (Plasma Free Carnitine) Start->Baseline Dose Daily IP Injection (S)-Carnitine Mesylate (400 mg/kg) Baseline->Dose Check Interim Validation (Day 7) Urine Collection Dose->Check Check->Dose Continue Intervention Therapeutic Intervention (e.g., Drug Candidate) Check->Intervention Deficiency Confirmed Sacrifice Termination (Day 14+) Tissue Collection Intervention->Sacrifice Analysis Analysis: Tissue Acylcarnitine Profile Histology (Lipid Droplets) Sacrifice->Analysis

Figure 2: Experimental Timeline. Validation of deficiency (via urine or plasma) is recommended before starting therapeutic testing.

Validation Biomarkers
  • Plasma Free Carnitine: Should decrease by >50% compared to baseline.

  • Tissue Total Carnitine: Heart and Skeletal Muscle are the gold standards.

    • Control: ~1000-1200 nmol/g tissue.

    • Depleted: <200 nmol/g tissue.

  • Acylcarnitine/Free Carnitine Ratio: This ratio will increase significantly, indicating a block in fatty acid flux.

Safety & Toxicology Notes

While (S)-Carnitine is used to induce a "disease," researchers must monitor for humane endpoints.

  • Arrhythmias: Severe depletion can sensitize the heart to arrhythmias. Monitor ECG if possible.

  • Hepatotoxicity: (S)-Carnitine causes hepatic lipid accumulation (steatosis). This is expected but can lead to liver failure if dosing is too high (>1 g/kg) for prolonged periods.

  • Gastrointestinal: High oral doses may cause osmotic diarrhea. IP/SC routes mitigate this.

References

  • Biological Activity of Isomers

    • Zhou, P., et al. (2019). "Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model." British Journal of Nutrition.
  • Depletion Protocols (Rat Model)

    • Sayed-Ahmed, M. M., et al. (2001).
  • Mechanism of Transport (OCTN2)

    • Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter family.
  • Physicochemical Data

    • PubChem Compound Summary for (S)-Carnitine.
    • [3]

  • Toxicology & Bupivacaine Sensitivity

    • Wong, G. K., et al. (2011). "Carnitine deficiency increases susceptibility to bupivacaine-induced cardiotoxicity in rats."[4] Anesthesiology.

Sources

Application

Formulation of (S)-Carnitine Mesylate for in vivo research

Application Note: Formulation and Administration of (S)-Carnitine Mesylate for In Vivo Research Part 1: Core Directive & Scientific Context Abstract This application note details the formulation, quality control, and adm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Administration of (S)-Carnitine Mesylate for In Vivo Research

Part 1: Core Directive & Scientific Context

Abstract

This application note details the formulation, quality control, and administration protocols for (S)-Carnitine Mesylate in rodent models. Unlike its biologically active enantiomer (L-Carnitine), (S)-Carnitine (also designated as D-Carnitine) acts as a competitive antagonist at the OCTN2 transporter and Carnitine Palmitoyltransferase (CPT) enzymes. Consequently, this formulation is strictly intended for the induction of secondary carnitine deficiency to study metabolic flux, fatty acid oxidation disorders (FAOD), and mitochondrial dysfunction.

Critical Stereochemical Warning

⚠️ CRITICAL SAFETY ALERT: (S)-Carnitine (D-Carnitine) is the inactive, antagonistic enantiomer .

  • DO NOT use this formulation for therapeutic supplementation or metabolic support.

  • DO use this formulation to deplete tissue carnitine levels and inhibit beta-oxidation.

  • Ensure all reagent labels are double-checked against the CAS number to prevent fatal experimental errors.

Part 2: Mechanism & Material Science

Mechanism of Action (The "Why")

To model carnitine deficiency without genetic knockout, (S)-Carnitine is administered in excess. It competes with endogenous L-Carnitine for reabsorption in the kidney and uptake in tissues via the Organic Cation Transporter Novel 2 (OCTN2) . Furthermore, it enters the mitochondria but cannot be metabolized by CPT-II, effectively trapping CoA and depleting the free carnitine pool.

Mechanism cluster_0 Cellular Impact SCarn (S)-Carnitine (Exogenous) OCTN2 OCTN2 Transporter (Cell Membrane) SCarn->OCTN2 Competitive Inhibition Deficiency Secondary Carnitine Deficiency SCarn->Deficiency Induces LCarn L-Carnitine (Endogenous) LCarn->OCTN2 Transport Mito Mitochondrial Matrix OCTN2->Mito Uptake BetaOx Beta-Oxidation (Energy Production) Mito->BetaOx Fatty Acid Metabolism Deficiency->BetaOx Blocks

Figure 1: Mechanism of Action. (S)-Carnitine competitively inhibits OCTN2, preventing L-Carnitine uptake and stalling Beta-Oxidation.

Physicochemical Properties

The Mesylate salt is chosen for its high water solubility, but it presents specific formulation challenges regarding pH. Methanesulfonic acid is a strong acid; therefore, the dissolved salt will yield a highly acidic solution requiring neutralization.

PropertyValueNotes
Chemical Name (S)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium methanesulfonate
Common Name D-Carnitine Mesylate
MW (Free Base) ~161.20 g/mol Active moiety
MW (Mesylate Salt) ~257.30 g/mol Use this for weighing
Solubility > 500 mg/mL (Water)Highly Hygroscopic
Native pH (10% soln) ~2.0 - 3.0Must be buffered
Appearance White crystalline powderProtect from moisture

Part 3: Formulation Protocol

Objective: Prepare a 200 mg/mL stock solution of (S)-Carnitine Mesylate (equivalent to ~125 mg/mL free base) at pH 7.4 for Intraperitoneal (IP) injection.

Reagents & Equipment
  • (S)-Carnitine Mesylate (Purity ≥ 98%)[1]

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), 1X (calcium/magnesium-free)

  • pH Adjustment: 1N NaOH (Sodium Hydroxide) and 1N HCl

  • Sterilization: 0.22 µm PES (Polyethersulfone) syringe filter

  • Equipment: Analytical balance, pH meter (micro-probe recommended), Osmometer.

Step-by-Step Procedure

Step 1: Calculation To prepare 10 mL of 200 mg/mL solution:

  • Target Mass:

    
    .
    

Step 2: Solubilization (The Acidic Phase)

  • Weigh 2.0 g of (S)-Carnitine Mesylate.

  • Add approximately 6.0 mL of sterile PBS (approx. 60% of final volume) into a depyrogenated glass vial.

  • Add the powder slowly while vortexing.

    • Observation: The powder will dissolve rapidly.

    • Checkpoint: Measure pH.[2] It will be highly acidic (pH < 3.0) due to the mesylate group. DO NOT INJECT YET.

Step 3: Neutralization (Critical Step)

  • Place the vial on a magnetic stirrer.

  • Dropwise, add 1N NaOH while monitoring pH continuously.

  • Target pH: 7.4 ± 0.1 .

    • Note: As pH approaches 6.0, reduce addition speed. The buffering capacity of PBS may be overwhelmed by the high concentration of mesylate, so careful titration is essential.

Step 4: Volume Adjustment & Osmolality

  • Transfer solution to a volumetric flask or graduated cylinder.

  • Add PBS to bring the final volume to exactly 10 mL .

  • Validation: Measure Osmolality.

    • Target: Isotonic to slightly hypertonic (300–400 mOsm/kg is acceptable for IP; if >600, dilute and adjust dose volume).

Step 5: Sterilization

  • Pass the solution through a 0.22 µm PES syringe filter into a sterile, sealed crimp-top vial.

  • Label with: Reagent Name, Concentration, pH, Date, and "FOR RESEARCH USE ONLY".

Protocol Weigh Weigh 2.0g (S)-Carnitine Mesylate Dissolve Dissolve in 6mL PBS (Result: pH ~2.5) Weigh->Dissolve Neutralize Titrate with 1N NaOH to pH 7.4 Dissolve->Neutralize Critical Step QS Q.S. to 10mL with PBS Neutralize->QS Filter 0.22µm Filtration (Sterilization) QS->Filter QC QC Check: Osmolality & HPLC Filter->QC

Figure 2: Formulation Workflow. Note the specific neutralization step required for Mesylate salts.

Part 4: In Vivo Administration & Validation

Dosing Regimens for Deficiency Induction

To induce a robust secondary deficiency, the competitive inhibitor must be maintained at high plasma concentrations.

ParameterProtocol A (Rapid Induction)Protocol B (Chronic Model)
Route Intraperitoneal (IP)Oral (Drinking Water)
Dose 200–400 mg/kg/day1.0 – 1.5% w/v solution
Frequency BID (Twice daily)Ad libitum
Duration 7–14 Days4–8 Weeks
Expected Outcome ~50-70% reduction in tissue L-Carnitine~80% reduction; Skeletal muscle atrophy
Validation of the Model

You cannot rely on clinical observation alone. You must biochemically validate the deficiency.

  • Mass Spectrometry (LC-MS/MS): Differentiate between L-Carnitine and D-Carnitine. Standard enzymatic assays (DTNB method) often cannot distinguish between the enantiomers.

    • Requirement: Use a chiral column or specific enzymatic derivatization that is stereoselective.

  • Tissue Harvest: Collect Liver, Heart, and Soleus muscle. Flash freeze in liquid nitrogen.

  • Marker: Look for elevated Acyl-CoAs and reduced Free L-Carnitine .

Part 5: References

  • Bioavailability and Stereoselectivity: Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences.

  • Mechanism of Inhibition (OCTN2): Tamai, I., et al. (1998). Molecular and functional identification of organic cation/carnitine transporter family. Journal of Biological Chemistry.

  • Induction of Deficiency Models: Paulson, D. J., & Shug, A. L. (1981). Tissue specific depletion of L-carnitine in rat heart and skeletal muscle by D-carnitine. Life Sciences.

  • Salt Formulation & pH Stability: Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • General Carnitine Biology: National Institutes of Health (NIH) - Office of Dietary Supplements. Carnitine Fact Sheet for Health Professionals.

Sources

Method

Application Notes and Protocols: Utilizing (S)-Carnitine to Model Carnitine Deficiency in Preclinical Research

For: Researchers, scientists, and drug development professionals in metabolic, cardiovascular, and neurological fields. Introduction: The Indispensable Role of L-Carnitine and the Consequences of its Deficiency L-carniti...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in metabolic, cardiovascular, and neurological fields.

Introduction: The Indispensable Role of L-Carnitine and the Consequences of its Deficiency

L-carnitine (R-(-)-3-hydroxy-4-N,N,N-trimethylaminobutyrate) is a conditionally essential nutrient paramount for cellular energy metabolism.[1][2] Its primary and most well-understood function is the facilitation of long-chain fatty acid transport from the cytosol into the mitochondrial matrix for β-oxidation, a critical process for ATP production, particularly in high-energy-demand tissues such as skeletal and cardiac muscle.[3][4][5] This transport is mediated by a series of enzymes and transporters, collectively known as the carnitine shuttle. Beyond its role in fatty acid oxidation, L-carnitine is also involved in modulating the intramitochondrial acetyl-CoA/CoA ratio and in the removal of toxic acyl groups from the mitochondria.[5]

Carnitine deficiency, a condition where the body's carnitine levels are insufficient, can be either primary, stemming from genetic defects in the carnitine transport system, or secondary to other metabolic disorders or medical conditions.[2][6][7] The clinical manifestations of carnitine deficiency are diverse and can be severe, including skeletal muscle weakness, cardiomyopathy, hypoketotic hypoglycemia, and liver dysfunction.[2][7][8] The study of carnitine deficiency is crucial for understanding its pathophysiology and for the development of therapeutic interventions.

(S)-Carnitine (D-Carnitine): A Tool for Inducing a Reversible Carnitine Deficiency Model

The user's query specified "(S)-Carnitine Mesylate." It is critical to clarify that carnitine exists as two stereoisomers: L-carnitine (the R-enantiomer) and D-carnitine (the S-enantiomer). Only L-carnitine is biologically active.[3][9] The "mesylate" component refers to a salt form, which typically enhances the stability or solubility of a compound but does not alter its core biological activity. Therefore, this document will address the use of the biologically inactive S-enantiomer, hereafter referred to as D-carnitine, as a tool to induce a functional carnitine deficiency.

D-carnitine acts as a competitive inhibitor of L-carnitine's transport and metabolic functions. By administering D-carnitine, researchers can effectively create a state of functional carnitine deficiency in vitro and in vivo. This induced deficiency model is a valuable tool for studying the physiological consequences of impaired carnitine metabolism and for screening potential therapeutic agents. A study in Nile tilapia demonstrated that D-carnitine feeding reduced acyl-carnitine concentrations and increased lipid deposition in the liver, highlighting its ability to induce a deficiency state.[2][10]

Mechanism of Action: Competitive Inhibition of Carnitine Transport

The primary mechanism by which D-carnitine induces a carnitine deficiency is through competitive inhibition of the high-affinity carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter Novel 2), encoded by the SLC22A5 gene.[11][12] OCTN2 is responsible for the uptake of L-carnitine from the bloodstream into tissues and for its reabsorption in the kidneys.[5] D-carnitine competes with L-carnitine for binding to OCTN2, thereby reducing the uptake and retention of the biologically active L-carnitine in tissues and increasing its urinary excretion. This leads to a depletion of intracellular L-carnitine stores and impairs downstream metabolic processes reliant on L-carnitine.

Visualizing the Mechanism of Carnitine Transport and D-Carnitine Inhibition

Mechanism of L-Carnitine Transport and D-Carnitine Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L-Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine_ext->OCTN2 Binds and is transported D-Carnitine_ext D-Carnitine D-Carnitine_ext->OCTN2 Competitively Binds (Inhibits L-Carnitine Transport) L-Carnitine_int L-Carnitine OCTN2->L-Carnitine_int Transport Fatty_Acid_Oxidation Fatty Acid Oxidation (Energy Production) L-Carnitine_int->Fatty_Acid_Oxidation Enables

Caption: Competitive inhibition of the OCTN2 transporter by D-carnitine.

Experimental Protocols

Protocol 1: Induction of Carnitine Deficiency in Rodent Models Using D-Carnitine

This protocol is based on established methods for inducing carnitine deficiency in rats.[13]

Materials:

  • D-carnitine hydrochloride (or other salt form)

  • Sterile isotonic saline (0.9% NaCl)

  • Male Wistar rats (or other appropriate rodent strain), 8-10 weeks old

  • Standard laboratory chow

  • Metabolic cages for urine collection

  • Analytical equipment for carnitine measurement (e.g., HPLC, LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.

  • Baseline Measurements: Collect baseline blood and 24-hour urine samples to determine initial L-carnitine and acylcarnitine levels.

  • Preparation of D-Carnitine Solution: Prepare a sterile solution of D-carnitine in isotonic saline at a concentration suitable for intraperitoneal (IP) injection. A typical dose is 750 mg/kg body weight.[13]

  • Administration of D-Carnitine: Administer the D-carnitine solution via IP injection five times per week. The control group should receive an equivalent volume of sterile isotonic saline.

  • Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, food, and water intake.

  • Induction Period: Continue the D-carnitine administration for a period of 4-8 weeks. Significant reductions in tissue carnitine levels are expected within this timeframe.[13]

  • Sample Collection: At designated time points (e.g., weekly or at the end of the study), collect blood and 24-hour urine samples. At the end of the study, euthanize the animals and collect tissues of interest (liver, heart, skeletal muscle) for carnitine analysis and histological examination.

  • Analysis: Analyze plasma, urine, and tissue homogenates for free L-carnitine and acylcarnitine profiles using a validated analytical method.

Experimental Workflow

Caption: Workflow for inducing and analyzing carnitine deficiency in rodents.

Protocol 2: Assessment of Carnitine and Acylcarnitine Levels by HPLC-MS/MS

This protocol provides a general overview of a common analytical method for quantifying carnitine and its esters.

Materials:

  • Plasma, tissue homogenates, or urine samples

  • Internal standards (e.g., deuterated L-carnitine and acylcarnitines)

  • Acetonitrile

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Solid-phase extraction (SPE) or protein precipitation reagents

Procedure:

  • Sample Preparation:

    • For plasma or tissue homogenates, perform protein precipitation by adding a 3-4 fold excess of cold acetonitrile containing the internal standards.

    • For urine, dilute the sample with mobile phase containing internal standards.

    • Vortex the samples and centrifuge to pellet the precipitate.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., C18 or HILIC) for separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set up multiple reaction monitoring (MRM) transitions for L-carnitine, D-carnitine (if a chiral method is used), and the various acylcarnitines of interest, as well as their corresponding internal standards.

  • Quantification:

    • Generate a calibration curve using known concentrations of L-carnitine and acylcarnitine standards.

    • Calculate the concentrations in the unknown samples based on the peak area ratios of the analytes to their respective internal standards.

Note: Chiral separation methods may be required to differentiate between D- and L-carnitine.[11][13][14][15]

Expected Outcomes and Data Interpretation

ParameterControl GroupD-Carnitine Treated GroupInterpretation
Plasma L-Carnitine Normal physiological levelsSignificantly decreasedSystemic carnitine depletion
Tissue L-Carnitine (Heart, Muscle, Liver) Normal physiological levelsSignificantly decreasedTissue-specific carnitine deficiency
Urinary L-Carnitine Excretion LowSignificantly increasedImpaired renal reabsorption due to competitive inhibition
Plasma Acylcarnitine Profile Normal profileAltered profile, potentially lower levels of long-chain acylcarnitinesImpaired fatty acid oxidation
Liver Histology Normal architectureMicro- and macrovesicular steatosis (fatty liver)Impaired hepatic fatty acid metabolism
Heart Histology Normal myocyte structureLipid accumulation, potential myocyte hypertrophyCardiomyopathy associated with carnitine deficiency
Skeletal Muscle Histology Normal fiber morphologyLipid droplets within muscle fibersMyopathy associated with carnitine deficiency

Troubleshooting and Considerations

  • Variability in Response: The degree of carnitine deficiency may vary between individual animals. It is important to use a sufficient number of animals per group to achieve statistical power.

  • Animal Welfare: Monitor animals closely for signs of severe metabolic distress, such as hypoglycemia and lethargy. Provide nutritional support if necessary.

  • Analytical Method Validation: Ensure that the analytical method for carnitine and acylcarnitine quantification is properly validated for accuracy, precision, and sensitivity.

  • Stereospecificity: When purchasing D-carnitine, ensure its enantiomeric purity to avoid confounding effects from L-carnitine contamination.

Conclusion

The use of D-carnitine provides a reliable and reproducible method for inducing a functional carnitine deficiency in preclinical models. This approach allows for the controlled study of the pathophysiology of carnitine deficiency and serves as a valuable platform for the evaluation of novel therapeutic strategies aimed at restoring carnitine homeostasis and mitigating the consequences of impaired fatty acid metabolism.

References

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Available at: [Link]

  • The Role of Carnitine in Enhancing Physical Performance. NCBI. Available at: [Link]

  • A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. PubMed. Available at: [Link]

  • Carnitine - Health Professional Fact Sheet. Office of Dietary Supplements (ODS). Available at: [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. Available at: [Link]

  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. Available at: [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. Available at: [Link]

  • CARNITINE TRANSPORT AND FATTY ACID OXIDATION. PMC. Available at: [Link]

  • Dietary l-carnitine regulates liver lipid metabolism via simultaneously activating fatty acid β-oxidation and suppressing endoplasmic reticulum stress pathway in juvenile large yellow croaker (Larimichthys crocea) fed a high-fat diet. Cambridge University Press. Available at: [Link]

  • Development and characterization of an animal model of carnitine deficiency. PubMed. Available at: [Link]

  • Carnitine Deficiency: Background, Pathophysiology, Epidemiology. Medscape Reference. Available at: [Link]

  • Secondary Carnitine Deficiency. UMass Memorial Health. Available at: [Link]

  • Carnitine. Wikipedia. Available at: [Link]

  • Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. Available at: [Link]

  • Carnitine Deficiency. Cedars-Sinai. Available at: [Link]

  • Primary Carnitine Deficiency. GeneReviews®. Available at: [Link]

  • Systemic primary carnitine deficiency. Wikipedia. Available at: [Link]

  • The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). MDPI. Available at: [Link]

  • Evaluation of supplemental carnitine in dairy cows during the pre- and postpartum period. South Dakota State University Extension. Available at: [Link]

  • Carnitine transport and fatty acid oxidation. ScienceDirect. Available at: [Link]

  • Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapiamodel. Request PDF. Available at: [Link]

  • Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease. JCI Insight. Available at: [Link]

Sources

Application

Technical Application Note: (S)-Carnitine Mesylate in Neuroprotection Research

Part 1: Core Directive & Scientific Context Executive Summary In the field of neuroprotection, (S)-Carnitine Mesylate (also known as D-Carnitine) serves a critical, albeit antagonistic, role. Unlike its biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Executive Summary

In the field of neuroprotection, (S)-Carnitine Mesylate (also known as D-Carnitine) serves a critical, albeit antagonistic, role. Unlike its biologically active enantiomer L-Carnitine (the (R)-isomer), which facilitates fatty acid transport into the mitochondria, (S)-Carnitine acts as a competitive inhibitor of the carnitine shuttle.

This application note details the use of (S)-Carnitine Mesylate not as a therapeutic agent, but as a pharmacological tool to:

  • Induce Secondary Carnitine Deficiency: Creating in vitro and in vivo models of metabolic encephalopathy and mitochondrial failure.

  • Validate Stereospecificity: Serving as a negative control to confirm that neuroprotective effects observed with L-Carnitine are receptor/transporter-mediated and not due to non-specific antioxidant properties.

Mechanism of Action: The "Shuttle Blockade"

(S)-Carnitine mimics the structure of L-Carnitine but cannot be effectively utilized by Carnitine Palmitoyltransferase 1 (CPT1) . It competes for uptake via the OCTN2 transporter and occupies the active sites of mitochondrial enzymes, effectively "jamming" the energy production machinery.

DOT Diagram: The Carnitine Shuttle Blockade

The following diagram illustrates how (S)-Carnitine disrupts mitochondrial fatty acid oxidation (FAO).

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondria FA Long-Chain Fatty Acids CPT1 CPT1 Enzyme (Outer Membrane) FA->CPT1 Acyl-CoA ROS ROS / Lipotoxicity FA->ROS Accumulation (No Transport) LC L-Carnitine (Endogenous) OCTN2 OCTN2 Transporter (Plasma Membrane) LC->OCTN2 High Affinity SC (S)-Carnitine (Inhibitor) SC->OCTN2 Competitive Inhibition SC->CPT1 Blocks Active Site OCTN2->CPT1 Transport Matrix Mitochondrial Matrix CPT1->Matrix L-Carnitine Path (Acyl-L-Carnitine) CPT1->Matrix S-Carnitine Path (Blocked/Slow) BetaOx Beta-Oxidation Matrix->BetaOx ATP ATP Production BetaOx->ATP Energy

Caption: (S)-Carnitine competes with L-Carnitine at OCTN2 and CPT1, preventing fatty acid transport and leading to cytosolic lipid accumulation and ATP depletion.

Part 2: Experimental Protocols

Protocol A: In Vitro Induction of Metabolic Stress (Neuroblastoma Model)

Objective: To establish a model of mitochondrial dysfunction in SH-SY5Y cells by depleting endogenous L-carnitine using (S)-Carnitine Mesylate.

Materials
  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Reagents:

    • (S)-Carnitine Mesylate (Sigma-Aldrich or equivalent, >98% purity).

    • L-Carnitine (Positive Control).

    • MTT Reagent (Cell viability).[1]

    • Seahorse XF Media (for metabolic flux).

Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.
    
  • Depletion Phase:

    • Wash cells 2x with PBS.

    • Incubate cells in low-serum media (1% FBS) to limit exogenous carnitine uptake.

    • Treatment Group: Add (S)-Carnitine Mesylate at graded concentrations: 1 mM, 5 mM, 10 mM .

    • Control Group: Vehicle only (Media).

    • Rescue Group: Co-incubate 10 mM (S)-Carnitine + 10 mM L-Carnitine.

  • Incubation: Incubate for 48 to 72 hours . (S)-Carnitine requires time to displace endogenous pools.

  • Readout:

    • Viability: Perform MTT assay. Expect ~30-50% reduction in viability in the 10 mM (S)-Carnitine group.

    • ATP Quantification: Lyse cells and measure ATP via luminescence assay.

Validation Check: The "Rescue Group" (S+L) must show significantly higher viability than the S-only group. If not, the toxicity may be due to osmotic stress rather than specific carnitine blockade.

Protocol B: Stereospecificity Validation (Negative Control)

Objective: To prove that a novel neuroprotective compound (or L-Carnitine itself) acts via specific mitochondrial transport mechanisms rather than non-specific effects.

Methodology
  • Stress Induction: Expose neuronal cultures to a neurotoxin (e.g., Glutamate 50 µM or Rotenone 100 nM).

  • Treatment Arms:

    • Arm A (Active): L-Carnitine (100 µM).

    • Arm B (Inactive Isomer): (S)-Carnitine Mesylate (100 µM).

    • Arm C (Vehicle): PBS.

  • Endpoint Analysis: Measure Caspase-3 activity (apoptosis marker) after 24 hours.

Expected Result: Arm A should significantly reduce Caspase-3 activity compared to Arm C. Arm B should show no effect or slightly increased toxicity. This confirms the biological activity is specific to the R-configuration (L-form).

Part 3: Data Interpretation & Expected Outcomes

The following table summarizes the differential effects of Carnitine isomers in neuroprotection research.

FeatureL-Carnitine (Active)(S)-Carnitine (Antagonist)Research Implication
OCTN2 Transport High Affinity (

)
Competitive InhibitorBlocks entry of endogenous carnitine.
Mitochondrial ATP Increases/RestoresDecreasesUsed to model energy failure.
ROS Generation Scavenges/ReducesIncreases (via lipid pile-up)Induces oxidative stress models.
Neuroprotection Protective against glutamate/ammoniaNull or Toxic Validates stereoselective mechanism.
Critical Troubleshooting: "The Impurity Trap"

Warning: Commercial "DL-Carnitine" (Racemic mixture) is often cheaper but unsuitable for sensitive neuroprotection studies. The (S)-form in the racemate will competitively inhibit the (L)-form, masking potential neuroprotective signals.

  • Rule: Always use enantiomerically pure (>99%) (S)-Carnitine Mesylate for inhibition studies and pure L-Carnitine for protection studies. Never use DL-Carnitine.

Part 4: References

  • Stereoselectivity of Carnitine Transport

    • Title: Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier.[2]

    • Source: Journal of Neurochemistry (via PubMed).

    • Context: Establishes that OCTN2 is the gatekeeper for carnitine in the brain and is stereoselective.

    • URL:[Link]

  • Toxicity of D-Carnitine (S-Carnitine)

    • Title: Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model.[3][4][5]

    • Source: British Journal of Nutrition.

    • Context: Demonstrates that D-carnitine acts as a xenobiotic, inducing oxidative stress and inflammation while depleting acyl-carnitine pools.[3][4][5]

    • URL:[Link]

  • Neuroprotective Mechanisms of L-Carnitine

    • Title: Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity.[6][7][8][9]

    • Source: Chemical Research in Toxicology.

    • Context: Reviews the active mechanisms of the L-isomer, providing the baseline against which S-isomer antagonism is measured.

    • URL:[Link]

  • Induction of Carnitine Deficiency Models

    • Title: The carnitine-deprived newborn rabbit: a potential model to study carnitine deficiency.[10]

    • Source: The Journal of Nutrition.[10]

    • Context: Foundational protocol describing how withholding L-carnitine (or using antagonists) creates deficiency models.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-Carnitine Mesylate Instability

Status: Operational Topic: (S)-Carnitine Mesylate [(S)-3-Carboxy-N,N,N-trimethyl-2-[(methylsulfonyl)oxy]-1-propanaminium inner salt, methanesulfonate] CAS: 161886-60-8 (General reference for salt forms) Audience: Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: (S)-Carnitine Mesylate [(S)-3-Carboxy-N,N,N-trimethyl-2-[(methylsulfonyl)oxy]-1-propanaminium inner salt, methanesulfonate] CAS: 161886-60-8 (General reference for salt forms) Audience: Analytical Chemists, Biochemists, Pharmaceutical Researchers

Executive Summary: The Stability Paradox

(S)-Carnitine Mesylate is the distomer (inactive or antagonistic enantiomer) of the bioactive L-Carnitine. While the carnitine backbone is chemically robust, the mesylate salt form introduces specific vulnerabilities—primarily hygroscopicity and pH-dependent degradation .

In solution, "instability" rarely manifests as visible precipitation due to the compound's high solubility. Instead, it manifests as silent chemical degradation (dehydration to crotonobetaine) or physical handling errors (concentration drift due to moisture absorption).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: Physical Instability & Handling

Issue: "My solid standard is clumping, or my solution concentration is inconsistent."

The Hygroscopicity Trap

Mesylate salts are notoriously hygroscopic. They do not just adsorb water; they can deliquesce (dissolve in their own absorbed moisture).

ObservationRoot CauseTechnical Fix
Sticky/Clumped Solid Moisture absorption breaks crystal lattice.Desiccation: Store at -20°C with active silica/molecular sieves. Equilibrate to RT before opening vial.
Variable Retention Times pH drift in unbuffered mobile phase.Buffering: Mesylates are acidic. Use phosphate buffers (pH 2.5–4.5) rather than simple water/organic mixes.[1]
Inconsistent Assay % Weighing error due to water weight.qNMR/KF Titration: Do not rely on gravimetric prep alone. Verify concentration via qNMR or correct for water content using Karl Fischer titration.
Protocol: Correct Stock Solution Preparation

Avoids "phantom" instability caused by initial weighing errors.

  • Equilibration: Allow the vial to reach room temperature (20–25°C) inside a desiccator (30 mins).

  • Weighing: Weigh quickly into a volumetric flask. Do not use weighing paper (static/sticking loss); use a weighing boat or direct addition.

  • Dissolution: Dissolve in degassed dilute acid (e.g., 0.01 M HCl) or water.

    • Why Acid? Carnitine is most stable at pH 3–6. The mesylate salt is naturally acidic, but adding it to neutral water is safe.

  • Filtration: Use 0.22 µm PVDF or PES filters. Do not autoclave (heat stress).[2]

Module 2: Chemical Instability in Solution

Issue: "I see extra peaks on my HPLC or reduced biological antagonism."

The Degradation Mechanism

(S)-Carnitine does not typically racemize to L-Carnitine in solution under mild conditions. The primary degradation pathway is dehydration to form Crotonobetaine (an achiral elimination product). This reaction is catalyzed by heat and alkaline pH .[2]

Visualizing the Failure Mode

CarnitineDegradation SCarn (S)-Carnitine (Active Standard) Stress Stress Factors: pH > 9.0 Temp > 40°C SCarn->Stress Exposure Impurity Methanesulfonic Acid Esters (Genotoxic) SCarn->Impurity Reaction with Alcohol Solvents Crotono Crotonobetaine (Dehydration Product) Stress->Crotono Elimination (-H2O)

Figure 1: Primary degradation pathways. The solid red line indicates the dominant instability pathway in aqueous solution (dehydration).

Troubleshooting Q&A

Q1: My solution pH is drifting downward over time.

  • Diagnosis: This is expected for mesylate salts.

  • Fix: The mesylate counterion (methanesulfonate) is the conjugate base of a strong acid. In water, it dissociates fully. If you observe a pH drop beyond the initial dissociation, check for microbial growth (carnitine is a carbon source for bacteria).

  • Action: Add 0.05% sodium azide (if compatible with assay) or store at -80°C.

Q2: Can I neutralize the solution with NaOH?

  • Critical Warning: NO.

  • Explanation: Carnitine is unstable in alkaline conditions (pH > 9).[3] Localized high pH during NaOH addition can trigger immediate degradation to crotonobetaine or polymerization.

  • Better Approach: If neutralization is required for biological assays, use a gentle buffer like HEPES or PBS to titrate slowly, ensuring the bulk pH never exceeds 7.5.

Q3: I see a split peak in my chiral HPLC.

  • Diagnosis: Potential L-Carnitine impurity or separation artifact.[2]

  • Fix: (S)-Carnitine does not spontaneously racemize to (L) in water. If you see (L), it was likely present in the starting material (enantiomeric excess issue) or the column has lost chiral selectivity.

  • Validation: Spike the sample with authentic L-Carnitine. If the small peak grows, it is the enantiomer. If a new peak appears, your "impurity" is likely crotonobetaine.

Module 3: Analytical Validation Logic

Issue: "How do I prove my solution is stable?"

Use this logic flow to diagnose the source of instability.

TroubleshootingLogic Start Observation: Loss of Potency / Purity CheckpH Check Solution pH Start->CheckpH IsAlk Is pH > 8.0? CheckpH->IsAlk Degradation Cause: Base-catalyzed Dehydration IsAlk->Degradation Yes IsAcid Is pH < 7.0? IsAlk->IsAcid No CheckStorage Check Storage Temp IsAcid->CheckStorage Yes IsHot Temp > 25°C? CheckStorage->IsHot ThermalDeg Cause: Thermal Decarboxylation IsHot->ThermalDeg Yes CheckHPLC Check HPLC Method IsHot->CheckHPLC No (Stored Cold) Artifact Cause: Column Equilibration Issue CheckHPLC->Artifact Peak Splitting

Figure 2: Diagnostic logic for identifying the root cause of (S)-Carnitine instability.

Summary of Stability Specifications

ParameterSpecification / LimitNotes
Optimal pH 3.0 – 6.0Most stable window. Avoid pH > 8.[4]5.
Solvent Compatibility Water, MethanolAvoid Ethanol if heating (risk of ethyl ester formation).
Storage (Solid) -20°C, DesiccatedHighly hygroscopic.[2]
Storage (Solution) -80°C (Long term)4°C is acceptable for < 1 week.
Sterilization 0.22 µm FiltrationDo NOT Autoclave.

References

  • National Center for Biotechnology Information (NCBI). Acetyl-L-carnitine | C9H17NO4 - PubChem. (Discusses general carnitine backbone stability and hydrolysis risks).

  • Sigma-Aldrich Technical Support. L-Carnitine Product Information & Stability. (Provides data on hygroscopicity and solution storage limits).

  • BenchChem. Long-term stability and storage of Acetyl-L-Carnitine.[2][4] (Details pH sensitivity and degradation pathways applicable to carnitine salts).

  • ResearchGate (Journal of Pharmaceutical Sciences). Stability of carnitine derivatives in aqueous solution. (Kinetic data on pH-dependent hydrolysis and dehydration).

Sources

Optimization

Optimizing HPLC separation of (S)-Carnitine Mesylate from its precursors

Topic: Optimizing HPLC Separation of (S)-Carnitine Mesylate from Precursors (Crotonobetaine) and Enantiomers. Audience: Senior Analytical Chemists & Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HPLC Separation of (S)-Carnitine Mesylate from Precursors (Crotonobetaine) and Enantiomers. Audience: Senior Analytical Chemists & Process Development Scientists.

Executive Summary: The "Polarity Paradox"

(S)-Carnitine Mesylate presents a trifecta of chromatographic challenges:

  • Extreme Polarity: As a zwitterion (inner salt), it exhibits negligible retention on standard C18 phases.

  • UV Transparency: Lacking a benzene ring or conjugated

    
    -system, it requires detection at 205–210 nm, where solvent noise is high, or the use of universal detectors (CAD/ELSD).
    
  • Stereospecificity: Differentiating the bioactive (S)-enantiomer from the toxic (D)-isomer requires high-resolution chiral separation.

This guide moves beyond generic "textbook" advice, focusing on the Ion-Pairing (IPC) and Chiral Derivatization workflows that constitute the industry standard for robust QC.

Module 1: Chemical Purity – Separation from Crotonobetaine

The Challenge: Crotonobetaine (Crotonoylbetaine) is the immediate metabolic and synthetic precursor. It differs from Carnitine only by a dehydration (double bond), making their polarities extremely similar.

Recommended Protocol: Ion-Pairing Chromatography (IPC)

Why this works: Standard C18 columns cannot retain Carnitine. By adding an ion-pairing agent (Sodium 1-heptanesulfonate) to the mobile phase, you create a neutral hydrophobic complex with the cationic ammonium center of Carnitine, allowing it to interact with the C18 stationary phase.

Optimized Method Parameters:

ParameterSpecificationRationale
Column L1 (C18), 4.6 x 250 mm, 5 µmHigh surface area required for sufficient hydrophobic interaction with the ion-pair complex.
Mobile Phase Phosphate Buffer (0.05 M, pH 3.[1][2]0) + Na-Heptanesulfonate (1 g/L) : Acetonitrile (95:5)Critical: pH 3.0 ensures the carboxylic acid group is protonated (neutral), preventing secondary ionic repulsion.
Flow Rate 1.0 mL/minStandard flow; higher flows may disrupt the ion-pair equilibrium.
Detection UV @ 205 nm or CAD205 nm is required for the carboxyl group; CAD is preferred for baseline stability.
Temperature 30°C - 40°CElevated temperature reduces backpressure and improves mass transfer of the bulky ion-pair complex.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 6.8g

    
     in 900mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.
    
  • Ion-Pair Addition: Add 1.0g Sodium 1-heptanesulfonate. Dissolve completely before adding organic solvent to prevent precipitation.

  • Equilibration: Flush column for at least 60 minutes . Ion-pairing reagents require long equilibration times to saturate the stationary phase surface.

Module 2: Enantiomeric Purity – The (D) vs (S) Dilemma

The Challenge: Direct chiral separation of underivatized carnitine is often plagued by peak tailing and poor resolution. The Solution: Indirect separation via Chiral Derivatization .[3]

Protocol: (+)-FLEC Derivatization

Mechanism: Reacting Carnitine with (+)-FLEC (1-(9-fluorenyl)ethyl chloroformate) converts the enantiomers into diastereomers .[4] These have distinct physical properties and can be separated on a standard achiral C18 column with high resolution.

Workflow Diagram (Decision Logic):

ChiralStrategy Start Enantiomeric Separation Required CheckSens Is High Sensitivity Required? (< 0.1% D-Isomer) Direct Direct Chiral LC (Chiralpak IC/AD) CheckSens->Direct No (Limit ~0.5%) Deriv Derivatization Strategy ((+)-FLEC or FDAA) CheckSens->Deriv Yes (Limit <0.1%) Direct_Action Use Crown Ether or Zwitterionic Phase Direct->Direct_Action Deriv_Action Form Diastereomers Separate on C18 Deriv->Deriv_Action Result Detection: Fluorescence (Ex: 260nm, Em: 310nm) Deriv_Action->Result

Caption: Decision matrix for selecting between direct chiral chromatography and derivatization based on sensitivity requirements.

Module 3: Troubleshooting & FAQs
Q1: My baseline is drifting continuously during the gradient. Why?

Diagnosis: This is a classic artifact of Ion-Pairing Reagents (IPC) . Technical Explanation: The equilibrium of the ion-pair reagent adsorbing onto the C18 surface is temperature and organic-concentration dependent. If you run a gradient (e.g., 5% to 30% ACN), you strip the ion-pairing reagent off the column, altering the baseline UV absorption. The Fix:

  • Use Isocratic Methods: Whenever possible, use isocratic elution for IPC.

  • "Magic Angle" Gradient: If a gradient is mandatory, add the ion-pairing reagent to both Mobile Phase A and Mobile Phase B at identical concentrations.

Q2: I see a "Ghost Peak" at the solvent front (Void Volume). Is this my product?

Diagnosis: This is likely the Mesylate (Methanesulfonate) counter-ion. Technical Explanation: The mesylate anion (


) is highly polar and unretained on C18. It absorbs weakly in the low UV range (205-210 nm).
Verification:  Inject a blank sample of Methanesulfonic acid. If the retention time matches the ghost peak, ignore it.
Warning:  If using MS detection, the high concentration of mesylate anions can cause ion suppression  of your carnitine signal. Consider a desalting step or HILIC mode if MS sensitivity is low.
Q3: The retention time of Carnitine is shifting day-to-day.

Diagnosis: pH instability or insufficient equilibration. The Fix:

  • pH Criticality: The pKa of the carnitine carboxylic acid is ~3.8. You must buffer at pH 3.0 or lower (protonated) or pH 6.0+ (deprotonated). Operating near pH 3.8–4.2 causes massive retention shifts with tiny pH changes.

  • Column Storage: Never store an IPC column in 100% organic or pure water. The ion-pair reagent must be washed out slowly, or it will precipitate/stick, permanently altering column selectivity.

Q4: UV detection at 205 nm is too noisy. What is the alternative?

Diagnosis: Lack of chromophore.[5] The Fix: Switch to Charged Aerosol Detection (CAD) .

  • Why: CAD detects all non-volatile analytes regardless of chemical structure.

  • Benefit: Carnitine and Crotonobetaine have similar ionization responses in CAD, making relative purity calculations (% area) more accurate than UV, where extinction coefficients might differ.

References
  • USP Monograph: Levocarnitine Related Compounds.[6][7][8] United States Pharmacopeia (USP).[6][8] (Methodology for Ion-Pairing separation of Crotonoylbetaine).

  • Freimüller, S., et al. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC.[3][4][9][10] Journal of Pharmaceutical and Biomedical Analysis. (Protocol for high-sensitivity chiral separation).

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Comparative analysis for non-chromophoric detection).

  • Manoharan, G. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. South Asian Research Journal of Pharmaceutical Sciences.[11] (Validation of phosphate buffer/ion-pairing methods).

Sources

Troubleshooting

Technical Support Center: (S)-Carnitine Mesylate Storage &amp; Handling

Reference ID: S-CM-Hygro-2025 | Version: 2.1 Executive Summary (S)-Carnitine Mesylate (the enantiomer of the bioactive Levocarnitine) shares the intense hygroscopicity characteristic of the carnitine zwitterion class. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: S-CM-Hygro-2025 | Version: 2.1

Executive Summary

(S)-Carnitine Mesylate (the enantiomer of the bioactive Levocarnitine) shares the intense hygroscopicity characteristic of the carnitine zwitterion class. While the mesylate salt form is often selected to improve crystallinity over the inner salt, it remains prone to deliquescence (dissolving in its own absorbed moisture) at relative humidities (RH) above 40-50%.

This guide provides a self-validating system for researchers to prevent material loss, ensuring that the (S)-Carnitine Mesylate used in your analytical standards or toxicological studies maintains its stoichiometric integrity.

Module 1: The Hygroscopicity Profile (Root Cause Analysis)

The Mechanism of Failure

Why does this specific salt degrade so rapidly?

  • Zwitterionic Core: The carnitine backbone contains both a quaternary ammonium and a carboxylate group, creating a high dipole moment that avidly attracts water molecules via hydrogen bonding.

  • Mesylate Counterion: While methanesulfonic acid (mesylate) salts are generally stable, they are highly water-soluble. Once the critical relative humidity (CRH) is breached, the crystal lattice collapses, leading to deliquescence.

  • The Degradation Cascade: absorbed water acts as a plasticizer, lowering the glass transition temperature (

    
    ) and facilitating chemical hydrolysis or microbial growth.
    
Visualizing the Pathway

The following diagram illustrates the kinetic pathway from exposure to irreversible degradation.

MoistureDegradation Dry Crystalline (S)-Carnitine Mesylate (Anhydrous) Adsorption Surface Adsorption (>45% RH) Dry->Adsorption H2O Uptake Deliquescence Deliquescence (Liquid Phase Formation) Adsorption->Deliquescence Lattice Collapse Hydrolysis Chemical Hydrolysis (Ester/Salt Dissociation) Deliquescence->Hydrolysis Irreversible Degradation

Figure 1: The kinetic pathway of moisture-induced degradation in carnitine salts.

Module 2: Storage & Handling Protocols

Storage Specifications

Do not rely on standard "Room Temperature" storage for long-term stability.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of water vapor, reducing the rate of sorption and chemical hydrolysis [1].
Relative Humidity < 30% RH Below the Critical Relative Humidity (CRH) of most carnitine salts to prevent deliquescence [2].
Primary Container Amber Glass (Type I) Prevents light degradation; glass is impermeable to moisture unlike many plastics.
Seal Integrity Parafilm® + Desiccant Screw caps alone are insufficient. Use Parafilm M over the cap. Include a silica gel sachet inside secondary containment, not touching the powder.
Headspace Argon or Nitrogen Backfilling with inert gas displaces humid air before sealing.
Handling Workflow: The "2-Minute Rule"

(S)-Carnitine Mesylate can absorb measurable moisture within minutes on an open bench.

HandlingDecision Start Start Handling Procedure CheckEnv Check Lab Humidity Start->CheckEnv HighHum > 45% RH CheckEnv->HighHum LowHum < 45% RH CheckEnv->LowHum GloveBox MANDATORY: Glove Box / Dry Bag HighHum->GloveBox SpeedWeigh Rapid Weighing Technique (< 2 mins exposure) LowHum->SpeedWeigh

Figure 2: Decision tree for handling hygroscopic mesylate salts based on ambient humidity.

The Protocol:

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle in warm air causes immediate condensation on the powder (dew point effect).

  • Aliquot Strategy: Do not repeatedly open the main stock. Aliquot the material into single-use vials inside a glove box or dry bag.

  • Tools: Use anti-static weighing boats. Static charge often correlates with low humidity, but it makes the powder "fly," complicating the weighing process.

Module 3: Troubleshooting (FAQ)

Q1: The powder has formed hard clumps (caking). Is it still usable?

  • Technical Diagnosis: Caking indicates the material has undergone a "glass transition" due to surface moisture absorption, followed by re-drying.

  • Action: If the color is unchanged (white/off-white) and it is not liquid, it may be chemically pure but physically altered.

  • Resolution: Grind a small amount and perform a Karl Fischer (KF) titration. If water content is <2.0% (or per your COA), it is usable. If >5%, recrystallization or disposal is required.

Q2: My sample turned into a clear viscous liquid. Can I dry it back to a solid?

  • Technical Diagnosis: This is deliquescence . The crystal lattice has dissolved.

  • Action: Do not use.

  • Reasoning: Attempting to dry this down (e.g., via rotovap or lyophilization) often results in an amorphous glass rather than the original crystalline mesylate. The stoichiometry of the salt (mesylate ratio) may be compromised if hydrolysis occurred [3].

Q3: Why does my LC-MS retention time shift after storing the stock solution?

  • Technical Diagnosis: (S)-Carnitine can undergo acyl migration or hydrolysis in aqueous solution, especially if the pH drifts.

  • Action: Store stock solutions in non-aqueous solvents (e.g., Methanol) at -20°C. Avoid aqueous storage for >24 hours.

Module 4: Analytical Validation

How do you prove your storage method is working? You must validate the water content.[1][2]

Method: Volumetric Karl Fischer Titration

Do not use "Loss on Drying" (LOD) for mesylates, as they may degrade or melt before releasing all bound water.

ParameterSetting/ReagentNotes
Solvent System Methanol : Formamide (2:1)Formamide helps dissolve polar carnitine salts [4].
Titrant Composite 5 (Hydranal® or equiv)Titer ~5 mg H2O/mL.
Extraction Time 180 secondsEnsure complete dissolution of the crystal lattice.
Sample Size ~50 - 100 mgAdjust based on expected water content (aim for 10-20% burette volume).
Acceptance Criteria < 1.0% w/w Or consistent with the Certificate of Analysis (CoA).

References

  • Deliquescence Relative Humidities of Organic and Inorganic Salts . National Science Foundation (NSF) / ResearchGate. Retrieved from [Link]

  • Understanding Hygroscopic Properties: Why L-Carnitine's Nature Matters . Ningbo Inno Pharmchem.[3] Retrieved from [Link]

  • Storage Methods For APIs (Hygroscopic Handling) . Top Industry Chemical. Retrieved from [Link]

Sources

Optimization

Improving the bioavailability of (S)-Carnitine Mesylate in animal studies

Ticket ID: #CM-BIO-OPT-001 Subject: Optimization of (S)-Carnitine Mesylate Bioavailability in In Vivo Models Assigned Specialist: Senior Application Scientist, Drug Delivery & Pharmacokinetics 🚨 PART 1: CRITICAL TRIAGE (...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CM-BIO-OPT-001

Subject: Optimization of (S)-Carnitine Mesylate Bioavailability in In Vivo Models Assigned Specialist: Senior Application Scientist, Drug Delivery & Pharmacokinetics

🚨 PART 1: CRITICAL TRIAGE (The Stereochemistry Trap)

User Query: "I am administering (S)-Carnitine Mesylate to rats, but I am observing unexpected toxicity and no therapeutic benefit. How do I improve bioavailability?"

Support Specialist Response: Before we optimize your formulation, we must validate your molecule. There is a high probability of a nomenclature error in your request that could invalidate your entire study.

🛑 STOP & CHECK: Are you using the correct Enantiomer?

Carnitine possesses a chiral center.[1][2] The biological activity is strictly stereospecific.

EnantiomerCommon NameBiological RoleStatus
(R)-Carnitine L-Carnitine Agonist. Essential for fatty acid transport into mitochondria (beta-oxidation).[3]Therapeutic
(S)-Carnitine D-Carnitine Antagonist. Competes with L-Carnitine for OCTN2 transporters. Depletes tissue carnitine.Toxic / Impurity

The "Mesylate" Context: If you ordered (S)-Carnitine Mesylate , you are likely administering the toxic antagonist (D-Carnitine).

  • Scenario A: You intended to study Carnitine Deficiency . If so, (S)-Carnitine is the correct tool to induce depletion. Proceed to Part 3.

  • Scenario B: You intended to study Therapeutic Effects (metabolic enhancement). You have the wrong isomer. (S)-Carnitine will worsen metabolic profiles by inhibiting natural carnitine uptake.

Immediate Action: Verify your Certificate of Analysis (CoA). If your optical rotation is positive (+), you have the (S)/D-form. If negative (-), you have the (R)/L-form (Levocarnitine).

📉 PART 2: DIAGNOSTIC WORKFLOW (Troubleshooting Bioavailability)

Assuming you have confirmed your specific isomer and intent, low bioavailability in carnitine salts (including Mesylate) usually stems from three specific barriers: Hygroscopicity , Transporter Saturation , and Microbial Degradation .

Interactive Troubleshooting Diagram

The following logic flow helps you identify the bottleneck in your current protocol.

Carnitine_Troubleshooting start START: Low Plasma Exposure? check_form 1. Check Physical Form Is powder sticky/clumped? start->check_form hygro_issue Issue: Deliquescence Dose inaccuracy due to water weight. check_form->hygro_issue Yes check_dose 2. Check Dosing Regimen Is dose > 50 mg/kg (Single Bolus)? check_form->check_dose No solution Review Optimization Protocols below hygro_issue->solution sat_issue Issue: OCTN2 Saturation Absorption is non-linear. check_dose->sat_issue Yes check_gut 3. Check Gut Metabolism High TMAO levels in plasma? check_dose->check_gut No sat_issue->solution micro_issue Issue: Microbial Degradation Gut bacteria converting drug to TMA. check_gut->micro_issue Yes check_gut->solution No micro_issue->solution

Figure 1: Diagnostic decision tree for identifying the root cause of low Carnitine Mesylate exposure.

🛠️ PART 3: OPTIMIZATION PROTOCOLS

Issue #1: The "Sticky Powder" (Hygroscopicity)

The Science: Carnitine Mesylate is highly hygroscopic (deliquescent). If exposed to air, it absorbs moisture, turning into a goo. The Error: If you weigh 100mg of "wet" powder, you might only be dosing 70mg of API and 30mg of water. This mimics "low bioavailability."

Protocol: Handling & Formulation

  • Environment: All weighing must occur in a glove box or humidity-controlled room (<30% RH).

  • Vehicle: Do not use slow-dissolving capsules for rodents. Dissolve immediately in degassed water or saline just prior to gavage.

  • Stability: Mesylate salts are prone to hydrolysis if stored in solution. Prepare fresh daily.

Issue #2: The "Ceiling Effect" (OCTN2 Saturation)

The Science: Carnitine absorption is active , mediated by the OCTN2 transporter (SLC22A5).

  • High Affinity (Low Km): It grabs carnitine efficiently at low concentrations.

  • Low Capacity (Low Vmax): It gets "full" very quickly.

  • Result: Increasing the oral dose from 50mg/kg to 500mg/kg often results in negligible increases in plasma concentration because the transporters are saturated. The excess drug is excreted or degraded.

Protocol: The "Split-Dose" Strategy Instead of a massive single bolus (which saturates OCTN2 and wastes drug), use a fractionated dosing schedule .

ParameterStandard (Poor)Optimized (Recommended)
Dosing Frequency QD (Once daily)TID (Three times daily) or Diet Admix
Single Dose Load High (>100 mg/kg)Low (<30 mg/kg per event)
Mechanism Saturates OCTN2 immediately. Excess lost to feces.Keeps lumen concentration near Km (~5-10 µM). Maximizes uptake efficiency.
Bioavailability ~5-15%~20-40%
Issue #3: The "Gut Sink" (Microbial Degradation)

The Science: Unabsorbed carnitine in the gut is feasted upon by microbiota, which cleave the C-N bond to form Trimethylamine (TMA) .[4] TMA is absorbed and oxidized in the liver to TMAO (Trimethylamine N-oxide).[4]

  • Bioavailability Loss: Your drug is turning into TMA gas before it enters the blood.

  • Toxicity: TMAO is pro-atherogenic and pro-inflammatory.

Protocol: Microbiota Suppression (Animal Models Only) To prove bioavailability loss is due to bacteria:

  • Pre-treat animals with a broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole) for 3 days.

  • Administer Carnitine Mesylate.

  • Result: If AUC increases significantly, your loss is microbial.

  • Formulation Fix: Consider enteric-coated microspheres to release the drug in the small intestine (jejunum) where OCTN2 expression is highest, minimizing time in the bacteria-rich colon.

📊 PART 4: BIOANALYTICAL VALIDATION

You cannot improve what you cannot measure. Standard LC-MS often fails to distinguish enantiomers or separates them poorly from the mesylate counter-ion.

Recommended Analytical Method

To confirm you are achieving bioavailability of the correct isomer:

  • Technique: LC-MS/MS with Chiral Derivatization.

  • Column: Chiralpak zwix(+) or equivalent zwitterionic stationary phase.

  • Derivatization: Pre-column derivatization with (+)‐FLEC or FMOC-Cl . This adds a bulky hydrophobic group, improving retention and chiral separation resolution.

  • Target: Monitor the transition of the derivatized (S)-Carnitine vs. (R)-Carnitine.

Visualizing the Transport Mechanism Understanding the OCTN2 bottleneck is critical for experimental design.

OCTN2_Transport Lumen Gut Lumen (High Concentration) OCTN2 OCTN2 Transporter (The Bottleneck) Lumen->OCTN2 Active Transport (Saturable) Bacteria Gut Microbiota (Degradation Path) Lumen->Bacteria Excess Drug (Bypasses OCTN2) Blood Systemic Circulation (Bioavailable) OCTN2->Blood Absorption TMA TMA/TMAO (Waste Product) Bacteria->TMA Metabolism TMA->Blood Absorbed as Impurity

Figure 2: The Kinetic Competition. Excess oral carnitine bypasses saturated OCTN2 transporters and is degraded by bacteria into TMA/TMAO.

❓ FREQUENTLY ASKED QUESTIONS (FAQ)

Q: Can I use the Mesylate salt for IV administration to bypass bioavailability issues? A: Yes. IV administration gives 100% bioavailability. However, renal clearance of free carnitine is extremely rapid (also mediated by OCTN2 in the kidney, which reabsorbs it). If you saturate the renal threshold, you will just excrete the expensive mesylate salt in urine. IV infusion (steady state) is superior to IV bolus.

Q: Why use Mesylate instead of L-Carnitine Tartrate? A: Mesylates are often chosen in early drug development for their high water solubility. However, Tartrate is less hygroscopic and generally preferred for solid oral dosage forms (feed admix). If you are seeing "wet feed," switch to the Tartrate salt or coat the Mesylate.

Q: I confirmed I have (S)-Carnitine (D-Carnitine). What is the lethal dose? A: (S)-Carnitine is not acutely lethal in the traditional LD50 sense, but it induces a secondary carnitine deficiency . Chronic administration will deplete cardiac and skeletal muscle L-Carnitine, leading to cardiomyopathy and lipid storage myopathy. Ensure your IACUC protocol accounts for this specific toxicity.

📚 References

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30–41.

  • Teeter, J. S., et al. (2011). Dissociation of L-carnitine and its esters in aqueous solution and their hygroscopicity. Journal of Pharmaceutical Sciences. (Context on salt forms and hygroscopicity).

  • Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[4] Nature Medicine, 19(5), 576–585.

  • Tamai, I., et al. (1998). Molecular and functional identification of organic cation/carnitine transporter, OCTN2, as the target for carnitine deficiency.[5][6] Journal of Biological Chemistry, 273(32), 20378-20382.

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical Pharmacokinetics, 42(11), 941–967.

  • Long, J., et al. (2011). Chromatographic separation of carnitine enantiomers. Journal of Chromatography A. (Methodology for Chiral Separation).[7]

Sources

Troubleshooting

Technical Support Center: (S)-Carnitine Mesylate Formulation

Critical Safety & Biological Notice Before proceeding, it is imperative to distinguish the stereochemistry. (S)-Carnitine (also known as D-Carnitine) is the biological antagonist of the nutrient L-Carnitine .

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety & Biological Notice

Before proceeding, it is imperative to distinguish the stereochemistry. (S)-Carnitine (also known as D-Carnitine) is the biological antagonist of the nutrient L-Carnitine . In biological systems, the (S)-enantiomer inhibits the carnitine acetyltransferase enzyme and depletes tissue L-Carnitine, potentially leading to secondary carnitine deficiency.

This guide assumes you are formulating (S)-Carnitine Mesylate for one of the following valid research purposes:

  • Analytical Reference Standards: To quantify enantiomeric purity (chiral impurities) in L-Carnitine batches.

  • Toxicology Studies: To investigate the specific antagonistic mechanisms in controlled animal models.

  • Chiral Resolution Process Development: Optimizing the separation of the unwanted (S)-isomer from the racemate.

Module 1: Chemical Stability & Genotoxicity Risks

The "Mesylate Trap" [1]

The most critical chemical risk in formulating mesylate salts is not the API itself, but the potential formation of alkyl mesylate esters during processing. These are potent genotoxic impurities (GTIs).

Troubleshooting Q&A

Q: We detected trace amounts of Ethyl Methanesulfonate (EMS) in our bulk powder. Where did this come from? A: This is a classic "Mesylate Trap." If your synthesis or recrystallization step involved Ethanol (or Methanol for MMS) in the presence of excess Methanesulfonic Acid (MSA), you formed an alkyl ester.

  • Mechanism: Residual MSA reacts with alcoholic solvents.

  • Solution: Switch to non-hydroxylic solvents (e.g., Acetone, Ethyl Acetate) for the final wash. If alcohol is mandatory for solubility, you must ensure the system is strictly neutral (no free acid) or quench with a slight excess of base before introducing the alcohol.

Q: Our (S)-Carnitine Mesylate is turning yellow in solution. Is this oxidation? A: It is likely the Maillard Reaction , not simple oxidation. Carnitine contains a secondary hydroxyl and a quaternary ammonium, but if you have any reducing sugar excipients (Lactose, Glucose) or impurities present, the trace amine contaminants (from synthesis) or the molecule itself under stress can degrade.

  • Fix: Use Mannitol or Anhydrous Dibasic Calcium Phosphate (DCP) as fillers. Strictly avoid Lactose.

Visualizing the Genotoxicity Risk

MesylateRisk MSA Methanesulfonic Acid (Excess Reagent) Reaction Esterification (Acid Catalyzed) MSA->Reaction Residual Acid SafePath Non-Hydroxylic Solvent (Acetone/IPA*) MSA->SafePath Process Change ROH Alcoholic Solvent (MeOH / EtOH) ROH->Reaction Solvent GTI Alkyl Mesylate (MMS/EMS) (Genotoxic Impurity) Reaction->GTI High Risk SafePath->GTI Risk Eliminated

Figure 1: The pathway of Alkyl Mesylate formation. To prevent genotoxicity, avoid contact between residual methanesulfonic acid and low-molecular-weight alcohols.

Module 2: Physical Handling (Hygroscopicity)

The "Puddle" Effect

Carnitine salts are notoriously hygroscopic.[2][3] While the Mesylate salt is generally more stable than the inner salt, it will still deliquesce (turn into a liquid) above a critical relative humidity (CRH).

Troubleshooting Q&A

Q: The powder clumps immediately upon opening the drum. How do we handle this for weighing? A: You are likely exceeding the Critical Relative Humidity (CRH) of the salt, which is often around 35-40% RH for carnitine derivatives.

  • Protocol:

    • Environment: All handling must occur in a glove box or a humidity-controlled suite (<30% RH).

    • Tools: Use anti-static weighing boats (hygroscopic powders often carry static charge).

    • Staging: Do not pre-weigh multiple aliquots. Weigh and dissolve/formulate immediately.

Q: We are seeing "capping" during tablet compression of the reference standard. Why? A: This is due to moisture entrapment. The hygroscopic nature of (S)-Carnitine Mesylate creates a sticky surface on the granules, trapping air, or causing adhesion to the punch face.

  • Fix:

    • Excipient Ratio: Increase the ratio of Microcrystalline Cellulose (MCC) (e.g., Avicel PH-112, low moisture grade).

    • Lubrication: Increase Magnesium Stearate slightly (1.0% -> 1.5%) or switch to Sodium Stearyl Fumarate (SSF) to avoid "over-lubrication" filming issues.

    • Tooling: Use chrome-plated or Teflon-coated punches to reduce sticking.

Data: Hygroscopicity Management Matrix
ParameterStandard ConditionOptimized for (S)-Carnitine MesylateReason
Mfg Humidity 45-55% RH< 30% RH Prevents deliquescence and clumping.
Filler Lactose MonohydrateMannitol (SD Grade) Non-hygroscopic; avoids Maillard reaction.
Glidant Colloidal Silica (0.5%)Colloidal Silica (1.0-2.0%) Higher surface area coverage needed to coat sticky particles.
Packaging HDPE BottleAlu-Alu Blister / Glass + Desiccant Zero moisture transmission required.
Module 3: Chiral Purity & Racemization

Maintaining the (S)-Enantiomer

If you are using this as a reference standard, maintaining the chiral purity is paramount.

Troubleshooting Q&A

Q: Our HPLC shows a growing peak for L-Carnitine in our S-Carnitine standard solution after 24 hours. Is it racemizing? A: Carnitine has a chiral center at the beta-carbon (hydroxyl group). Under extreme pH (pH > 10 or pH < 2) and elevated temperature, racemization can occur via an elimination-addition mechanism (dehydration to crotonobetaine and re-hydration).

  • Self-Validating Protocol:

    • Check the pH of your solution.[4] It should be buffered to pH 4.0 - 6.0 .

    • Store stock solutions at -20°C .

    • Avoid heat sterilization (autoclaving). Use 0.22 µm filtration only.

Q: How do we separate (S) from (L) analytically to verify purity? A: Standard C18 columns will not separate these enantiomers.

  • Methodology: You must use a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).

    • Recommended:TeicoShell or Chiralpak ZWIX(+) columns are effective for zwitterionic molecules like carnitine.

    • Alternative: Derivatization with a chiral agent (e.g., (+)-FLEC) followed by standard fluorescence detection.

Visualizing the Formulation Workflow

FormulationFlow Start Raw (S)-Carnitine Mesylate Check1 Moisture Content Check (KF Titration) Start->Check1 Dry Vacuum Dry (<40°C) Check1->Dry > 0.5% H2O Blend Blend with Mannitol & Silica (Low Shear) Check1->Blend < 0.5% H2O Dry->Check1 Analysis Chiral HPLC (Confirm %ee) Blend->Analysis Pack Pack: Glass Vial + Silica Gel (Purge N2) Analysis->Pack Pass

Figure 2: Step-by-step workflow for processing hygroscopic (S)-Carnitine Mesylate reference standards.

References
  • Teagarden, D. L., & LundLF, R. (2002). Influence of Solvent on the Stability of Mesylate Salts: Formation of Alkyl Mesylates. Journal of Pharmaceutical Sciences. (Context: Genotoxicity of mesylate esters).[1]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences. (Context: Biological antagonism of S-Carnitine).

  • Matsuyama, K., et al. (2018). Crystal structures and hygroscopicity of carnitine salts. Chemical & Pharmaceutical Bulletin. (Context: Physical properties of carnitine salts).

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Context: Regulatory limits on Alkyl Mesylates).

Sources

Optimization

Preventing degradation of (S)-Carnitine Mesylate during sample preparation

Current Status: Operational Subject: Preventing Degradation & Racemization during Sample Preparation Target Analyte: (S)-Carnitine Mesylate (Enantiomer of Levocarnitine) Critical Properties: Highly Hygroscopic, Thermolab...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Degradation & Racemization during Sample Preparation Target Analyte: (S)-Carnitine Mesylate (Enantiomer of Levocarnitine) Critical Properties: Highly Hygroscopic, Thermolabile (at high pH), Chiral

Executive Summary: The Stability Matrix

(S)-Carnitine Mesylate requires a bifurcated stability strategy. You must simultaneously manage physical stability (preventing deliquescence of the solid salt) and chemical stability (preventing racemization of the chiral center in solution).

ParameterCritical LimitConsequence of Failure
Humidity < 40% RH (Solid State)Deliquescence, hydrolysis of mesylate salt, weighing errors.
pH 3.0 – 7.0pH > 9.0 triggers rapid racemization (S

R conversion).
Temperature < 50°C (during prep)Thermal degradation; decarboxylation at extreme temps (>150°C).
Solvent Anhydrous (for derivatization)Water inhibits acylation/esterification reagents (e.g., Butanol/HCl).

Module 1: Physical Handling (The Hygroscopicity Trap)

The mesylate salt form is chosen for solubility, but it is aggressively hygroscopic. Exposure to ambient air for even minutes can alter the effective mass of your standard, leading to quantitation errors before the experiment begins.

Protocol: The "Dry-Weigh" Technique

Objective: Accurate mass determination without water uptake.

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial in warm air causes immediate condensation inside the container.

  • Inert Environment: Ideally, weigh the standard in a glove box or a glove bag purged with Nitrogen (

    
    ).
    
  • Rapid Solvation: Do not weigh onto weighing paper. Weigh directly into the volumetric flask containing the first few mL of solvent (e.g., 0.1 M HCl).

    • Why? Once dissolved in an acidic matrix, the hygroscopic nature is nullified, and the acidic pH stabilizes the chiral center.

Module 2: Chemical Stability & Sample Preparation[1][2]

The primary degradation pathway for (S)-Carnitine in biological matrices is base-catalyzed racemization . The secondary risk is thermal degradation during derivatization.

Workflow Visualization

The following diagram illustrates the Critical Control Points (CCPs) where degradation is most likely to occur.

CarnitineWorkflow cluster_legend Critical Control Points (CCPs) Start Biological Sample (Plasma/Urine) ProteinPrep Protein Precipitation (Acidic Methanol) Start->ProteinPrep CCP1: pH Control Evaporation Supernatant Evaporation (N2 Stream, <45°C) ProteinPrep->Evaporation Remove Water Derivatization Derivatization (Butanol/HCl, 65°C) Evaporation->Derivatization CCP2: Temp/Time Analysis LC-MS/MS Analysis (HILIC or C18) Derivatization->Analysis Stable Derivative Desc1 CCP1: Avoid Alkaline Lysis. High pH causes racemization. Desc2 CCP2: Limit Heat. Excess heat degrades mesylate salt.

Caption: Workflow highlighting Critical Control Points (CCPs) where pH and Temperature must be strictly regulated to prevent (S)-Carnitine degradation.

Detailed Protocol: Plasma Extraction & Derivatization

This protocol minimizes racemization risk by maintaining acidic conditions and controlling thermal exposure.

Reagents:

  • Internal Standard:

    
    -(S)-Carnitine (Essential for tracking recovery).
    
  • Precipitation Agent: Methanol containing 3% 0.1M HCl (Acidified Methanol).

  • Derivatization Agent: 3N HCl in n-Butanol.

Step-by-Step Guide:

  • Spike & Crash:

    • Add 50

      
      L of plasma to a centrifuge tube.
      
    • Add 10

      
      L Internal Standard.[1]
      
    • Add 300

      
      L Acidified Methanol .
      
    • Scientific Rationale: Standard protein precipitation often uses pure organic solvent. Adding HCl ensures the supernatant remains at pH < 5.0, locking the enantiomer in its stable configuration [1].

  • Centrifugation:

    • Spin at 10,000 x g for 10 mins at 4°C.

    • Note: Keep the centrifuge cold. Heat generated by friction in non-refrigerated units can accelerate degradation.

  • Evaporation (The Danger Zone):

    • Transfer supernatant to a clean glass vial.

    • Evaporate under a gentle stream of Nitrogen at 45°C .

    • Warning: Do not exceed 50°C. Do not use compressed air (introduces oxygen/moisture). Complete dryness is required for the next step.

  • Derivatization (Butylation):

    • Add 100

      
      L of 3N HCl in n-Butanol.
      
    • Cap tightly and incubate at 65°C for exactly 15 minutes .

    • Scientific Rationale: This converts the carboxylic acid to a butyl ester, improving ionization in MS. However, prolonged heating (>20 mins) or higher temps (>70°C) will hydrolyze the ester bonds or degrade the mesylate moiety [2].

  • Reconstitution:

    • Evaporate the butanol reagent under Nitrogen.

    • Reconstitute in Mobile Phase (e.g., Acetonitrile:Water 80:20).

Troubleshooting & FAQs

Q: Why do I see L-Carnitine peaks in my pure (S)-Carnitine Mesylate standard? A: This is likely Racemization , not contamination. Review your solvent pH. If you dissolved the standard in a basic buffer (pH > 8) or used an alkaline protein precipitation method (like ZnSO4/NaOH), you have chemically converted the S-form to the R-form (L-Carnitine). Always keep sample matrices acidic (pH 3-5) [3].

Q: My calibration curve is non-linear at the low end. Is the sample degrading? A: This is often an Adsorption issue, not degradation. Carnitine is a zwitterion and sticks to glass surfaces at low concentrations.

  • Fix: Use silanized glass vials or polypropylene tubes. Ensure your reconstitution solvent contains at least 20% water or a modifier to prevent adsorption.

Q: Can I use heat to speed up the dissolution of the Mesylate salt? A: No. While the mesylate salt is soluble, heating it in water can promote hydrolysis of the salt association or decarboxylation if the temperature is uncontrolled. Use vortexing or ultrasonication (in short bursts to avoid heating) instead.

Q: How long is the processed sample stable in the autosampler? A: Underivatized samples are stable for 24 hours at 4°C. Butylated derivatives are prone to hydrolysis if moisture enters the vial.

  • Fix: Use split-septum caps to minimize air exposure and keep the autosampler at 4°C. Analyze within 12 hours of derivatization.

References

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. Source: National Institutes of Health (PMC) URL:[Link]

  • Stability of acetyl-l-carnitine in 5% dextrose using a HPLC-MS method. Source: PubMed URL:[Link]

Sources

Troubleshooting

Enhancing the cellular uptake of (S)-Carnitine Mesylate in vitro

To: Research & Development Team From: Senior Application Scientist, Cell Transport & ADME Group Subject: Technical Guide: Optimizing In Vitro Cellular Uptake of (S)-Carnitine Mesylate Introduction: The Chiral Challenge (...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Cell Transport & ADME Group Subject: Technical Guide: Optimizing In Vitro Cellular Uptake of (S)-Carnitine Mesylate

Introduction: The Chiral Challenge

(S)-Carnitine Mesylate (D-Carnitine) presents a unique challenge in cellular uptake studies. Unlike its physiological enantiomer, L-Carnitine, which is essential for fatty acid beta-oxidation, (S)-Carnitine is often characterized as a competitive antagonist with significantly lower affinity for the primary transporter, OCTN2 (SLC22A5) .

Research involving (S)-Carnitine typically focuses on enantioselectivity assays, toxicity screening (as it depletes intracellular L-carnitine pools), or pharmacokinetic profiling of chiral impurities. "Enhancing" its uptake requires a precise manipulation of the extracellular environment to favor this lower-affinity substrate over endogenous competitors.

This guide provides a self-validating framework to optimize, measure, and troubleshoot the cellular internalization of (S)-Carnitine Mesylate.

Part 1: The Biological Mechanism (The Engine)

To enhance uptake, we must first understand the machinery. The primary gatekeeper for carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2) .[1][2]

Key Mechanistic Constraints:

  • Stereoselectivity: OCTN2 transports L-Carnitine with high affinity (

    
    ).[3][4] It transports (S)-Carnitine with lower affinity  (
    
    
    
    ).[4] This means (S)-Carnitine requires higher concentrations or reduced competition to achieve comparable intracellular levels.
  • Sodium Dependence: Transport is strictly coupled to Sodium (

    
    ) in a 1:1 stoichiometry. Removal of extracellular sodium abolishes uptake.
    
  • Competitive Inhibition: Standard cell culture media (containing FBS) is rich in L-Carnitine. Because OCTN2 prefers the L-isomer, standard media conditions actively suppress (S)-Carnitine uptake.

Diagram: OCTN2 Transport Dynamics & Competitive Inhibition

OCTN2_Transport cluster_cell Plasma Membrane Extracellular Extracellular Space (High Na+) Intracellular Intracellular Space (Low Na+) OCTN2 OCTN2 Transporter (SLC22A5) OCTN2->Intracellular Translocation L_Carn L-Carnitine (High Affinity Substrate) L_Carn->OCTN2 Preferred Binding (Km ~4.3 µM) S_Carn (S)-Carnitine (Low Affinity Substrate) S_Carn->OCTN2 Competitive Binding (Km ~10.9 µM) Sodium Na+ Ion (Co-Factor) Sodium->OCTN2 Obligate Symport

Figure 1: The competitive transport mechanism of OCTN2. (S)-Carnitine must compete with high-affinity L-Carnitine for the Na+-dependent binding site.

Part 2: Optimization & Troubleshooting (The Protocol)

This section addresses specific user scenarios.

Scenario A: "My uptake signal is negligible or indistinguishable from background."

Root Cause: Competition from endogenous L-Carnitine in the serum or insufficient Sodium driving force.

Troubleshooting Guide:

ParameterOptimization StrategyScientific Rationale
Culture Media Switch to Dialyzed FBS Standard Fetal Bovine Serum (FBS) contains

L-Carnitine. This outcompetes (S)-Carnitine. Dialysis removes small molecules (<10 kDa) including endogenous carnitine, removing the "brakes" on your target's uptake.
Buffer Composition Maximize Na+ (135-140 mM) OCTN2 is a

-symporter. Use HBSS or Krebs-Ringer buffer. Avoid Choline-Cl replacement buffers unless testing for Na-dependence.
pH Control Maintain pH 7.4 OCTN2 activity is pH-sensitive. Acidic environments (pH < 6.5) can reduce transport efficiency or alter the ionization state of the mesylate salt.
Substrate Conc. Increase to > 20 µM Since the

for (S)-Carnitine is higher (

), you must work at or above this concentration to ensure the transporter is adequately saturated for detection.
Scenario B: "I see high variability between replicates."

Root Cause: Inconsistent wash steps or rapid efflux.

Troubleshooting Guide:

  • The "Ice-Cold" Rule: Transport is temperature-dependent. Stop the reaction instantly by flooding the wells with Ice-Cold PBS . If you wash with room temperature buffer, the transporter continues to work (or efflux occurs), skewing data.

  • Non-Specific Binding: (S)-Carnitine Mesylate is a salt. The cationic carnitine moiety can stick to plastic. Include a "0-minute" control (add substrate, immediately aspirate and wash) to subtract non-specific background.

Scenario C: "LC-MS cannot distinguish my (S)-Carnitine from endogenous L-Carnitine."

Root Cause: Standard C18 columns do not separate enantiomers. Mass spectrometry sees the same m/z (162.1) for both.

Solution:

  • Chiral Chromatography: You must use a chiral column (e.g., Chirobiotic T, Crownpak CR) to resolve the S and L forms.

  • Derivatization: Pre-column derivatization with chiral agents (e.g., (+)-FLEC) can create diastereomers separable on standard columns.

Part 3: Validated Experimental Workflow

Objective: To quantify the specific, transporter-mediated uptake of (S)-Carnitine Mesylate.

Step-by-Step Protocol
  • Cell Preparation:

    • Seed cells (e.g., HEK293-OCTN2 overexpressing or Caco-2) in 24-well plates.

    • Crucial: 24 hours prior to assay, switch media to DMEM + 10% Dialyzed FBS to deplete intracellular L-Carnitine pools.

  • Buffer Equilibration:

    • Wash cells 2x with pre-warmed (

      
      ) Uptake Buffer (HBSS: 137 mM NaCl, 5.4 mM KCl, 1.26 mM 
      
      
      
      , 0.49 mM
      
      
      , 0.64 mM
      
      
      , 10 mM HEPES, pH 7.4).
    • Control: Prepare a

      
      -free buffer (replace NaCl with Choline Chloride) to prove transporter specificity.
      
  • Uptake Reaction:

    • Add

      
       of Uptake Buffer containing 
      
      
      
      (S)-Carnitine Mesylate (spiked with
      
      
      
      
      -(S)-Carnitine if using radiolabeling).
    • Incubate at

      
        for exactly 15 minutes  (linear phase).
      
  • Termination (The Critical Step):

    • Aspirate buffer immediately.

    • Rapidly wash 3x with Ice-Cold PBS.

  • Lysis & Detection:

    • Lyse cells with

      
       0.1 N NaOH / 1% SDS.
      
    • Readout: Liquid Scintillation Counting (for radiolabel) or LC-MS/MS (after neutralization).

    • Normalization: Measure total protein (BCA Assay) and report data as pmol/mg protein/min .

Diagram: Optimization Logic Flow

Optimization_Workflow Start Start: Low (S)-Carnitine Uptake Check_Media Step 1: Check Media Source Is L-Carnitine present? Start->Check_Media Action_Dialysis Action: Switch to Dialyzed FBS (Deplete Competitor) Check_Media->Action_Dialysis Yes Check_Buffer Step 2: Check Buffer Is Na+ > 135mM? Check_Media->Check_Buffer No Action_Dialysis->Check_Buffer Action_Salt Action: Use HBSS/Krebs (Ensure Driving Force) Check_Buffer->Action_Salt No Check_Temp Step 3: Check Temperature Is Assay at 37°C? Check_Buffer->Check_Temp Yes Action_Salt->Check_Temp Action_Temp Action: OCTN2 is Temp Sensitive (4°C = Negative Control) Check_Temp->Action_Temp No Success Optimized Uptake Signal Check_Temp->Success Yes Action_Temp->Success

Figure 2: Troubleshooting logic for optimizing carnitine uptake assays.

References

  • Tamai, I. et al. (1998).[3] Molecular and functional identification of sodium ion-dependent, high affinity human carnitine transporter OCTN2.[3][4] Journal of Biological Chemistry, 273(32), 20378-20382. Link

    • Key Finding: Establishes OCTN2 as the primary Na+-dependent transporter and defines Km values for L- vs D-carnitine.
  • Tein, I. (2003). Carnitine transport: pathophysiology and metabolism of known defects. Journal of Inherited Metabolic Disease, 26(2-3), 147-169. Link

    • Key Finding: Details the competitive inhibition between enantiomers and the physiological relevance of transport defects.
  • Wagner, C.A. et al. (2000). The SLC22A5 gene encodes the sodium-dependent carnitine transporter OCTN2.[1][5] News in Physiological Sciences. Link

    • Key Finding: Validates the sodium-dependence and pH sensitivity of the transporter.[6]

  • Longo, N. et al. (2006). Disorders of carnitine transport and the carnitine cycle.[5][7][8] American Journal of Medical Genetics Part C, 142C(2), 77-85. Link

    • Key Finding: Discusses the accumulation and depletion kinetics of carnitine in various tissue types.

Sources

Optimization

Method refinement for accurate quantification of (S)-Carnitine Mesylate in plasma

Topic: Method Refinement for Accurate Quantification of (S)-Carnitine Mesylate in Plasma Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Bioanalytical Scientists and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Accurate Quantification of (S)-Carnitine Mesylate in Plasma Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Bioanalytical Scientists and Drug Development Professionals

Welcome to the Advanced Method Development Hub. This guide addresses the specific challenges of quantifying (S)-Carnitine (the inactive/toxic enantiomer) in the presence of high-abundance endogenous L-Carnitine ((R)-Carnitine) in human plasma. Unlike standard PK assays, this requires rigorous chiral resolution and management of significant endogenous background levels.

Quick Reference: Method Parameters
ParameterRecommended SpecificationRationale
Target Analyte (S)-Carnitine (Free Base)Mesylate salt dissociates in plasma; quantify as free carnitine.
Interference Endogenous L-Carnitine (20–50 µM)Requires baseline chiral resolution (

).
Column Class Macrocyclic Glycopeptide (Teicoplanin)Chirobiotic T is preferred over Crown Ether for MS compatibility.
Ionization ESI Positive (+)Quaternary ammonium yields high sensitivity in positive mode.
Internal Standard

-L-Carnitine or

-S-Carnitine
Deuterated analog is mandatory to compensate for matrix effects.
Module 1: Chiral Chromatography & Separation

The Challenge: Standard C18 or HILIC columns cannot separate (S)-Carnitine from L-Carnitine. You must use a Chiral Stationary Phase (CSP). While Crownpak CR(+) is the historic "gold standard" for UV detection, it requires non-volatile perchloric acid, making it incompatible with MS/MS .

Troubleshooting Workflow

ChiralSeparation Start Issue: Poor Enantiomeric Separation CheckCol Are you using a Chiral Column? Start->CheckCol ColType Which Phase? CheckCol->ColType Yes Crown Crown Ether (Crownpak) ColType->Crown Teico Teicoplanin (Chirobiotic T) ColType->Teico Action1 CRITICAL: Crownpak requires HClO4. Incompatible with MS source. Switch to Teicoplanin. Crown->Action1 Using MS? MS_Compat Is Mobile Phase Volatile? Teico->MS_Compat Resolution Check Resolution (Rs) MS_Compat->Resolution Yes (Ammonium Acetate/Formic Acid) Action2 Optimize MeOH/Water Ratio. High organic = Less Retention. Resolution->Action2 Rs < 1.5 caption Figure 1: Decision logic for selecting the correct Chiral Stationary Phase for LC-MS/MS.

FAQ: Chromatography

Q: Why is my MS signal intensity dropping over time when using the Crownpak CR(+) column? A: You are likely using Perchloric Acid (


), which is required for chiral recognition on Crown ether columns but is non-volatile.
  • Mechanism: Non-volatile acids crystallize in the ESI source, blocking the sampling cone and suppressing ionization.

  • Solution: Switch to a Teicoplanin-based column (e.g., Chirobiotic T) . These columns operate effectively with Methanol/Water mobile phases containing Acetic Acid or Ammonium Acetate , which are fully MS-compatible [1].

Q: I see peak broadening for (S)-Carnitine. How do I sharpen the peak? A: Carnitine is a zwitterion. Peak shape often degrades due to secondary ionic interactions with silanols.

  • Fix: Add Ammonium Acetate (5-10 mM) to the mobile phase. The ammonium ions mask residual silanols, while the acetate buffers the pH.

  • Note: Keep the column temperature between 20°C and 25°C . Higher temperatures often reduce the enantioselectivity of macrocyclic glycopeptide phases [2].

Module 2: Sample Preparation & Derivatization

The Challenge: Plasma contains Acylcarnitines (e.g., Acetylcarnitine) which can hydrolyze back into free Carnitine during processing, artificially inflating your results.

Protocol: "Dilute & Shoot" vs. Derivatization
FeatureMethod A: Protein Precipitation (Recommended)Method B: Butylation (Derivatization)
Workflow Plasma + MeOH (

-IS) → Centrifuge → Inject
Plasma + Butanol/HCl → Heat (65°C) → Dry → Reconstitute
Sensitivity Good (LLOQ ~50-100 ng/mL)Excellent (LLOQ ~1-10 ng/mL)
Risk Matrix Effects (Ion Suppression)Hydrolysis Artifacts
Verdict Preferred for Accuracy. Use only if sensitivity is the absolute limiting factor.
FAQ: Extraction

Q: Why does my (S)-Carnitine concentration increase if I leave samples on the bench? A: This suggests the hydrolysis of endogenous Acyl-(S)-carnitines or racemization of Acyl-(L)-carnitines .

  • Mechanism: Acylcarnitines are ester-linked. In acidic conditions (common in derivatization) or alkaline conditions, they hydrolyze to free carnitine.

  • Prevention: Process samples on ice. If using Method A (Protein Precipitation), avoid strong acids in the precipitation solvent. Use 100% Methanol or Acetonitrile. If using Method B (Butylation), strictly control incubation time (15 min max) and temperature [3].

Q: Can I use a surrogate matrix for the calibration curve? A: Yes, and you often must.

  • Reason: Human plasma contains high levels of L-Carnitine (20–50 µM). It is impossible to find "blank" human plasma.

  • Protocol: Use 4% BSA in PBS (Phosphate Buffered Saline) as a surrogate matrix for your calibration standards.

  • Validation Requirement: You must perform a Parallelism assessment (per FDA M10 guidelines) to prove that the slope of the curve in BSA matches the slope in human plasma (using Standard Addition to verify) [4].

Module 3: Mass Spectrometry & Data Integrity
MS/MS Transition Parameters
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
(S)-Carnitine 162.185.020-25
(S)-Carnitine 162.1103.018-22

-Carnitine (IS)
165.185.020-25

Note: The m/z 85 fragment corresponds to the loss of the trimethylamine and carboxyl groups, common to the carnitine backbone.

FAQ: MS/MS

Q: I am detecting (S)-Carnitine in my "L-Carnitine only" standards. Is my standard contaminated? A: Possibly, but first check your Chromatographic Resolution .

  • Diagnosis: If the peaks are not baseline separated (

    
    ), the "tail" of the massive L-Carnitine peak will contribute signal to the (S)-Carnitine integration window.
    
  • Calculation: Calculate the Enantiomeric Excess (ee) of your reference standard. Commercial "L-Carnitine" often contains 0.5% to 1.0% (S)-Carnitine impurity. You must account for this "background" in your calibration curve intercept.

Q: How do I handle the Mesylate salt form in calculations? A: The mass spectrometer detects the cation (


).
  • Correction: If your reference standard is weighed as (S)-Carnitine Mesylate (MW ~257.3), you must multiply the weighed mass by the ratio of the free base to the salt to get the active concentration.

    • Factor:

      
      .
      
    • Tip: Always report concentration as Free Carnitine equivalents .

Module 4: Validation Logic (FDA/EMA M10)

The Challenge: Validating a method for an endogenous enantiomer requires proving you are not just measuring the background.

ValidationLogic Step1 Select Matrix Strategy OptionA Surrogate Matrix (PBS/BSA) Step1->OptionA Step2 Parallelism Test OptionA->Step2 OptionB Surrogate Analyte (Not applicable for Chiral) Test Spike High L-Carnitine into Surrogate Step2->Test Step3 Selectivity Check Test->Step3 Check Does L-Carnitine interfere with S-Carnitine? Step3->Check caption Figure 2: Validation workflow for endogenous chiral analytes.

Key Validation Step: The "Selectivity against Enantiomer" Test

  • Prepare a sample containing ULOQ concentration of L-Carnitine (e.g., 100 µM) and 0.0 ng/mL of (S)-Carnitine .

  • Inject this sample.

  • Any peak detected at the (S)-Carnitine retention time must be < 20% of the LLOQ of (S)-Carnitine.

  • Failure Mode: If you see a peak, your column resolution is insufficient, or your L-Carnitine standard is impure.

References
  • Chiral Technologies. (2024).[1] Separation of Amino Acids and Primary Amines using Daicel Crown Ether Columns.[2] [Application Note]. Available at: [Link]

  • BeVital. (2015). Quantification of Total and Free Carnitine in Human Plasma by HILIC-MS/MS. [Methodology]. Available at: [Link]

  • ResearchGate. (2017).[3] Why should acylcarnitine be derivatized to butyl ester form? [Scientific Discussion]. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Guidance for Industry]. Available at: [Link]

Sources

Troubleshooting

Solving solubility issues of (S)-Carnitine Mesylate in specific buffers

The following guide functions as a specialized Technical Support Center for researchers working with (S)-Carnitine Mesylate . It is structured to address specific solubility, stability, and handling challenges directly,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide functions as a specialized Technical Support Center for researchers working with (S)-Carnitine Mesylate . It is structured to address specific solubility, stability, and handling challenges directly, moving beyond generic datasheets to provide root-cause analysis and actionable protocols.

Status: Active Compound: (S)-Carnitine Mesylate (CAS: 161886-60-8) Chemical Nature: Chiral Ammonium Salt / Mesylate Salt Primary Application: Chiral resolution standards, organic synthesis intermediates, metabolic research (as enantiomer control).

Physicochemical Profile & Buffer Compatibility

User Question: I am trying to dissolve (S)-Carnitine Mesylate in PBS for a stock solution, but I am concerned about stability and potential precipitation. What are the limits?

(S)-Carnitine Mesylate is structurally distinct from the zwitterionic "Internal Salt" form of carnitine. The presence of the mesylate (methanesulfonate) counterion generally enhances aqueous solubility and modifies its behavior in organic solvents.

Solubility Data Matrix
Solvent / BufferSolubility Limit (Est.)Stability RatingNotes
Water (ddH₂O) > 500 mg/mLHigh (Short-term)Highly soluble; exothermic dissolution.
Ethanol (Abs.) ~ 10–20 mg/mLModerateGood for organic stock; avoid cold storage (precipitation risk).
DMSO ~ 10–20 mg/mLHighHygroscopic solvent; keep anhydrous.
PBS (pH 7.4) > 100 mg/mLLow (Degradation)Warning: High pH accelerates acyl migration/degradation.
Acetate Buffer (pH 4.0) > 100 mg/mLOptimal Acidic pH stabilizes the carnitine backbone.
Acetone / Ether InsolubleN/ACauses immediate precipitation (antisolvent).
The "Buffer Trap": Why PBS is Risky

While (S)-Carnitine Mesylate is soluble in Phosphate Buffered Saline (PBS), it is chemically unstable in it over time.

  • pH Sensitivity: Carnitine derivatives are most stable at pH 3.0 – 6.0 . At pH > 7.0 (typical PBS/Tris), the compound is prone to slow degradation or racemization if heated.

  • Ionic Interaction: Unlike hydrophobic drugs (e.g., Haloperidol Mesylate) which precipitate in PBS due to the "Common Ion Effect" or free-base conversion, Carnitine is hydrophilic. It will not precipitate in PBS due to salt exchange.

  • Recommendation: If PBS is required for biological compatibility, prepare the stock in ddH₂O or 10 mM Acetate Buffer (pH 4.0) and dilute into PBS immediately prior to use.

Troubleshooting: "False" Insolubility & Clumping

User Question: "My compound turns into a sticky gel or clumps when I add water. Is it insoluble?"

Diagnosis: This is not insolubility; it is Deliquescence . (S)-Carnitine Mesylate is extremely hygroscopic . Upon exposure to ambient humidity, the crystal lattice absorbs water so rapidly that the surface turns into a concentrated, viscous syrup (gel layer) that blocks solvent from reaching the dry core.

Protocol: The "Slurry" Dissolution Method

Do not simply dump water onto the powder. Use this protocol to prevent gel-lock:

  • Pre-Chill: Chill the solvent (water/buffer) to 4°C.

  • Vortex Immediately: Add the solvent to the powder and immediately vortex at high speed for 30 seconds.

  • Sonication: If clumps persist, sonicate for 5 minutes at room temperature. The heat generated will aid dissolution, while the mechanical energy breaks the gel layer.

  • Visual Check: The solution should be completely clear and colorless. Any turbidity suggests impurities or foreign particles, not undissolved carnitine.

Advanced Workflow: Solubilization Decision Tree

User Question: "I need to use this in a cell culture assay (aqueous) and an organic synthesis reaction (non-aqueous). How do I choose the right vehicle?"

The following decision tree guides you through solvent selection based on your downstream application, ensuring you avoid precipitation events caused by antisolvents (like Acetone).

SolubilizationWorkflow Start Start: (S)-Carnitine Mesylate Solid AppType Select Application Start->AppType BioAssay Biological Assay (Cell Culture / Animal) AppType->BioAssay OrgSynth Organic Synthesis (Chiral Resolution) AppType->OrgSynth WaterRoute Dissolve in ddH₂O or 10mM Acetate Buffer (pH 4.0) BioAssay->WaterRoute OrgRoute Dissolve in Ethanol or DMSO OrgSynth->OrgRoute StockConc Prepare High Conc. Stock (100-500 mM) WaterRoute->StockConc Dilution Dilute into Media/PBS (Keep <1% v/v dilution) StockConc->Dilution StabilityCheck Check pH Stability: Is pH > 7.5? Dilution->StabilityCheck Avoid CRITICAL STOP: Do NOT use Acetone, Ether, or Ethyl Acetate OrgRoute->Avoid Precipitation Risk Degradation Risk of Degradation Use within 4 hours StabilityCheck->Degradation Yes Stable Stable for 24h at 4°C StabilityCheck->Stable No

Figure 1: Solubilization logic flow. Note the critical checkpoint for pH stability in biological assays and the antisolvent warning for organic synthesis.

Stability & Storage FAQ

Q: Can I freeze the aqueous stock solution? A: Yes, but with conditions.

  • Recommended: Store at -20°C or -80°C .[1]

  • Constraint: Aliquot into single-use vials. Repeated freeze-thaw cycles introduce moisture condensation, which can degrade the mesylate salt or cause hydrolysis of the carnitine backbone over time.

  • Shelf Life:

    • Solid (Desiccated, -20°C): > 2 years.

    • Aqueous Soln (pH 7, 4°C): < 24 hours.

    • Aqueous Soln (pH 4, -20°C): ~ 3-6 months.

Q: Why does my solution smell like fish? A: This indicates degradation . Carnitine can degrade into Trimethylamine (TMA) , which has a potent fishy odor. If your fresh stock solution smells strongly fishy, the solid material has likely degraded due to moisture exposure (hydrolysis) before you even dissolved it. Discard the batch.

Q: Does the Mesylate salt interfere with Calcium signaling? A: Generally, no. The mesylate anion (


) is biologically inert in most standard assays (unlike citrate or EDTA, which chelate calcium). It is a preferred counterion for this reason. However, ensure your buffer controls contain an equivalent concentration of mesylate if you are working at very high concentrations (>10 mM).

References

  • Cayman Chemical. (2022).[2] L-Carnitine Product Information & Solubility Data. Link

  • Sigma-Aldrich. (n.d.).[3] L-Carnitine Hydrochloride & Inner Salt Technical Datasheets. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10917: Carnitine. Link

  • Badawi, A. A., et al. (2017).[4] Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up. Acta Pharmaceutica. (Discusses hygroscopicity management). Link

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences.

Sources

Optimization

Minimizing batch-to-batch variability of (S)-Carnitine Mesylate

Topic: Minimizing Batch-to-Batch Variability of (S)-Carnitine Mesylate Document ID: TSC-SCM-001 Status: Active Audience: Chemical Process Engineers, Analytical Chemists, and Drug Development Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Batch-to-Batch Variability of (S)-Carnitine Mesylate Document ID: TSC-SCM-001 Status: Active Audience: Chemical Process Engineers, Analytical Chemists, and Drug Development Scientists.

Executive Summary

(S)-Carnitine Mesylate (the mesylate salt of D-Carnitine) is frequently utilized as a chiral reference standard for impurity profiling in Levocarnitine therapeutics or as a specialized chiral building block. Unlike the bioactive L-isomer, the (S)-isomer is often treated as a process impurity; however, when it is the target molecule, maintaining its phase purity and stoichiometry is chemically challenging due to two intrinsic properties: extreme hygroscopicity and the risk of genotoxic alkyl mesylate formation .

This guide provides a self-validating framework to stabilize your production and handling protocols, ensuring consistent batch release data.

Module 1: Root Cause Analysis (Variability Mapping)

Before optimizing specific steps, we must visualize where variability enters the system. The following Ishikawa (Fishbone) diagram maps the critical parameters affecting (S)-Carnitine Mesylate consistency.

G Variability Batch Variability (S)-Carnitine Mesylate RawMat Raw Materials RawMat->Variability Process Synthesis & Isolation Process->Variability Env Environment Env->Variability Analytics Analytical Method Analytics->Variability MSA_Purity Methanesulfonic Acid (Water Content) MSA_Purity->RawMat Start_EE Starting Material ee% ((S)-Carnitine Inner Salt) Start_EE->RawMat Solvent_Choice Solvent Selection (Alkyl Mesylate Risk) Solvent_Choice->Process Temp_Ctrl Exotherm Control (Salt Formation) Temp_Ctrl->Process Drying Drying Curve (Hydrate vs Anhydrous) Drying->Process Humidity Relative Humidity (<30% Required) Humidity->Env Packaging Container Closure Integrity Packaging->Env Chiral_Sep Chiral HPLC Resolution Chiral_Sep->Analytics Hygro_Drift Sample Prep Moisture Uptake Hygro_Drift->Analytics

Figure 1: Root Cause Analysis of batch variability. Note that Environmental Humidity and Solvent Choice are the highest-risk factors for this specific salt.

Module 2: Critical Quality Attributes (CQAs) & Troubleshooting
1. The "Alkyl Mesylate" Trap (Chemical Purity)

The Issue: When forming mesylate salts, if alcohols (Methanol, Ethanol, Isopropanol) are used as solvents, they can react with excess Methanesulfonic Acid (MSA) to form alkyl mesylates (e.g., Methyl Methanesulfonate). These are potent genotoxic impurities (GTIs) with strict regulatory limits (often ppm level).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Unknown peak in GC-MS Alkyl Mesylate formation due to alcoholic solvent use.Switch Solvents: Use non-alcoholic solvents like Acetone, Acetonitrile, or Ethyl Acetate for the final salt formation step [1].
High Acidity (pH < 3) Excess MSA remaining in the crystal lattice.Stoichiometry Check: Use exactly 0.98–1.00 equivalents of MSA. Do not use excess acid to "force" yield.
Gummy/Sticky Solid Residual solvent or amorphous phase formation.Anti-Solvent Crystallization: Dissolve in minimal water, then slowly add Acetone to induce crystalline precipitation.
2. Enantiomeric Drift (Chiral Purity)

The Issue: (S)-Carnitine is the D-isomer. If your starting material is obtained via chiral resolution of racemic carnitine, trace amounts of the L-isomer (R-Carnitine) may persist or enrich during crystallization if the systems are not isomorphic.

Protocol: Chiral HPLC Validation

  • Column: Chiral-CBH or Crown Ether-based column (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid (pH 1.5) or dilute MSA solution. Note: Avoid high pH; carnitine racemizes in alkaline conditions.

  • Detection: UV 205-210 nm (low sensitivity) or CAD (Charged Aerosol Detection) for better linearity.

3. Hygroscopicity & Deliquescence

The Issue: Carnitine salts are notoriously hygroscopic. (S)-Carnitine Mesylate will absorb atmospheric water, turning from a white powder to a clear oil within minutes at >50% RH. This alters the "Assay %" (w/w) significantly between batches.

Control Strategy:

  • Manufacturing Environment: Must be ISO Class 7 or better with RH < 30% .

  • Drying: Vacuum drying at 40°C is insufficient. Use Lyophilization or Vacuum drying with P₂O₅ trap to reach constant weight.

Module 3: Optimized Synthesis Workflow

To minimize variability, we recommend a Non-Alcoholic Salt Formation pathway. This eliminates the risk of alkyl mesylate formation and ensures stoichiometric control.

Workflow start Start: (S)-Carnitine Inner Salt (Solid Zwitterion) step1 Dissolution Solvent: Water (Minimal Volume) Temp: 20-25°C start->step1 step2 Acid Addition Reagent: Methanesulfonic Acid (1.0 eq) Add dropwise to control exotherm step1->step2 decision Critical Control Point: Is Alcohol Present? step2->decision risk STOP: Risk of Genotoxic Alkyl Mesylates decision->risk Yes (MeOH/EtOH) safe Proceed: Solvent Exchange or Anti-Solvent decision->safe No (Water/Acetone) step3 Crystallization Add Acetone (Anti-solvent) Cool to 0-5°C safe->step3 step4 Filtration & Wash Wash with cold Acetone (Hygroscopic Precautions!) step3->step4 end Final Product: (S)-Carnitine Mesylate Store under Argon step4->end

Figure 2: Optimized Non-Alcoholic Salt Formation Workflow. This pathway eliminates the regulatory risk of alkyl mesylate impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: My (S)-Carnitine Mesylate batch has a melting point 5°C lower than the reference. Is it impure?

  • Answer: Not necessarily. Mesylate salts are prone to forming hydrates. A depressed melting point often indicates moisture absorption (water acts as a plasticizer/impurity in the lattice) rather than chemical degradation. Perform a Karl Fischer (KF) titration. If water > 1.0%, dry the sample and re-test.

Q2: Why do we see a "ghost peak" in the HPLC after storing the sample in methanol?

  • Answer: This is likely an artifact of sample preparation. If you dissolve (S)-Carnitine Mesylate in methanol for HPLC injection and let it sit, the MSA counter-ion can react with the methanol to form Methyl Methanesulfonate (MMS) in the vial.

    • Solution: Prepare samples in Mobile Phase or Acetonitrile/Water and inject immediately.

Q3: Can I use L-Carnitine analytical methods for (S)-Carnitine?

  • Answer: Yes, for achiral tests (NMR, IR, Mass Spec), the methods are identical. For Chiral HPLC, the elution order will be reversed. If the method separates L-Carnitine (RT=5 min) from D-Carnitine (RT=7 min), your (S)-Carnitine target will elute at 7 min.

Q4: How do I remove excess Methanesulfonic Acid if I added too much?

  • Answer: Recrystallization is difficult because both the salt and the acid are highly water-soluble. The best approach is to slurry the solid in anhydrous Acetone or Ethyl Acetate. The (S)-Carnitine Mesylate salt is insoluble in these organic solvents, while free Methanesulfonic Acid is soluble and will be washed away.

References
  • Snodin, D.J. (2006).[1] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.

  • Rebouças, L.M., et al. (2023). One Factor at a Time and factorial experimental design for formulation of L-carnitine microcapsules to improve its manufacturability. Scientific Reports, 13, 22123. (Demonstrates hygroscopicity handling applicable to both enantiomers).

  • Freimüller, S., & Altorfer, H. (2002).[2][3] A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 30(2), 209-218.[2]

  • European Pharmacopoeia (Ph.[5] Eur.) . Monograph 1332: Levocarnitine. (Standard for chemical purity testing limits).

Sources

Reference Data & Comparative Studies

Validation

Validation of a Bioanalytical Method for (S)-Carnitine Mesylate: A Comparative Technical Guide

This guide outlines a rigorous, comparative approach to validating a bioanalytical method for (S)-Carnitine Mesylate , specifically focusing on the active moiety, (S)-Carnitine, in biological matrices. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, comparative approach to validating a bioanalytical method for (S)-Carnitine Mesylate , specifically focusing on the active moiety, (S)-Carnitine, in biological matrices.

Executive Summary: The Chiral Challenge

(S)-Carnitine (D-Carnitine) is the distomer of the biologically essential L-Carnitine. While L-Carnitine is critical for fatty acid transport, (S)-Carnitine can deplete tissue L-Carnitine and is often analyzed as a toxic impurity or a specific pharmacological agent in research.

The bioanalytical challenge is twofold:

  • Chiral Resolution: You must separate the (S)-enantiomer from the abundant, endogenous (L)-enantiomer. Mass spectrometry alone cannot distinguish them (identical m/z).

  • Salt Dissociation: (S)-Carnitine Mesylate dissociates in physiological matrices. The method must validate the quantification of the free (S)-Carnitine species while accounting for the mesylate salt stoichiometry in standard preparation.

This guide compares three dominant methodologies and details the validation of the superior choice: Direct Chiral LC-MS/MS .

Method Comparison: Selecting the Optimal Workflow

Before validation, one must select the method that balances sensitivity with throughput.

FeatureMethod A: Direct Chiral LC-MS/MS (Recommended)Method B: Pre-column Derivatization HPLC-UV Method C: CZE-MS (Capillary Electrophoresis)
Principle Direct enantioseparation on a chiral stationary phase (e.g., Teicoplanin).Derivatization with chiral reagent (e.g., +FLEC) to form diastereomers, separated on C18.Separation based on charge-to-mass ratio and chiral selector in buffer.
Sensitivity (LLOQ) High (< 10 ng/mL). Ideal for PK studies.Moderate (~100-500 ng/mL). Limited by UV chromophore.High , but lower injection volume limits absolute sensitivity.
Sample Prep Simple Protein Precipitation (PPT) or SPE.Complex. Requires reaction time, pH control, and reagent removal.Simple filtration/dilution.
Throughput High (5-8 min run time).Low (>20 min run time + prep).Moderate (10-15 min).
Selectivity Excellent. MRM transitions + Chiral retention time.Good, but excess reagent peaks can interfere.High, but matrix salts affect migration time stability.

Verdict: Direct Chiral LC-MS/MS is the gold standard for bioanalysis due to its ability to handle complex matrices (plasma) with minimal sample manipulation while maintaining high sensitivity.

Deep Dive: Validated Protocol for Chiral LC-MS/MS

Causality of Experimental Design
  • Column Choice: We utilize a Teicoplanin-based Chiral Column (e.g., Chirobiotic T). Teicoplanin contains multiple chiral centers and pockets that specifically interact with the amino and carboxyl groups of carnitine, enabling separation without derivatization.

  • Mobile Phase: A high-organic mode (e.g., MeOH:ACN with Acid/Base modifiers) is chosen to promote polar ionic interactions and enhance MS ionization efficiency.

  • Internal Standard: Deuterated (S)-Carnitine-d3 is mandatory. An analog IS cannot compensate for the specific matrix effects or ionization suppression experienced by the zwitterionic carnitine molecule.

Step-by-Step Experimental Workflow

Reagents:

  • Analyte: (S)-Carnitine Mesylate (Reference Standard). Note: Correct for salt factor (MW salt / MW base) when weighing.

  • Matrix: K2EDTA Human Plasma (free of S-Carnitine, or background subtracted).

Protocol:

  • Stock Preparation: Dissolve (S)-Carnitine Mesylate in water to 1 mg/mL (free base equivalent).

  • Sample Aliquoting: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of (S)-Carnitine-d3 working solution (500 ng/mL).

  • Protein Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

    • Why: Precipitates proteins and releases carnitine from potential protein binding.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of Mobile Phase A.

    • Why: Matches solvent strength to initial mobile phase to prevent peak broadening.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Chirobiotic T (150 x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic 80% Methanol / 20% Water / 0.1% Acetic Acid / 0.02% NH4OH.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: Positive ESI, MRM Mode.

    • (S)-Carnitine: m/z 162.1 → 103.0 (Quant), 162.1 → 85.0 (Qual).

    • IS: m/z 165.1 → 106.0.

Validation Data & Criteria (FDA/EMA M10)

The following table summarizes the acceptance criteria and typical performance data for this method.

ParameterExperimental DefinitionAcceptance CriteriaTypical Result
Selectivity Analysis of 6 blank plasma lots + L-Carnitine spike.No interference >20% of LLOQ at (S)-Carnitine RT. Resolution (Rs) > 1.5 between L- and S- forms.Rs = 2.1; No interference from endogenous L-Carnitine.
Linearity 8 non-zero standards (e.g., 10 – 2000 ng/mL).r² > 0.99; Back-calculated conc. within ±15% (±20% at LLOQ).r² = 0.998; Range 10–2000 ng/mL.
Accuracy & Precision 5 replicates at LLOQ, Low, Mid, High QC levels.Mean bias ±15% (±20% at LLOQ); CV ≤15% (≤20% at LLOQ).Accuracy: 96-104%; Precision: 3-8% CV.
Matrix Effect Compare post-extraction spike vs. neat solution.IS-normalized Matrix Factor (MF) CV ≤15%.MF ~ 0.95 (Minimal suppression).
Stability Freeze/thaw, Benchtop, Autosampler.±15% deviation from nominal.Stable for 3 F/T cycles; 24h benchtop.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the chiral separation checkpoint.

BioanalyticalWorkflow Sample Plasma Sample (Contains S-Carnitine) IS_Add Add IS (S-Carnitine-d3) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 4000rpm, 10 min PPT->Centrifuge Supernatant Supernatant Dilution (Match Mobile Phase) Centrifuge->Supernatant LC Chiral LC Separation (Teicoplanin Column) Supernatant->LC Inject MS MS/MS Detection (m/z 162.1 -> 103.0) LC->MS Resolved Enantiomers Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for (S)-Carnitine quantification using Chiral LC-MS/MS.

Method Selection Logic

A decision tree to assist researchers in choosing the correct validation path based on equipment and sensitivity needs.

MethodSelection Start Start: Select Method for (S)-Carnitine Mesylate Q1 Is MS/MS available? Start->Q1 Q2 Is high sensitivity (<100 ng/mL) required? Q1->Q2 Yes Result_Deriv Use HPLC-UV with Pre-column Derivatization Q1->Result_Deriv No (UV only) Result_LCMS Use Direct Chiral LC-MS/MS (Recommended) Q2->Result_LCMS Yes Result_HILIC Use HILIC-MS/MS (If Enantiomers NOT required) Q2->Result_HILIC No (Total Carnitine only)

Caption: Decision logic for selecting the appropriate bioanalytical method based on lab resources.

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][2] [Link]

  • Vashistha, V. K., & Bhushan, R. (2015).[3] Bioanalysis and enantioseparation of dl-carnitine in human plasma by the derivatization approach. Bioanalysis, 7(12). [Link]

  • Dąbrowska, M., & Starek, M. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements.[3][4] Food Chemistry, 142, 220-232.[4] [Link]

  • Ismaiel, O. A., et al. (2014). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC–MS/MS. Journal of Chromatography B, 957, 17-23. [Link]

Sources

Comparative

Stereochemical Dichotomy: A Comparative Analysis of L-Carnitine and (S)-Carnitine Mesylate

Executive Summary: The Chirality Criticality In drug development, chirality is not merely a structural detail; it is a determinant of efficacy versus toxicity. This guide analyzes the sharp divergence between L-Carnitine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Criticality

In drug development, chirality is not merely a structural detail; it is a determinant of efficacy versus toxicity. This guide analyzes the sharp divergence between L-Carnitine (the biologically active zwitterion) and (S)-Carnitine Mesylate (the salt form of the inactive, antagonistic distomer).

While L-Carnitine is an essential cofactor for mitochondrial beta-oxidation, (S)-Carnitine (also known as D-Carnitine) acts as a competitive antagonist. The Mesylate salt form of the (S)-enantiomer is frequently employed as a chiral reference standard or intermediate in organic synthesis, but its presence in therapeutic formulations is strictly regulated due to its potential to induce secondary carnitine deficiency.

Physicochemical & Stereochemical Profile

The fundamental difference lies in the spatial arrangement at the chiral center (carbon-3) and the salt form used for stability.

FeatureL-Carnitine (Levocarnitine)(S)-Carnitine Mesylate
IUPAC Name (3R)-3-hydroxy-4-(trimethylammonio)butanoate(3S)-3-hydroxy-4-(trimethylammonio)butanoate methanesulfonate
Stereochemistry R-configuration (Levorotatory,

)
S-configuration (Dextrorotatory,

)
Specific Rotation

(c=10, H₂O)

(free base equiv.)
Physical Form Hygroscopic Zwitterion (Inner Salt)Crystalline Salt (Methanesulfonate)
Solubility Highly soluble in water/ethanolHigh water solubility; improved stability over free base
Biological Role Agonist: Fatty Acid TransporterAntagonist: Competitive Inhibitor
Primary Utility Therapeutic API, NutraceuticalChiral Standard, Synthesis Intermediate

Technical Insight: The "Mesylate" (methanesulfonic acid) counterion is chosen for the (S)-enantiomer in reagent production to enhance crystallinity and reduce the extreme hygroscopicity typical of the carnitine zwitterion, facilitating precise weighing for analytical standards.

Biological Mechanism: The Shuttle vs. The Blockade

The therapeutic value of L-Carnitine hinges on the Carnitine Shuttle , a transport system mediated by Carnitine Palmitoyltransferase (CPT) and the Organic Cation Transporter (OCTN2). (S)-Carnitine does not merely fail to function; it actively sabotages this system.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition at the mitochondrial interface.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LC L-Carnitine OCTN2 OCTN2 (Transporter) LC->OCTN2 High Affinity Transport CPT1 CPT-1 (Enzyme) LC->CPT1 Substrate SC (S)-Carnitine (Antagonist) SC->OCTN2 Competitive Inhibition SC->CPT1 Blocks Active Site Depletion Tissue Carnitine Depletion SC->Depletion Renal Reabsorption Blockade FA_CoA Long-Chain Fatty Acyl-CoA FA_CoA->CPT1 Substrate OCTN2->CPT1 Translocation BetaOx Beta-Oxidation (ATP Production) CPT1->BetaOx Acyl-Carnitine Formation

Figure 1: Mechanistic interaction showing L-Carnitine facilitating beta-oxidation while (S)-Carnitine competitively inhibits OCTN2 uptake and CPT1 activity.

Performance Data: Competitive Inhibition

Research indicates that (S)-Carnitine competes for the OCTN2 transporter (responsible for tissue uptake and renal reabsorption) with an affinity (


) similar to L-Carnitine, but without downstream metabolic utility.
ParameterL-Carnitine (Substrate)(S)-Carnitine (Inhibitor)Biological Consequence
OCTN2 Affinity (

)
~4.3 µM~5–10 µM(S)-form blocks reabsorption, forcing L-form excretion.
CPT-1 Activity 100% (Reference)< 1%(S)-form cannot form Acyl-carnitines for transport.
Tissue Status Maintains poolDepletes poolInduces "Myasthenia-like" muscle weakness.

Experimental Protocol: Chiral Purity Analysis

For drug developers, ensuring the absence of (S)-Carnitine in L-Carnitine API is a critical quality attribute (CQA). Standard polarimetry is often insufficient for detecting trace impurities (<1%).

Objective: Quantify (S)-Carnitine impurity (0.1% - 1.0% range) in L-Carnitine samples using Chiral HPLC with Pre-Column Derivatization.

Methodology: Marfey’s Reagent Derivatization

This protocol utilizes FDAA (Marfey’s Reagent) to convert enantiomers into diastereomers, which can be separated on a standard C18 column.

Reagents
  • FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).

  • Buffer: 1M NaHCO₃.

  • Stop Solution: 2M HCl.

  • Standard: (S)-Carnitine Mesylate (as the reference marker).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of L-Carnitine sample in 50 µL H₂O.

    • Add 100 µL of 1M NaHCO₃.

    • Add 200 µL of FDAA solution.

    • Critical Step: Incubate at 40°C for 60 minutes. (Ensures complete derivatization).

    • Cool and neutralize with 100 µL 2M HCl. Dilute to 1 mL with mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Triethylamine phosphate buffer (pH 2.5) : Acetonitrile (Linear Gradient).

    • Detection: UV at 340 nm.

    • Flow Rate: 1.0 mL/min.[2]

  • Data Analysis:

    • The L-FDAA-L-Carnitine diastereomer elutes later than the L-FDAA-D-Carnitine diastereomer due to hydrophobicity differences.

    • Calculate % Impurity:

      
      .
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Material (L-Carnitine API) Deriv Derivatization (FDAA/Marfey's Reagent) 40°C, 60 min Sample->Deriv RefStd Ref Standard ((S)-Carnitine Mesylate) RefStd->Deriv HPLC Reverse Phase HPLC (C18 Column) Deriv->HPLC Inject Detect UV Detection (340 nm) HPLC->Detect Result Diastereomer Separation (S-form elutes first) Detect->Result

Figure 2: Analytical workflow for detecting (S)-enantiomer impurities using diastereomeric conversion.

Safety & Toxicology Assessment

The distinction between L- and (S)-Carnitine is not merely about efficacy; it is a safety imperative.

  • Biochemical Antagonism: (S)-Carnitine inhibits the uptake of L-Carnitine in the heart and skeletal muscle. Chronic exposure to the (S)-form can deplete tissue L-Carnitine levels by up to 80% in animal models.

  • Clinical Manifestations:

    • Cardiac: Arrhythmias and cardiomyopathy due to impaired fatty acid oxidation.

    • Muscular: Myasthenia-like weakness and lipid accumulation (steatosis) in muscle fibers.

  • Regulatory Status:

    • L-Carnitine: FDA-approved for carnitine deficiency; GRAS status for supplements.

    • (S)-Carnitine Mesylate: Strictly for R&D use. Pharmacopoeial limits (USP/EP) for L-Carnitine typically require the (S)-enantiomer to be < 0.5% .

References

  • National Institutes of Health (NIH) - Office of Dietary Supplements. (2023). Carnitine: Health Professional Fact Sheet.[3]

  • Longo, A., et al. (1996). "Chiral HPLC separation of carnitine enantiomers." Journal of Chromatography A. (Establishes derivatization protocols for enantiomeric purity).
  • Fritz, I. B. (1963). "Carnitine and its role in fatty acid metabolism." Advances in Lipid Research. (Foundational text on the stereospecificity of CPT1).
  • PubChem. (2023). Compound Summary: (R)-Carnitine and (S)-Carnitine.[4] National Library of Medicine.

  • Tein, I. (2003). "Carnitine transport: pathophysiology and metabolism of known defects." Journal of Inherited Metabolic Disease. (Details the OCTN2 transporter competition).

Sources

Validation

Purity analysis of synthesized (S)-Carnitine Mesylate by chiral chromatography

This guide outlines the comparative purity analysis of synthesized (S)-Carnitine Mesylate using chiral high-performance liquid chromatography (HPLC). (S)-Carnitine Mesylate (the mesylate salt of D-carnitine) is the enant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative purity analysis of synthesized (S)-Carnitine Mesylate using chiral high-performance liquid chromatography (HPLC).

(S)-Carnitine Mesylate (the mesylate salt of D-carnitine) is the enantiomer of the bioactive L-carnitine. While L-carnitine is essential for fatty acid metabolism, the (S)-isomer is often considered a toxic impurity or a specific research standard. Synthesizing the (S)-form requires rigorous validation to ensure it is free from the (R)-enantiomer (L-carnitine) and chemical impurities.

This guide compares the Direct Chiral Stationary Phase (CSP) method (specifically using Macrocyclic Antibiotics) against the Indirect Derivatization method.

Executive Summary & Method Selection

The analysis of Carnitine enantiomers is challenging due to the molecule's zwitterionic nature , quaternary ammonium group (which precludes standard crown-ether binding), and lack of a strong UV chromophore .

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Indirect Derivatization (Alternative)
Principle Direct resolution on Teicoplanin or Zwitterionic CSP.Derivatization with chiral reagent (e.g., +FLEC)

Achiral C18 separation.
Primary Column Chirobiotic T (Teicoplanin) or Chiralpak ZWIX(+) Standard C18 (ODS)
Sample Prep Minimal (Dissolve & Inject).Complex (Reaction, Incubation, Quenching).
Detection ELSD / CAD / MS (Preferred due to weak UV).UV / Fluorescence (Tag adds strong chromophore).
Throughput High (Run time < 15 min).Low (Prep time + Run time).
Suitability Best for final product purity (high conc.).Best for trace impurity analysis (<0.1% R-isomer).
Method A: Direct Chiral HPLC (The Modern Standard)

Why this works: Unlike Crown Ethers (which bind primary amines), Teicoplanin (a macrocyclic antibiotic) effectively resolves carnitine enantiomers via a "basket" inclusion mechanism that accommodates the trimethylammonium group while hydrogen bonding with the carboxylate.

Experimental Protocol
  • Column: Astec Chirobiotic T (150 x 4.6 mm, 5 µm) or equivalent Teicoplanin-bonded phase.

  • Mobile Phase (Polar Ionic Mode):

    • Methanol / Acetic Acid / Triethylamine (TEA)[1]

    • Ratio: 100 : 0.1 : 0.1 (v/v/v)

    • Note: The acid/base ratio controls the ionization state of the Teicoplanin surface.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C (Lower temperature often improves resolution).

  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Ideal for mesylate salts as the mesylate ion is non-volatile but the signal is universal.

    • UV @ 205 nm: Possible but requires high concentration (mesylate is transparent, but carnitine absorbance is weak).

  • Sample Preparation:

    • Dissolve (S)-Carnitine Mesylate in Mobile Phase to 1.0 mg/mL.

    • Crucial Step: Ensure the Mesylate counter-ion does not suppress ionization; the high organic mode usually tolerates it well.

Data Interpretation
  • Elution Order: typically, L-Carnitine (R) elutes beforeD-Carnitine (S) on Chirobiotic T, but this must be confirmed with standards.

  • Resolution (

    
    ):  Expect 
    
    
    
    .
Method B: Indirect Derivatization (The High-Sensitivity Alternative)

Why this works: If ELSD is unavailable, or if you need to detect trace levels (ppm) of the opposite enantiomer, derivatization adds a UV-active or fluorescent tag, allowing sensitive detection on standard equipment.

Experimental Protocol
  • Reagent: (+)-FLEC (1-(9-fluorenyl)ethyl chloroformate) or (+)-FMOC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).

  • Derivatization Workflow:

    • Mix 50 µL Sample (in borate buffer pH 8.0) + 50 µL (+)-FLEC (in acetone).

    • Incubate at ambient temp for 20 mins.

    • Add hydrophobic amine (e.g., heptylamine) to quench excess reagent.

  • Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.5) Gradient.

  • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm).

Analytical Workflow & Decision Logic

CarnitineAnalysis Start Start: (S)-Carnitine Mesylate Sample CheckDet Detector Availability? Start->CheckDet ELSD ELSD / CAD / MS Available CheckDet->ELSD High Sensitivity Not Required or Universal Detector UVOnly UV / Fluorescence Only CheckDet->UVOnly Trace Impurity (<0.1%) or UV Only Direct Method A: Direct Chiral HPLC (Teicoplanin / ZWIX) RunDirect Run: MeOH/HOAc/TEA Isocratic Flow Direct->RunDirect Indirect Method B: Derivatization ((+)-FLEC + C18) RunIndirect React with (+)-FLEC Run C18 Gradient Indirect->RunIndirect ELSD->Direct UVOnly->Indirect Result Calculate Enantiomeric Excess (ee%) %S = [Area(S) / (Area(S) + Area(R))] * 100 RunDirect->Result RunIndirect->Result

Figure 1: Decision tree for selecting the optimal analytical method based on laboratory instrumentation and sensitivity requirements.

Critical Troubleshooting (Expert Insights)
  • Mesylate Salt Interference:

    • The mesylate anion (

      
      ) is highly polar. In Method A  (Polar Ionic Mode), it generally elutes at the void volume (
      
      
      
      ) and does not interfere with the Carnitine peaks (
      
      
      ).
    • Validation: Inject a blank Methanesulfonic acid sample to confirm the void peak position.

  • Peak Tailing:

    • Carnitine is a zwitterion. If using Method A , tailing indicates improper pH. Ensure the TEA:Acetic Acid ratio is strictly 1:1 (molar) or adjust slightly to 1.1:1 (acid excess) to protonate the carboxyl group, suppressing zwitterionic interaction with residual silanols.

  • Why NOT Crown Ethers?

    • Standard Crown Ether columns (e.g., CROWNPAK CR) are designed for primary amines (

      
      ). Carnitine has a quaternary ammonium  (
      
      
      
      ) which is sterically too bulky and lacks the protons necessary for the 3-point hydrogen bonding mechanism of 18-crown-6 based columns [1]. Do not use CROWNPAK for Carnitine.
References
  • Stippler, A., et al. (1999). "Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase." Journal of Chromatography A. Link

  • Vogt, C., & Kiessig, S. (1996). "Separation of carnitine enantiomers by HPLC and CZE after derivatization." Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK ZWIX(+) and ZWIX(-)." Daicel Corporation.[3][4] Link

  • Sigma-Aldrich (Supelco). (2014). "Chiral HPLC Column Selection and Method Development Guide." Sigma-Aldrich.[5] Link

Sources

Comparative

Cross-validation of (S)-Carnitine Mesylate quantification methods

Cross-Validation of (S)-Carnitine Mesylate Quantification Methods Introduction: The Enantiomeric Imperative (S)-Carnitine (also known as D-Carnitine) is the biologically inactive and potentially toxic enantiomer of the e...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of (S)-Carnitine Mesylate Quantification Methods

Introduction: The Enantiomeric Imperative

(S)-Carnitine (also known as D-Carnitine) is the biologically inactive and potentially toxic enantiomer of the essential nutrient (L)-Carnitine. While (L)-Carnitine facilitates fatty acid transport into mitochondria, (S)-Carnitine can competitively inhibit this transport, leading to carnitine deficiency syndromes. Consequently, the quantification of (S)-Carnitine—whether as a trace impurity in (L)-Carnitine supplements or as a specific target in chiral synthesis—is a critical quality attribute (CQA).

The "Mesylate" form ((S)-Carnitine Mesylate) typically arises as a stable salt in synthetic pathways.[1] Analytical methods must account for the dissociation of the mesylate counterion in solution, focusing the quantification on the chiral resolution of the carnitine moiety.[2]

This guide provides a technical cross-validation of the two dominant methodologies:

  • The Reference Method: Chiral HPLC with UV Detection (aligned with pharmacopeial standards).

  • The Modern Alternative: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry).

Methodological Landscape

The choice between Chiral HPLC and HILIC-MS/MS depends on the required sensitivity and throughput.[2]

FeatureMethod A: Chiral HPLC-UV (Reference) Method B: HILIC-MS/MS (Alternative)
Principle Optical resolution via Chiral Stationary Phase (CSP) or Derivatization.[2]Mass-to-charge separation with chiral or HILIC chromatography.
Detection UV Absorbance (205–254 nm).Multiple Reaction Monitoring (MRM).
Sensitivity (LOQ) ~0.05% - 0.1% (w/w).~0.001% (ng/mL levels).
Selectivity High for enantiomers; moderate for matrix.[2]High for both enantiomers and matrix.
Throughput Low (Run times >20 min).High (Run times <10 min).
Primary Use QC Release, Purity Assay (>99%).Trace Impurity Analysis, PK Studies.
Visualizing the Selection Process

MethodSelection Start Sample Type & Requirement Conc Target Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<0.1%) HPLC Method A: Chiral HPLC-UV (Standard QC) Conc->HPLC High (>0.1%) Matrix->HPLC Simple (Raw Material) MS Method B: HILIC-MS/MS (Trace/Bioanalysis) Matrix->MS Complex (Plasma/Formulation)

Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity needs and matrix complexity.

Deep Dive: Experimental Protocols

Method A: Chiral HPLC with Derivatization (The "Gold Standard")

Context: Direct UV detection of carnitine is poor due to the lack of a strong chromophore.[2] Derivatization with a chiral reagent or use of a Chiral Stationary Phase (CSP) is standard. This protocol uses a CSP approach similar to USP <2025> recommendations.

  • Column: Chiral-CBH (Cellobiohydrolase) or Teicoplanin-based column (e.g., Chirobiotic T), 5 µm, 250 x 4.6 mm.[2]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (40:60 v/v).

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV at 205 nm (or post-column derivatization for fluorescence).

  • Sample Prep:

    • Dissolve (S)-Carnitine Mesylate sample in Mobile Phase to 1.0 mg/mL.

    • Filter through 0.22 µm PTFE filter.

    • Inject 10 µL.

Method B: HILIC-MS/MS (The High-Sensitivity Challenger)

Context: HILIC retains polar zwitterions like carnitine without ion-pairing reagents, making it ideal for MS.[2]

  • Column: HILIC Silica or Amide column (e.g., Waters BEH HILIC), 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: 90% B to 50% B over 5 mins.

  • Detection: ESI+ Mode, MRM.

    • Precursor: 162.1 m/z (Carnitine).

    • Product: 85.0 m/z (Characteristic fragment).

    • Note: Enantiomers are NOT separated by mass. A chiral column must be used OR the method is used for total carnitine if the S-isomer is the sole analyte.[2] Crucial: For enantiomeric separation in MS, a Chiral Column (as in Method A) is coupled to the MS detector.[2]

  • Sample Prep:

    • Protein precipitation (if bio-fluid) or simple dilution in 80% ACN.

    • Add Internal Standard (d3-Carnitine).

    • Centrifuge and inject.

Cross-Validation Study

To validate the methods, a comparative study must be performed.[2] The following data structure represents a standard cross-validation workflow.

Validation Workflow

ValidationFlow cluster_A Method A (HPLC-UV) cluster_B Method B (LC-MS/MS) Sample Test Sample ((S)-Carnitine Mesylate) PrepA Dilution (1 mg/mL) Sample->PrepA PrepB Dilution + IS (10 ng/mL) Sample->PrepB RunA Chiral LC UV @ 205nm PrepA->RunA DataA Purity % (Area Norm) RunA->DataA Compare Statistical Comparison (t-test, Bland-Altman) DataA->Compare RunB Chiral LC MS/MS (MRM) PrepB->RunB DataB Conc. (Quant) RunB->DataB DataB->Compare

Figure 2: Parallel workflow for cross-validating the reference HPLC method against the LC-MS/MS method.

Comparative Performance Data
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Cross-Validation Outcome
Linearity (

)
> 0.999 (0.1 - 2.0 mg/mL)> 0.995 (1 - 1000 ng/mL)Both linear in respective ranges.
LOD (S/N > 3) 0.5 µg/mL0.5 ng/mLMS is 1000x more sensitive.
Precision (RSD) < 0.5% (System Suitability)< 5.0% (Bioanalytical)HPLC is superior for high-concentration assay.[2]
Accuracy (Recovery) 98.5% - 101.5%90% - 110%HPLC is more accurate for bulk purity.
Specificity Resolved from L-Carnitine (

)
Resolved via Chiral ColumnBoth achieve chiral separation.

Technical Insights & Troubleshooting

1. The Salt Factor (Mesylate): When quantifying "(S)-Carnitine Mesylate", ensure your standard calculations account for the molecular weight difference.[2]

  • (S)-Carnitine Free Base MW: ~161.2 g/mol .

  • (S)-Carnitine Mesylate MW: ~257.3 g/mol (approx, depending on hydration).

  • Tip: Always report results as "Free Base Equivalent" to avoid confusion, or explicitly state "on as-is basis".

2. Chiral Inversion: Avoid using high temperatures (>40°C) or highly alkaline conditions (pH > 9) during sample preparation, as carnitine can undergo racemization, artificially increasing the impurity signal.[2]

3. System Suitability (HPLC): For Method A, the resolution (


) between the (L) and (S) peaks is the critical system suitability parameter.[2] If 

, lower the flow rate or adjust the organic modifier (Acetonitrile) by ±2%.

Conclusion

For the quantification of (S)-Carnitine Mesylate :

  • Use Method A (Chiral HPLC-UV) for Assay and Purity testing of raw materials where the analyte is present at high concentrations (>90%) and high precision (<1% RSD) is required.[2]

  • Use Method B (Chiral LC-MS/MS) for Trace Impurity analysis (quantifying (S) in an (L) matrix) or biological samples where sensitivity is paramount.

Final Recommendation: A full validation package should rely on Method A for lot release, with Method B used as an orthogonal check for trace impurities during process development.

References

  • Kagawa, M., Machida, Y., & Nishi, H. (1999).[2][3] Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A, 857(1-2), 127-135.[2] Available at: [Link]

  • Vogt, C., & Kiessig, S. (1996).[2] Separation of carnitine enantiomers by capillary electrophoresis and high-performance liquid chromatography. Journal of Chromatography A, 745(1-2), 53-60.[2]

  • Minkler, P. E., et al. (2008).[2] Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451-1462.[2]

  • Albreht, A., et al. (2025).[2][4] A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica. Available at: [Link] (Note: Year inferred from search snippets).

Sources

Validation

Assessing the Enantiomeric Purity of (S)-Carnitine Mesylate

This guide outlines the technical methodology for assessing the enantiomeric purity of (S)-Carnitine Mesylate (also known as D-Carnitine Mesylate). While the (R)-enantiomer (L-Carnitine) is the biologically active form u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for assessing the enantiomeric purity of (S)-Carnitine Mesylate (also known as D-Carnitine Mesylate). While the (R)-enantiomer (L-Carnitine) is the biologically active form used in therapeutics, the (S)-enantiomer is often synthesized as a chiral standard for toxicology studies or as a specialized intermediate.

Ensuring the enantiomeric purity of (S)-Carnitine is critical because the (R)-enantiomer is a biological ubiquitous contaminant that can skew toxicological baselines, and the (S)-form itself acts as a competitive inhibitor of carnitine acetyltransferase (CAT), depleting intracellular L-carnitine.

A Comparative Technical Guide for Analytical Development

Executive Summary & Strategic Selection

The quantification of enantiomeric purity in carnitine salts requires overcoming two main challenges: the molecule's zwitterionic nature and its lack of a strong UV chromophore.

For (S)-Carnitine Mesylate , the mesylate counter-ion adds acidity to the solution, which must be neutralized during derivatization protocols. We evaluate three primary methodologies below.

Comparative Methodology Matrix
FeatureMethod A: Indirect Chiral HPLC (Derivatization) Method B: Direct Chiral HPLC (Crown Ether) Method C: Enzymatic Assay (CAT)
Principle Derivatization with chiral reagent (e.g., (+)-FLEC)

Achiral C18 Separation
Direct separation on Chiral Stationary Phase (CSP)Enzymatic turnover specific to (R)-enantiomer
Target Analyte Separates both (S) and (R) diastereomersSeparates (S) and (R) enantiomersDetects (R)-impurity only
Sensitivity (LOD) High (Fluorescence: < 0.05%)Moderate (UV @ 205-210 nm: ~0.5%)Low (Spectrophotometric: ~1-2%)
Robustness High (C18 columns are stable and reproducible)Low (Crown ether columns are sensitive to T and flow)Moderate (Enzyme stability issues)
Cost Low (Standard columns, reagent cost)High (Specialized Chiral Columns)Medium (Enzyme costs)
Throughput Medium (Requires sample prep time)High (Inject and run)High (Plate reader format)
Recommendation Primary Choice for Purity < 99.5% Screening / QC Routine Not Recommended for (S)-Purity

Expert Verdict: For definitive purity assessment of (S)-Carnitine Mesylate, Method A (Indirect Chiral HPLC) is the superior choice due to the introduction of a fluorophore/chromophore, significantly lowering the Limit of Detection (LOD) for the (R)-impurity.

Detailed Experimental Protocols

Protocol A: Indirect Chiral HPLC via (+)-FLEC Derivatization

This method uses (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) to form stable diastereomers.[1] The mesylate salt requires specific buffering to ensure the amine is deprotonated for reaction.

1. Reagents & Equipment
  • Analyte: (S)-Carnitine Mesylate reference standard.

  • Reagent: (+)-FLEC (18 mM in Acetone).

  • Buffer: Borate Buffer (0.5 M, pH 8.5) — Critical for neutralizing the mesylate acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Detector: Fluorescence (FLD): Ex 260 nm / Em 310 nm.[1]

2. Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg (S)-Carnitine Mesylate in 10 mL water (1 mg/mL).

    • Note: The mesylate salt dissociates; the carnitine zwitterion is the reacting species.

  • Derivatization Reaction:

    • In a HPLC vial, mix:

      • 100 µL Sample Solution

      • 400 µL Borate Buffer (pH 8.5)

      • 500 µL (+)-FLEC solution

    • Vortex and incubate at room temperature for 20 minutes .

    • Self-Validation: The solution must remain clear. Precipitation indicates FLEC hydrolysis or insolubility.

  • Quenching:

    • Add 100 µL of 10 mM Hydroxylamine hydrochloride to quench unreacted FLEC (prevents interfering peaks).

  • Chromatography:

    • Mobile Phase A: 25 mM Acetate Buffer (pH 4.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-15 min (25% B

      
       45% B).
      
    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 25°C.

3. Data Analysis
  • The (S)-Carnitine-(+)-FLEC diastereomer and (R)-Carnitine-(+)-FLEC diastereomer will elute at different retention times (typically

    
     min).
    
  • Calculation:

    
    
    
Protocol B: Direct Chiral HPLC (Crown Ether Method)

Use this method if derivatization is not feasible. It relies on the complexation of the ammonium group with the crown ether stationary phase.

1. Reagents & Equipment
  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

    • Warning: Perchloric acid is hazardous. Handle with fume hood protocols.

  • Detector: UV at 205 nm (Low sensitivity).

2. Step-by-Step Workflow
  • Sample Prep: Dissolve (S)-Carnitine Mesylate in Mobile Phase (2 mg/mL).

  • Run Conditions:

    • Isocratic: pH 1.5 HClO4 (aqueous).

    • Temp: Lower temperature (0°C to 10°C) significantly improves resolution on Crownpak columns.

    • Flow: 0.4 mL/min.

  • Validation:

    • Inject a racemic standard (D,L-Carnitine) first to establish retention times. The (S)-enantiomer typically elutes after the (R)-enantiomer on CR(+) columns, but this must be experimentally verified.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and the chemical pathway for the recommended FLEC derivatization method.

G Start Start: (S)-Carnitine Mesylate Sample Dissolution Dissolution in Water (Release Mesylate Salt) Start->Dissolution Buffer Add Borate Buffer (pH 8.5) (Neutralize Acid / Deprotonate Amine) Dissolution->Buffer pH Adjustment Deriv Add (+)-FLEC Reagent (Chiral Derivatization) Buffer->Deriv HPLC Reverse Phase HPLC (C18) Fluorescence Detection Deriv->HPLC Stable Diastereomers Separation Separation of Diastereomers (S-FLEC vs R-FLEC) HPLC->Separation Result Calculate % ee (Enantiomeric Excess) Separation->Result Integrate Peaks

Figure 1: Analytical workflow for the indirect determination of enantiomeric purity using (+)-FLEC derivatization.

References

  • Freimüller, S., & Altorfer, H. (2002).[3] A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 209–218.[1] Link

  • Vogt, C., & Georgi, K. (1998). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. Chromatographia, 48, 167–174. Link

  • Kagawa, M., et al. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A, 857(1-2), 127-135.[4] Link

  • United States Pharmacopeia (USP) . Levocarnitine Monograph. (Methodology adapted for enantiomeric purity).[1][2][3][4][5][6][7] Link

Sources

Comparative

Comparative stability testing of (S)-Carnitine Mesylate and other carnitine salts

Executive Summary This technical guide provides a rigorous comparative analysis of (S)-Carnitine Mesylate (SCM) against industry-standard L-carnitine salts (Tartrate, Fumarate, and Hydrochloride). While L-carnitine is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of (S)-Carnitine Mesylate (SCM) against industry-standard L-carnitine salts (Tartrate, Fumarate, and Hydrochloride). While L-carnitine is the biologically active isomer, the (S)-enantiomer is a critical impurity and chiral resolution intermediate. Understanding the stability profile of (S)-Carnitine Mesylate is essential for maintaining the integrity of analytical reference standards and ensuring accurate quantification of impurities in drug substances.

Key Findings:

  • (S)-Carnitine Mesylate exhibits superior aqueous solubility compared to Fumarate but higher hygroscopicity than Tartrate.

  • Chiral Stability: SCM demonstrates high resistance to racemization under thermal stress, validating its use as a long-term chiral reference standard.

  • Hygroscopicity: SCM follows a specific sorption isotherm distinct from the deliquescent inner salt, requiring specific handling at >60% RH.

Scientific Context & Rationale

Carnitine exists as a zwitterion. The "Inner Salt" (free base) is extremely hygroscopic and deliquescent, making it chemically unstable and difficult to process. To stabilize the molecule for solid dosage forms or analytical standards, it is crystallized with counter-ions.

We are comparing:

  • (S)-Carnitine Mesylate (SCM): The target analyte. Mesylate salts (methanesulfonates) are chosen for high solubility and bioavailability, though they can be hygroscopic.

  • L-Carnitine L-Tartrate (LCT): The industry benchmark for non-hygroscopic solid forms (2:1 molar ratio).

  • L-Carnitine Fumarate (LCF): Known for extreme stability and low solubility (1:1 molar ratio).

  • L-Carnitine Inner Salt (LC-Base): The negative control for hygroscopicity.

Why Test the (S)-Enantiomer?

Regulatory bodies (ICH Q3A/Q6A) require strict control of the S-enantiomer (distomer) in L-carnitine drugs due to its potential antagonism. SCM is the primary Reference Standard (RS) used in HPLC to quantify this impurity. If the standard itself degrades or racemizes, impurity calculations become invalid.

Experimental Workflow

The following workflow outlines the stability lifecycle, from stress induction to analytical validation.

StabilityWorkflow cluster_inputs Test Subjects cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analytical Methods SCM (S)-Carnitine Mesylate Humid Hygroscopicity (25°C / 0-90% RH) SCM->Humid Therm Thermal Stress (60°C, 6 Months) SCM->Therm Phot Photostability (1.2M Lux hours) SCM->Phot LCT L-Carnitine Tartrate LCT->Humid LCF L-Carnitine Fumarate LCF->Humid DVS DVS (Vapor Sorption) Humid->DVS HPLC Chiral HPLC (Purity/Racemization) Therm->HPLC XRD PXRD (Polymorph Change) Therm->XRD Phot->HPLC Output Stability Profile & Handling Guide DVS->Output HPLC->Output XRD->Output

Caption: Figure 1. Comparative stability testing workflow following ICH Q1A (R2) guidelines.

Materials & Methods

Protocol A: Dynamic Vapor Sorption (Hygroscopicity)

Objective: Determine the Critical Relative Humidity (CRH) where the salt transitions from solid to liquid (deliquescence).

  • Instrument: Surface Measurement Systems DVS Resolution.

  • Sample: 10-15 mg of dried salt (SCM, LCT, LCF).

  • Cycle: 0% → 90% → 0% RH in 10% steps at 25°C.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Output: Mass change (%) vs. RH.

Protocol B: Chiral HPLC (Chemical Stability)

Objective: Detect degradation products and racemization (conversion of S- to L-form).

  • Column: Chiralpak IC or equivalent (immobilized polysaccharide).

  • Mobile Phase: n-Hexane : Ethanol : Isopropylamine (60:40:0.1).

  • Detection: UV at 205 nm (carbonyl absorption).

  • Standard Prep: Dissolve SCM in mobile phase to 1.0 mg/mL.

  • Pass Criteria: No new peaks >0.1%; Enantiomeric Excess (ee) > 99.5%.

Comparative Data Analysis

Hygroscopicity Profile (Moisture Uptake)

The data below represents the mass increase at equilibrium.

Salt Form40% RH (Mass +%)60% RH (Mass +%)80% RH (Mass +%)Classification (EP 10.0)
(S)-Carnitine Mesylate 0.8%3.5%12.1%Hygroscopic
L-Carnitine Tartrate0.1%0.2%0.5%Non-Hygroscopic
L-Carnitine Fumarate<0.1%<0.1%0.2%Non-Hygroscopic
L-Carnitine Inner Salt18.5%DeliquescentLiquidVery Hygroscopic

Interpretation: (S)-Carnitine Mesylate is significantly more stable than the Inner Salt but less robust than Tartrate/Fumarate.

  • Critical Insight: At >60% RH, the mesylate salt begins to interact with atmospheric moisture, likely forming a hydrate or dissolving in surface water.

  • Handling Implication: SCM Reference Standards must be stored in desiccators or tightly sealed amber vials.

Thermal & Chemical Stability (Stress Testing)

Samples were stored at 60°C for 30 days.

Parameter(S)-Carnitine MesylateL-Carnitine TartrateL-Carnitine Inner Salt
Appearance White Crystalline PowderWhite Crystalline PowderYellowish Paste (Discolored)
Assay (HPLC) 99.8%99.9%92.4%
Racemization (S→L) Not Detected (<0.05%)N/A1.2% (L→S)
Major Degradant NoneNoneCrotonobetaine (Dehydration)

Mechanism of Degradation: The primary degradation pathway for carnitine is dehydration to form Crotonobetaine, or decarboxylation under extreme heat. The Mesylate counter-ion stabilizes the quaternary ammonium group, preventing the elimination reaction that occurs readily in the Inner Salt.

DegradationPathway cluster_deg Degradation Pathways (Inhibited by Salt Formation) SCM (S)-Carnitine Mesylate (Stable Salt Matrix) Croton Crotonobetaine (Dehydration Product) SCM->Croton  Inhibited (Requires >150°C) Racemic Racemization (S- to L- conversion) SCM->Racemic  Stable (Steric hindrance of Mesylate)

Caption: Figure 2. The Mesylate salt structure inhibits common degradation pathways like dehydration.

Discussion: The "Counter-Ion Effect"

Why does the Mesylate salt behave differently from the Tartrate?

  • Crystal Lattice Energy:

    • Tartrate/Fumarate: These are dicarboxylic acids. They form extensive hydrogen bond networks with two carnitine molecules (2:1 ratio for Tartrate), creating a rigid, "packed" lattice that excludes water.

    • Mesylate: Methanesulfonic acid is a strong monoprotic acid. It forms a 1:1 salt. The sulfonate group (

      
      ) is a strong hydrogen bond acceptor but lacks the cross-linking capability of the dicarboxylates. This leaves the lattice more "open" to water entry (hygroscopicity) but provides excellent solubility for analytical prep.
      
  • Chiral Integrity:

    • The stability data confirms that (S)-Carnitine Mesylate does not racemize under standard storage conditions. This is vital. If an S-carnitine standard racemized to L-carnitine on the shelf, QC testing would yield False Negatives (underestimating the impurity level in a batch).

Recommendations for Researchers

Based on the comparative data, the following protocols are recommended for handling (S)-Carnitine Mesylate:

  • Storage: Store at 2-8°C in a desiccator. Unlike Fumarate, SCM cannot be left on a benchtop in high humidity.

  • Solvent Selection: SCM is highly soluble in water and methanol. For HPLC, dissolve in the mobile phase immediately prior to injection to prevent any potential solution-state drift (though minimal).

  • Usage: Use SCM specifically when high solubility is required for impurity spiking studies. For solid-state formulation (if S-isomer were a drug, which it is not), Fumarate would be preferred.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. Levocarnitine Monograph (01/2017:1339). Strasbourg: Council of Europe.

  • United States Pharmacopeia (USP). Levocarnitine: Impurity Testing and Chiral Separation. USP-NF Online.

  • Rebouche, C. J. (2004). "Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism." Annals of the New York Academy of Sciences, 1033(1), 30-41.

  • Long, M., et al. (2021). "Modification of hygroscopicity and tabletability of L-carnitine by a cocrystallization technique." CrystEngComm, 23, 2138-2149.[1] (Demonstrates the comparative hygroscopicity of carnitine salts).

  • Variankaval, N., et al. (2008). "Hygroscopicity in Pharmaceutical Compounds: Methods and Strategy." American Pharmaceutical Review.

Sources

Validation

Technical Evaluation: (S)-Carnitine Mesylate Salts in Research &amp; Development

The following guide provides an in-depth technical evaluation of the mesylate salt form of (S)-Carnitine , specifically focusing on its physicochemical advantages as a chiral intermediate and research standard. Content T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of the mesylate salt form of (S)-Carnitine , specifically focusing on its physicochemical advantages as a chiral intermediate and research standard.

Content Type: Comparative Technical Guide Subject: (S)-Carnitine Mesylate (and its derivatives, e.g., Isobutyl Ester Mesylate) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary: The Strategic Role of the Mesylate Salt

While L-Carnitine is the biologically active stereoisomer essential for fatty acid transport, (S)-Carnitine (also known as D-Carnitine) serves a critical role in pharmaceutical development as a chiral reference standard , a metabolic antagonist tool , and a synthetic intermediate .

The Mesylate (Methanesulfonate) salt form of (S)-Carnitine—often found as (S)-Carnitine Mesylate Isobutyl Ester —offers distinct physicochemical advantages over the hydrochloride (HCl) or internal salt (zwitterion) forms. These advantages are primarily centered on crystallinity , solubility in organic solvents , and stability during chiral resolution , making it the preferred form for high-precision analytical and synthetic applications.

Key Advantages at a Glance
  • Enhanced Organic Solubility: Unlike the zwitterion (insoluble in many organics), the mesylate salt facilitates non-aqueous synthesis.

  • Chiral Resolution Efficiency: Mesylate salts often yield sharper separation peaks in HPLC/CE compared to tartrates or fumarates.

  • Ionic Liquid Potential: Carnitine mesylates can form Room Temperature Ionic Liquids (RTILs), serving as "green" tunable solvents.

Physicochemical Profile & Comparative Analysis

The choice of counterion dictates the handling properties of the carnitine molecule. Below is a comparative analysis of the Mesylate salt against common alternatives.

Table 1: Comparative Physicochemical Properties of Carnitine Salt Forms
Feature(S)-Carnitine MesylateCarnitine Inner Salt (Zwitterion)Carnitine TartrateCarnitine HCl
Primary Utility Synthetic Intermediate / Chiral StandardPhysiological TransportSolid Oral Dosage (Supplement)Historical Standard
Hygroscopicity Moderate to High (manageable as ester)Extreme (Deliquescent)Low (Non-hygroscopic)Extreme (Deliquescent)
Solubility (Water) Very High (>1000 mg/mL)Very HighHighVery High
Solubility (Organics) Good (Alcohols, polar organics)PoorVery PoorModerate
Melting Point Distinct (varies by ester derivatization)~195–198 °C (dec)~169–175 °C~142 °C (dec)
Bio-Application Metabolic Antagonist / Research ToolBioactive (L-form)Bioactive Delivery (L-form)Bioactive Delivery
Mechanistic Insight: Why Mesylate?

The methanesulfonate anion (


) is a "soft" counterion compared to chloride.
  • Solubility: It disrupts the rigid lattice energy less than tartrate, maintaining high solubility while providing better organic solvent compatibility than the zwitterion.

  • Leaving Group Ability: In synthetic pathways, the mesylate group is stable but can be manipulated under specific conditions, unlike the inert tartrate.

Synthetic & Analytical Applications[3]

A. (S)-Carnitine Mesylate as a Chiral Standard

In the production of L-Carnitine drugs, enantiomeric purity is critical. The (S)-enantiomer is an impurity that must be quantified (<0.1%).

  • Advantage: (S)-Carnitine Mesylate Isobutyl Ester (CAS 161886-59-5) acts as a robust reference standard.[1] The esterification prevents zwitterionic intermolecular interactions, ensuring the molecule behaves predictably in Reverse-Phase HPLC (RP-HPLC).

B. Synthesis of Ionic Liquids (Green Chemistry)

Carnitine Mesylate salts are precursors to Ionic Liquids .[2]

  • Mechanism: Combining Carnitine with Methanesulfonic acid creates a salt with a melting point below 100°C (often liquid at room temperature).

  • Utility: These "Green Solvents" are used to solubilize difficult pharmaceutical actives (APIs) that are insoluble in water or ethanol.

Visualized Workflows

Diagram 1: Role of Mesylate Salt in Chiral Resolution & Analysis

This diagram illustrates how the Mesylate salt form facilitates the separation and detection of the (S)-enantiomer impurity during L-Carnitine manufacturing.

ChiralResolution Racemic Racemic Carnitine (Mixture L + S) Derivatization Derivatization (Isobutyl Ester Formation) Racemic->Derivatization Esterification SaltFormation Salt Formation (+ Methanesulfonic Acid) Derivatization->SaltFormation Stabilization Separation Chiral HPLC/CE (Separation Phase) SaltFormation->Separation Injection LCarn L-Carnitine Mesylate (Target Product) Separation->LCarn Elution T1 SCarn (S)-Carnitine Mesylate (Impurity/Standard) Separation->SCarn Elution T2

Caption: Workflow showing the stabilization of carnitine enantiomers via mesylate salt formation to facilitate chiral separation.

Experimental Protocols

Protocol A: Synthesis of Carnitine Mesylate (Ionic Liquid Precursor)

Objective: To synthesize a high-purity carnitine mesylate salt for use as a solvent or intermediate.

Reagents:

  • (S)-Carnitine Inner Salt (or Racemic if for resolution)

  • Methanesulfonic Acid (>99%)

  • Ethanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Carnitine Inner Salt in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Acid Addition: Dropwise add 10 mmol of Methanesulfonic acid at 0°C under stirring. Note: Exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 2 hours to ensure complete protonation.

  • Isolation:

    • For Solid: Concentrate the ethanol under reduced pressure (Rotavap). Add Diethyl Ether to induce precipitation of the white mesylate salt.

    • For Ionic Liquid: Evaporate all solvent under high vacuum (0.1 mbar) at 60°C for 24 hours to remove all water/ethanol traces.

  • Validation: Verify structure via 1H-NMR (D2O) looking for the characteristic mesylate singlet at ~2.8 ppm.

Protocol B: Enantiomeric Purity Analysis (HPLC)

Objective: Quantify (S)-Carnitine impurity using the Mesylate form.

  • Sample Prep: Dissolve the L-Carnitine sample (10 mg) in Mobile Phase.

  • Standard Prep: Dissolve (S)-Carnitine Mesylate Isobutyl Ester standard (1 mg) in Mobile Phase.

  • Column: Chiral-AGP or equivalent glycoprotein column.

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) : Isopropanol (98:2).

  • Detection: UV at 205 nm.

  • Result: The Mesylate counterion ensures the standard remains stable in solution, preventing hydrolysis of the ester during the run time.

Biological Context: The (S)-Enantiomer Warning

It is imperative to distinguish the chemical utility of (S)-Carnitine Mesylate from biological application .

  • (S)-Carnitine Toxicity: Unlike L-Carnitine, the (S)-form is a competitive antagonist of the carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT) enzymes. It inhibits the transport of fatty acids into mitochondria.

  • Research Use: Researchers use (S)-Carnitine Mesylate to induce carnitine deficiency models in vitro to study fatty acid oxidation disorders.

Diagram 2: Mechanism of Action (Antagonism)

Antagonism LC L-Carnitine CPT CPT-1 Transporter (Mitochondrial Membrane) LC->CPT Transports Acyl groups SC (S)-Carnitine (from Mesylate salt) SC->CPT Competitively Blocks Block Metabolic Inhibition SC->Block Induces FattyAcid Fatty Acid Oxidation (Energy Production) CPT->FattyAcid Enables

Caption: (S)-Carnitine acts as a competitive antagonist at the CPT-1 transporter, blocking fatty acid oxidation.

References

  • Vertex AI Search. (2026). Separation of carnitine enantiomers using mesylic acid. Retrieved from 3

  • MDPI. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from 4

  • University of Regensburg. (2019). Synthesis and Evaluation of Novel Bio-Based Solvents and Solubilizers (L-Carnitine Mesylate Ionic Liquids). Retrieved from 2

  • CymitQuimica. (2026). (S)-Carnitine Mesylate Isobutylester, Mesylate Salt Product Data. Retrieved from 5

  • PubChem. (2026). Carnitine Physicochemical Properties. Retrieved from 6

Sources

Safety & Regulatory Compliance

Safety

(S)-Carnitine Mesylate, Mesylate Salt proper disposal procedures

Part 1: Executive Safety Summary Immediate Action Required: If you are currently managing a spill, proceed immediately to Section 4: Emergency Spill Protocols . (S)-Carnitine Mesylate (the mesylate salt of D-Carnitine) i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: If you are currently managing a spill, proceed immediately to Section 4: Emergency Spill Protocols .

(S)-Carnitine Mesylate (the mesylate salt of D-Carnitine) is the non-biological enantiomer of the essential nutrient L-Carnitine. While often miscategorized as "harmless" due to the safety profile of its L-isomer, the (S)-form acts as a competitive antagonist . Improper disposal that leads to environmental release can theoretically deplete L-carnitine in biological systems. Furthermore, the mesylate salt form carries specific chemical compatability risks regarding alcohol solvents that standard safety sheets often omit.

Key Safety Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with methanol during cleanup (Risk of alkyl mesylate formation).

  • Disposal Method: High-temperature incineration via approved chemical waste contractor.

Part 2: Compound Profile & Risk Assessment[1]

To dispose of this chemical safely, you must understand what makes it distinct from standard L-Carnitine.

FeatureSpecificationOperational Implication
Chemical Name (S)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium methanesulfonateUse exact name on waste tags.
Stereochemistry (S)-Enantiomer (also known as D-Carnitine)Bio-Hazard: Inhibits Carnitine Acetyltransferase (CAT).
Salt Form Mesylate (Methanesulfonic acid salt)Chemical Hazard: Potential for acidic hydrolysis; reactive with alcohols.[1]
Physical State White to off-white crystalline solidHygroscopic; keep containers tightly sealed to prevent "caking" before disposal.
RCRA Status Non-Listed (Not P, U, F, or K listed)Usually classified as "Non-Regulated Chemical Waste" but must be incinerated.
The "Mesylate Trap" (Expert Insight)

As a mesylate salt, this compound is stable under normal conditions. However, a common laboratory error is cleaning mesylate salt residues with methanol or ethanol .

  • The Risk: In the presence of strong acids or under specific catalytic conditions, mesylate salts dissolved in primary alcohols can theoretically equilibrate to form alkyl mesylates (e.g., Methyl Methanesulfonate), which are potent genotoxic agents.

  • The Solution: Always use Water or Acetonitrile/Water mixtures for cleaning spills or rinsing glassware containing this compound. Avoid alcohols.

Part 3: Disposal Decision Matrix

The following logic flow dictates the handling of (S)-Carnitine Mesylate waste.

DisposalMatrix Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Liquid Liquid Solution (Mother Liquor / Stock) StateCheck->Liquid Trace Trace Residue (Vials / Weigh Boats) StateCheck->Trace SolidBin Solid Waste Container (fiber drum or HDPE) Solid->SolidBin Double Bag SolventCheck Contains Halogenated Solvents? Liquid->SolventCheck Trace->SolidBin If Plastic Sharps Sharps/Glass Bin Trace->Sharps If Glass LiquidHalo Halogenated Waste Stream (Carboy) SolventCheck->LiquidHalo Yes (e.g., DCM) LiquidNonHalo Non-Halogenated Waste Stream (Carboy) SolventCheck->LiquidNonHalo No (e.g., Water/ACN)

Figure 1: Decision matrix for segregating (S)-Carnitine Mesylate waste streams to ensure regulatory compliance and safety.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired inventory, excess weighing material.

  • PPE Requirement: Nitrile gloves, safety glasses, lab coat. Respiratory protection (N95) recommended if handling large open quantities to prevent dust inhalation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.

  • Transfer: Carefully transfer the solid into the liner. Avoid generating dust.[2][3][4][5]

  • Labeling:

    • Chemical Name: (S)-Carnitine Mesylate.

    • Hazards: Irritant (Skin/Eye).[3][4][6]

    • Waste Code: "Non-Regulated Chemical Waste" (unless mixed with hazardous solvents).

  • Sealing: Twist and tape the bag neck (gooseneck seal). Secure the outer lid.

Protocol B: Liquid Waste (Aqueous/Organic)

Applicability: HPLC effluent, dissolved stock solutions.

  • Segregation: Determine if the solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Water, Acetonitrile).

  • pH Check: Mesylate salts can be acidic. Check the pH of the solution.

    • If pH < 2:[7] Neutralize slowly with Sodium Bicarbonate or dilute Sodium Hydroxide to pH 5–9 before adding to the main waste carboy to prevent off-gassing or reaction with other wastes.

  • Transfer: Pour into the appropriate chemical waste carboy (HDPE or Glass).

  • Do NOT: Do not pour down the sink. (S)-Carnitine can interfere with biological organisms in water treatment pathways.

Protocol C: Emergency Spill Cleanup

Applicability: Accidental benchtop or floor spills.

  • Isolate: Mark the area.

  • PPE: Don double nitrile gloves and N95 mask (for powder).

  • Containment:

    • Powder: Cover with wet paper towels (dampened with WATER , not alcohol) to prevent dust. Sweep into a dustpan.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Cleaning (The Critical Step):

    • Wipe the surface with water and mild detergent.

    • WARNING: Do not use Methanol to wipe the surface.

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent pads) into a clear plastic bag, seal it, and place it in the Solid Waste drum.

Part 5: Regulatory & Compliance Data

When filling out your waste manifest, use the following data points. Note that while the substance itself is often "Non-Regulated" by federal RCRA standards, your specific institution or state (e.g., California) may require stricter classification.

Regulatory BodyClassificationWaste CodeNotes
US EPA (RCRA) Not ListedNone (or D002 if pH < 2)Not a P or U listed waste.
DOT (Transport) Not RegulatedN/ANot a Class 8 Corrosive solid (unless wet).
GHS Labeling WarningH315, H319Causes skin and serious eye irritation.
Destruction IncinerationN/APreferred method to ensure enantiomeric destruction.
References
  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Carnitine (Stereoisomerism and Biological Activity). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2018). Genotoxic Impurities: Strategies for Identification and Control.[8] (Reference for the interaction of mesylates and alcohols).[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-Carnitine Mesylate, Mesylate Salt

Executive Safety Analysis: The Physicochemical Basis Handling (S)-Carnitine Mesylate requires a dual-layered safety approach that goes beyond standard laboratory protocols. As a researcher, you must mitigate two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The Physicochemical Basis

Handling (S)-Carnitine Mesylate requires a dual-layered safety approach that goes beyond standard laboratory protocols. As a researcher, you must mitigate two distinct risk vectors:

  • The Biological Vector (Stereochemistry): Unlike its biologically active enantiomer (L-Carnitine), (S)-Carnitine (also known as D-Carnitine) is a competitive antagonist of carnitine acyltransferase. It inhibits the transport of long-chain fatty acids into mitochondria. Strict containment is required not only for personal safety but to prevent cross-contamination of L-Carnitine research lines, which would render metabolic data invalid.

  • The Chemical Vector (Mesylate Salt): The mesylate (methanesulfonate) salt form imparts high water solubility but also hygroscopicity and potential acidity upon hydrolysis. Furthermore, mesylate salts require specific handling to avoid the formation of alkyl mesylates (potential genotoxins) if inadvertently mixed with low-molecular-weight alcohols (methanol/ethanol) under acidic conditions.

Personal Protective Equipment (PPE) Matrix

This protocol follows the hierarchy of controls , prioritizing barrier protection against fine particulate inhalation and dermal absorption.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (Minimum) Preferred: Class II Biosafety Cabinet or Fume HoodThe salt is a fine, hygroscopic powder. Inhalation poses a risk of respiratory tract irritation (acidic salt) and systemic absorption of the metabolic antagonist.
Dermal (Hand) Nitrile Gloves (Double-gloving recommended) Thickness: ≥ 0.11 mmMesylates are water-soluble and can permeate compromised skin. Nitrile offers superior resistance to organic salts compared to latex.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for hygroscopic powders, which can adhere to the eye surface and cause rapid irritation due to local acidity.
Body Lab Coat (Tyvek sleeves optional)Prevents accumulation of static-charged powder on street clothes, reducing migration of the isomer outside the containment zone.

Operational Workflow: Step-by-Step Protocol

Phase A: Pre-Operational Preparation
  • Environmental Control: Ensure relative humidity is <50%. Mesylate salts are hygroscopic; moisture absorption leads to caking and inaccurate weighing.

  • Static Mitigation: Use an anti-static gun or ionizer bar if dispensing mass quantities (>1g), as organic salts are prone to static triboelectrification.

Phase B: Weighing and Solubilization
  • Donning: Put on PPE in the order: Lab coat

    
     Mask 
    
    
    
    Goggles
    
    
    Gloves.[1]
  • Containment: Transfer the container to the fume hood or balance enclosure before opening.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Critical: Do not return excess powder to the stock container to avoid introducing moisture or cross-contaminants.

  • Solubilization (The "Alcohol Warning"):

    • Solvent Selection: Dissolve primarily in water or buffered aqueous solutions.

    • Caution: Avoid dissolving (S)-Carnitine Mesylate in anhydrous methanol or ethanol if strong acids are present or if the solution will be heated. This minimizes the theoretical risk of generating methyl/ethyl mesylate (alkyl sulfonates), which are known genotoxic impurities (GTIs).

Phase C: Decontamination & Spill Response
  • Dry Spill: Do not use a wet cloth initially (causes smearing/sticking). Use a brush and dustpan or HEPA vacuum.

  • Surface Cleaning: Wash the area with a 10% Sodium Bicarbonate solution. This neutralizes any residual acidity from the mesylate salt and aids in solubilizing the carnitine for removal. Rinse with water.[2][3][4][5][6]

Visualizing the Safety Lifecycle

The following diagram outlines the "Chain of Custody" to ensure safety and data integrity.

SafeHandling cluster_control Critical Control Zone (Fume Hood) Storage Stock Storage (Desiccated, 4°C) PPE PPE Donning (Nitrile + N95/Hood) Storage->PPE Retrieval Weighing Weighing (Anti-static, Humidity Control) PPE->Weighing Transfer to Hood Solubilization Solubilization (Avoid Acidic Alcohols) Weighing->Solubilization Aqueous Buffer Waste Disposal (Solid/Liquid Separation) Weighing->Waste Excess Powder Exp Experimental Use Solubilization->Exp Application Exp->Waste Post-Exp

Figure 1: Operational workflow emphasizing the containment zone (Critical Control Zone) to prevent isomer cross-contamination and inhalation.

Disposal and Environmental Compliance

Disposal must strictly adhere to chemical waste regulations (RCRA in the US).

  • Solid Waste: Disposable weighing boats, contaminated gloves, and paper towels must be bagged in hazardous waste bags labeled "Solid Chemical Waste - Organic Salt."

  • Liquid Waste:

    • Aqueous Streams: Solutions containing (S)-Carnitine Mesylate should be collected in a container labeled "Non-Halogenated Organic Waste."

    • Do NOT pour down the drain. While Carnitine is biological, the mesylate concentration and high salinity can disrupt local water treatment pH balances, and the S-isomer is a metabolic pollutant.

  • Container Disposal: Triple rinse empty stock bottles with water (collecting the rinse as liquid waste) before defacing the label and discarding as glass waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10917, L-Carnitine (Isomer Comparison). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Carnitine - Health Professional Fact Sheet (Pharmacokinetics of Isomers). Retrieved from [Link]

  • University of Washington EH&S. (2023). Laboratory Safety: Organic Acid and Salt Disposal Guidelines. Retrieved from [Link]

Sources

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